1-(Pyridin-4-yl)piperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQVSUISDOVWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634247 | |
| Record name | 1-(Pyridin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130658-65-0 | |
| Record name | 1-(Pyridin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130658-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-4-yl)piperidin-4-ol
Abstract
1-(Pyridin-4-yl)piperidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, which combines the structural features of both pyridine and piperidin-4-ol, renders it a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals, while the pyridine moiety can modulate physicochemical properties such as solubility and basicity, and participate in crucial hydrogen bonding interactions with biological targets.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailing its synthesis, purification, analytical characterization, and chemical reactivity. The protocols and data presented herein are intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below. Understanding these properties is critical for its handling, reaction design, and application in drug formulation.
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 200735-30-8 | - |
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Molecular Weight | 178.23 g/mol | - |
| Appearance | Off-white to pale yellow solid | Vendor Data |
| Melting Point | 155-160 °C | Vendor Data |
| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water. | [2] |
Synthesis and Purification
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway offers high efficiency and is amenable to scale-up.
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis involves the reaction of 4-chloropyridine hydrochloride with piperidin-4-ol. The pyridine ring, particularly when protonated or bearing an electron-withdrawing group, is activated towards nucleophilic attack at the C2 and C4 positions.[3] The attack by the secondary amine of piperidin-4-ol at the C4 position of 4-chloropyridine displaces the chloride leaving group, forming the desired product.[4]
Causality Behind Experimental Choices:
-
Reactants: 4-Chloropyridine hydrochloride is used as the electrophile. The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack. Piperidin-4-ol serves as the nucleophile.[2][5]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the piperidin-4-ol to enhance its nucleophilicity and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents can effectively solvate the ionic intermediates and reactants without participating in the reaction.
Diagram: General Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a self-validating system for synthesizing and isolating the target compound with high purity.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-ol (1.0 eq.), potassium carbonate (2.5 eq.), and DMSO (5 mL per mmol of piperidin-4-ol).
-
Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
-
Add 4-chloropyridine hydrochloride (1.1 eq.) to the mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to 110 °C using an oil bath.
-
Maintain stirring at this temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Step 3: Workup and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Purification
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) as the eluent.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether.
-
Dry the purified product under high vacuum to yield this compound as a solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is paramount to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The expected chemical shifts are based on the analysis of similar structures.[6][7]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyridine Protons: Expect two doublets in the aromatic region. The protons ortho to the ring nitrogen (H-2', H-6') will appear downfield (δ ≈ 8.1-8.3 ppm) due to the deshielding effect of the nitrogen. The protons meta to the nitrogen (H-3', H-5') will appear more upfield (δ ≈ 6.7-6.9 ppm).
-
Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The axial protons adjacent to the nitrogen (H-2ax, H-6ax) are expected around δ ≈ 3.8-4.0 ppm. The equatorial protons (H-2eq, H-6eq) will be further upfield at δ ≈ 2.9-3.1 ppm. The proton attached to the hydroxyl-bearing carbon (H-4) will appear as a multiplet around δ ≈ 3.6-3.8 ppm. The remaining piperidine protons (H-3, H-5) will appear as multiplets in the δ ≈ 1.4-2.0 ppm range.
-
Hydroxyl Proton: A broad singlet (δ ≈ 4.5-5.0 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
Pyridine Carbons: C-4' (attached to piperidine) will be the most downfield carbon of the pyridine ring (δ ≈ 155-158 ppm). C-2'/C-6' will appear around δ ≈ 148-150 ppm, and C-3'/C-5' around δ ≈ 107-109 ppm.
-
Piperidine Carbons: The carbon bearing the hydroxyl group (C-4) is expected around δ ≈ 65-67 ppm. The carbons adjacent to the nitrogen (C-2, C-6) will be around δ ≈ 45-47 ppm, and the C-3/C-5 carbons will be in the δ ≈ 30-34 ppm range.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the compound will readily protonate to give the molecular ion peak [M+H]⁺ at m/z 179.12.
Analytical Workflow for Purity Assessment
A standard High-Performance Liquid Chromatography (HPLC) method is used to determine the purity of the final compound.
Diagram: Analytical Workflow
Sources
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- 2. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to 4-(Pyridin-4-yl)piperidin-4-ol: Properties, Synthesis, and Applications
Abstract
4-(Pyridin-4-yl)piperidin-4-ol is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring substituted with both a hydroxyl group and a pyridine moiety, renders it a versatile scaffold and a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its spectroscopic characteristics, and discusses its applications as a foundational building block in the development of novel therapeutics. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.
Introduction and Molecular Overview
4-(Pyridin-4-yl)piperidin-4-ol (CAS No. 233261-75-1) is a bifunctional organic molecule that merges the structural features of a piperidine, a pyridine, and a tertiary alcohol.[1] The piperidine ring provides a flexible, three-dimensional sp³-rich framework, which is highly desirable for creating molecules that can effectively interact with complex biological targets.[2] The pyridine ring introduces aromaticity and a basic nitrogen atom, offering sites for hydrogen bonding and potential coordination with metallic centers in enzymes. The tertiary hydroxyl group further enhances its utility, acting as a hydrogen bond donor and a potential point for further chemical modification.
This combination of features makes 4-(Pyridin-4-yl)piperidin-4-ol a crucial precursor in the synthesis of a wide array of pharmaceutical agents, including but not limited to enzyme inhibitors, receptor antagonists, and modulators of signaling pathways.[3][4] Its structure serves as a key pharmacophore in the design of molecules targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[3][5]
Caption: Chemical structure of 4-(Pyridin-4-yl)piperidin-4-ol.
Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The properties of 4-(Pyridin-4-yl)piperidin-4-ol are summarized below.
| Property | Value | Source |
| CAS Number | 233261-75-1 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.234 g/mol | [1] |
| Boiling Point | 345 °C at 760 mmHg | [1] |
| Density | 1.147 g/cm³ | [1] |
| logP (calculated) | 0.98140 | [1] |
| XLogP3 (calculated) | -0.1 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Topological Polar Surface Area (TPSA) | 45.15 Ų | [1] |
| Storage Temperature | 2-8°C | [1] |
Expert Insights:
-
The logP and XLogP3 values are close to zero, suggesting a balanced hydrophilic-lipophilic character. This is a favorable attribute in drug design, as it often correlates with good aqueous solubility and the ability to permeate biological membranes.
-
With two hydrogen bond donors (from the -OH and -NH groups) and three acceptors (the two nitrogen atoms and the oxygen), the molecule has a high capacity for forming interactions with biological targets.[1]
-
The Topological Polar Surface Area (TPSA) of 45.15 Ų is well within the range typically associated with good oral bioavailability and CNS penetration.
Spectroscopic Characterization
While specific spectra are proprietary to individual suppliers, the structural features of 4-(Pyridin-4-yl)piperidin-4-ol allow for a reliable prediction of its spectroscopic profile.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The piperidine protons will be found in the aliphatic region (δ 1.5-3.5 ppm), with their chemical shifts and coupling patterns providing information about the chair conformation of the ring. A broad singlet corresponding to the hydroxyl proton (-OH) and another for the amine proton (-NH) would also be present, which can be confirmed by D₂O exchange.
-
¹³C NMR (Carbon NMR): The spectrum will display ten unique carbon signals. Carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm). The piperidine carbons will appear upfield, with the carbon bearing the hydroxyl and pyridine groups (C4) being the most deshielded among them. Experimental and theoretical NMR studies of similar piperidine structures confirm these general assignments.[6]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3400 cm⁻¹ for the alcohol, an N-H stretch around 3200-3300 cm⁻¹, C-H stretches (aliphatic and aromatic) just below and above 3000 cm⁻¹, and C=N and C=C stretching vibrations for the pyridine ring in the 1500-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The exact mass of the molecule is 178.1106.[1] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 179.1184.
Synthesis and Reactivity
A robust and common method for synthesizing 4-(Pyridin-4-yl)piperidin-4-ol involves the nucleophilic addition of a pyridyl organometallic reagent to a protected piperidin-4-one, followed by deprotection. The use of an N-Boc protecting group is standard practice to prevent the secondary amine from interfering with the Grignard reagent.
Caption: General workflow for the synthesis of 4-(Pyridin-4-yl)piperidin-4-ol.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-4-yl)piperidine-1-carboxylate
-
To a dry, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 4-bromopyridine in anhydrous THF to initiate the formation of the Grignard reagent (4-pyridylmagnesium bromide).
-
Once the Grignard reagent has formed, cool the reaction mixture to 0°C.
-
Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection to yield 4-(Pyridin-4-yl)piperidin-4-ol
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.
-
Add an excess of a strong acid, such as a saturated solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[7]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[7]
-
Upon completion, concentrate the mixture under vacuum.
-
Neutralize the resulting salt with a base (e.g., aqueous sodium bicarbonate) and extract the product into an organic solvent, or triturate with a solvent like diethyl ether to precipitate the hydrochloride salt, which can then be converted to the free base.
-
Purification via recrystallization or chromatography yields the final product.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs.[3][8] 4-(Pyridin-4-yl)piperidin-4-ol serves as a highly adaptable starting point for creating libraries of compounds for high-throughput screening. Its three key functional regions—the piperidine nitrogen, the pyridine nitrogen, and the hydroxyl group—can be independently modified to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Role as a versatile scaffold for chemical modification.
Notable Therapeutic Areas:
-
Anti-HIV Agents: Piperidine derivatives have been crucial in the development of CCR5 receptor antagonists, which block the entry of the HIV virus into host cells. The piperidine moiety often serves as a central scaffold connecting different pharmacophoric elements.[4]
-
GABA Receptor Ligands: The structural similarity of the piperidine ring to parts of the GABA neurotransmitter has led to its use in creating ligands for GABA(A) receptors, which are important targets for treating anxiety, epilepsy, and other neurological disorders.[9]
-
Anticancer Agents: The piperidine framework is found in various compounds investigated for their antiproliferative activity against numerous cancer cell lines.[3] Modifications on the piperidine ring can influence interactions with kinases or other enzymes involved in cancer progression.[10]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 4-(Pyridin-4-yl)piperidin-4-ol. While specific toxicity data is limited, information from related piperidine compounds provides a basis for safe handling.
-
General Hazards: Piperidine derivatives may cause skin, eye, and respiratory irritation.[11][12] Harmful if swallowed or inhaled.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid generating dust. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14] The recommended storage temperature is between 2-8°C.[1] Keep away from strong oxidizing agents and strong acids.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][14]
Conclusion
4-(Pyridin-4-yl)piperidin-4-ol is a compound of high strategic value in modern chemical and pharmaceutical research. Its well-balanced physicochemical properties, combined with its structural features, make it an ideal building block for creating diverse and complex molecules. The synthetic accessibility and multiple points for chemical derivatization ensure its continued relevance as a core scaffold in the quest for novel and more effective therapeutic agents. This guide has provided a detailed overview to support researchers in leveraging the full potential of this important chemical intermediate.
References
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- Piperidin-4-one: the potential pharmacophore - PubMed. [Link]
- (PDF)
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A)
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- Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1 - PubMed. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews. [Link]
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- 3. researchgate.net [researchgate.net]
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- 15. peptide.com [peptide.com]
An In-depth Technical Guide to the Structure Elucidation of 1-(Pyridin-4-yl)piperidin-4-ol
Introduction
In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides a comprehensive technical overview of the analytical methodologies employed for the structure elucidation of 1-(Pyridin-4-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the analytical data but to also provide the underlying scientific rationale for the experimental choices and interpretation, ensuring a robust and self-validating approach to structural confirmation.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering both theoretical insights and practical, field-proven protocols.
Molecular Structure Overview
The molecule at the center of our investigation is this compound. Its structure comprises a piperidine ring substituted at the nitrogen atom with a pyridine ring and bearing a hydroxyl group at the 4-position of the piperidine ring.
Molecular Formula: C₁₀H₁₄N₂O[1]
Molecular Weight: 178.23 g/mol [1]
For clarity in the subsequent spectroscopic analysis, the atoms in the molecule are numbered as follows:
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule.[2] For a molecule like this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, their connectivity, and stereochemical relationships.
¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and piperidine rings. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N and O) and the aromaticity of the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | d | 2H | H-2', H-6' | Protons adjacent to the nitrogen in the pyridine ring are significantly deshielded due to the inductive effect and aromatic ring current. |
| ~6.80 | d | 2H | H-3', H-5' | Protons further from the nitrogen in the pyridine ring are less deshielded. |
| ~4.90 | s | 1H | OH | The hydroxyl proton is a singlet and its chemical shift can be variable depending on concentration and temperature. |
| ~3.80 | m | 1H | H-4 | The proton attached to the carbon bearing the hydroxyl group is deshielded. |
| ~3.60 | m | 2H | H-2 (eq), H-6 (eq) | Equatorial protons on the carbons adjacent to the piperidine nitrogen are deshielded by the nitrogen and the pyridine ring. |
| ~2.90 | m | 2H | H-2 (ax), H-6 (ax) | Axial protons on the carbons adjacent to the piperidine nitrogen. |
| ~1.80 | m | 2H | H-3 (eq), H-5 (eq) | Equatorial protons on the carbons adjacent to C-4. |
| ~1.40 | m | 2H | H-3 (ax), H-5 (ax) | Axial protons on the carbons adjacent to C-4. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the symmetry in the pyridine ring and the piperidine ring (assuming rapid chair-chair interconversion at room temperature), we expect to see fewer than 10 signals.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C-4' | The carbon atom in the pyridine ring attached to the nitrogen is highly deshielded. |
| ~150.0 | C-2', C-6' | Carbons adjacent to the nitrogen in the pyridine ring are significantly deshielded. |
| ~107.0 | C-3', C-5' | Carbons further from the nitrogen in the pyridine ring are less deshielded. |
| ~65.0 | C-4 | The carbon atom bonded to the hydroxyl group is deshielded. |
| ~45.0 | C-2, C-6 | Carbons adjacent to the piperidine nitrogen are deshielded. |
| ~35.0 | C-3, C-5 | Carbons adjacent to C-4. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for a heterocyclic compound like this compound is as follows:
Caption: Experimental workflow for NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar compounds and its residual proton signal does not overlap with the expected signals of the analyte.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
For the ¹³C spectrum, perform peak picking to identify the chemical shifts.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] For structure elucidation, Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[5][6] The resulting fragmentation pattern provides valuable information about the molecule's structure.
Electron Ionization Mass Spectrometry (EI-MS): Unveiling the Molecular Mass and Fragmentation
The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (178). The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations.
Table 3: Predicted EI-MS Fragmentation Data
| m/z | Proposed Fragment | Rationale |
| 178 | [C₁₀H₁₄N₂O]⁺˙ (M⁺˙) | Molecular ion |
| 161 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 121 | [C₇H₉N₂]⁺ | Cleavage of the piperidine ring. |
| 94 | [C₅H₄N-NH]⁺˙ | Fragmentation involving the pyridine and piperidine nitrogen. |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway.
Experimental Protocol for EI-MS
Caption: Experimental workflow for EI-MS analysis.
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, either via a gas chromatograph (GC) inlet for volatile compounds or a direct insertion probe for less volatile solids.
-
-
Ionization:
-
The sample is vaporized in a high vacuum.
-
The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[6]
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The separated ions are detected, and a mass spectrum is generated.
-
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] Each functional group absorbs IR radiation at a characteristic frequency, providing a "fingerprint" of the molecule.
Interpreting the IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-N, C-O, and aromatic C-H bonds.
Table 4: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300 | Broad, Strong | O-H | Stretching |
| ~3050 | Medium | Aromatic C-H | Stretching |
| ~2950-2850 | Medium | Aliphatic C-H | Stretching |
| ~1600, ~1500 | Medium | C=C and C=N | Aromatic ring stretching |
| ~1250 | Medium | C-N | Stretching |
| ~1100 | Medium | C-O | Stretching |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.[7][8][9][10][11]
Caption: Experimental workflow for FTIR analysis (KBr pellet method).
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet die.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Summary and Conclusion
The structure of this compound can be unequivocally confirmed through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while EI-MS confirms the molecular weight and offers valuable structural insights through its fragmentation pattern. Finally, IR spectroscopy verifies the presence of the key functional groups. The collective evidence from these orthogonal analytical techniques provides a self-validating system for the complete and confident structure elucidation of this compound. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of chemical entities in the pharmaceutical industry.
References
- Shimadzu. (n.d.). KBr Pellet Method.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- PubChem. (n.d.). Piperidin-4-ol. [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Pyridin-4-yl)piperidin-4-ol
Executive Summary
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 1-(Pyridin-4-yl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The piperidine and pyridine scaffolds are ubiquitous in pharmaceuticals, and this molecule serves as a crucial building block for the development of novel therapeutic agents.[1][2] This document outlines a robust synthetic methodology via nucleophilic aromatic substitution, details the necessary steps for purification, and presents a full suite of analytical techniques for structural elucidation and purity confirmation. The intended audience includes researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Piperidine-Pyridine Scaffold
The fusion of a piperidine ring with a pyridine moiety creates a molecular scaffold with significant pharmacological potential. The piperidine ring, a saturated heterocycle, is a common feature in many alkaloid natural products and is present in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1][3] The pyridine ring, an aromatic heterocycle, acts as a versatile pharmacophore, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets.[4]
This compound combines these two privileged structures. The secondary alcohol at the 4-position of the piperidine ring offers a valuable handle for further chemical modification, making this compound an exceptionally useful intermediate in the synthesis of complex molecules for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][5]
Synthesis of this compound
Synthetic Strategy: Nucleophilic Aromatic Substitution
The most direct and efficient pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly when a leaving group is present at the 4-position.
The chosen method involves the reaction of 4-hydroxypiperidine with 4-chloropyridine hydrochloride. The secondary amine of 4-hydroxypiperidine acts as the nucleophile, displacing the chloride ion on the pyridine ring. The use of 4-chloropyridine hydrochloride is often preferred as the free base can be unstable.[6] A base is required to deprotonate both the 4-hydroxypiperidine and the 4-chloropyridine hydrochloride salt to generate the active nucleophile and reactant.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Hydroxypiperidine (CAS 5382-16-1)[7]
-
4-Chloropyridine hydrochloride (CAS 7379-35-3)[6]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine (1.0 eq.), 4-chloropyridine hydrochloride (1.0 eq.), and anhydrous potassium carbonate (3.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of dichloromethane/methanol to afford this compound as a solid.
Causality and Experimental Rationale:
-
Base: Potassium carbonate is a crucial component. It serves a dual purpose: neutralizing the hydrochloride salt of 4-chloropyridine and deprotonating the secondary amine of 4-hydroxypiperidine to generate the potent nucleophile required for the SNAr reaction. An excess is used to ensure the reaction goes to completion.
-
Solvent: DMF is an ideal solvent for this reaction due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy, and its polar aprotic nature, which effectively solvates the ions involved without interfering with the nucleophile.
-
Work-up: The aqueous work-up and extraction are essential for separating the desired product from the inorganic salts (KCl, KHCO₃) and the high-boiling DMF solvent.
-
Purification: Column chromatography is the standard and most effective method for purifying the final compound to a high degree, removing any unreacted starting materials or minor side products.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a complete structural picture, ensuring the final product matches the desired chemical entity.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic pyridine protons (downfield, ~6.8-8.2 ppm), the piperidine ring protons (upfield, ~1.5-4.0 ppm), and the hydroxyl proton (a broad singlet which can be exchanged with D₂O). The protons on the carbons adjacent to the nitrogen will be the most downfield of the piperidine signals.[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis identifies all unique carbon environments in the molecule. The pyridine carbons will appear in the aromatic region (~107-150 ppm), while the piperidine carbons will be in the aliphatic region (~30-70 ppm). The carbon bearing the hydroxyl group will be identifiable in the 60-70 ppm range.[10][11]
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands to look for include a broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aliphatic ~2850-2950 cm⁻¹ and aromatic ~3000-3100 cm⁻¹), aromatic C=C and C=N stretches (~1500-1600 cm⁻¹), and a C-O stretch (~1050-1150 cm⁻¹).[12][13]
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. For this compound (C₁₀H₁₄N₂O), the expected exact mass is approximately 178.11 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ or, more commonly in ESI, a protonated molecular ion peak [M+H]⁺ at m/z 179.[14]
Summary of Expected Characterization Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Pyridine Protons (AA'BB' system) | δ ~8.2 ppm (d, 2H), δ ~6.8 ppm (d, 2H) |
| Piperidine CH-OH | δ ~3.8-4.0 ppm (m, 1H) | |
| Piperidine CH₂-N (axial & eq.) | δ ~3.6-3.8 ppm (m, 2H), δ ~3.0-3.2 ppm (m, 2H) | |
| Piperidine CH₂ (axial & eq.) | δ ~1.8-2.0 ppm (m, 2H), δ ~1.5-1.7 ppm (m, 2H) | |
| Hydroxyl Proton | δ ~4.5-5.5 ppm (br s, 1H, exchangeable) | |
| ¹³C NMR | Pyridine Carbons | δ ~150 ppm (2C), δ ~107 ppm (2C), Quaternary C ~155 ppm |
| Piperidine C-OH | δ ~65-70 ppm | |
| Piperidine C-N | δ ~45-50 ppm (2C) | |
| Piperidine CH₂ | δ ~30-35 ppm (2C) | |
| IR (cm⁻¹) | O-H Stretch (Alcohol) | 3300-3400 (broad) |
| C-H Stretch (Aliphatic) | 2850-2950 | |
| C=C, C=N Stretch (Aromatic) | 1590-1610, 1500-1520 | |
| C-O Stretch (Alcohol) | 1050-1150 | |
| MS (ESI+) | Protonated Molecular Ion [M+H]⁺ | m/z = 179.12 |
Characterization Workflow Diagram
Caption: Workflow for the characterization of synthesized product.
Applications in Research and Drug Development
This compound is a valuable scaffold in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications:
-
Kinase Inhibitors: The pyridine moiety can act as a hinge-binder in the ATP-binding pocket of various kinases, which are key targets in oncology.[4]
-
CNS Agents: The piperidine structure is prevalent in centrally acting agents, and modifications can lead to compounds with antipsychotic, analgesic, or anti-Alzheimer's properties.[3][15]
-
Antimicrobial Agents: The heterocyclic nature of the compound makes it a promising starting point for the development of novel antibacterial and antifungal agents.[2]
Safety and Handling
While specific toxicity data for this compound is not widely published, the starting materials and related structures provide guidance for safe handling. 4-Hydroxypiperidine is classified as corrosive and can cause severe skin burns and eye damage.[16]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[17][18]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[19]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.[16]
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound. The provided experimental protocol, coupled with a comprehensive characterization workflow, equips researchers with the necessary information to produce and validate this important chemical intermediate. Its versatile structure ensures its continued relevance as a foundational building block in the ongoing quest for novel and effective therapeutics.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- MedchemExpress.com. (2025). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). Piperidin-4-ol.
- Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Hydroxypiperidine.
- Acros Organics. (n.d.). 1 Piperidine 4 US en Sds.
- Kumar, A., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed.
- CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.
- Khan, I., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem Pharm Bull (Tokyo).
- ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
- Kilanowska, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
- MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties.
- NIST. (n.d.). 4-Hydroxypiperidine. NIST WebBook.
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
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1-(Pyridin-4-yl)piperidin-4-ol (CAS 233261-75-1): A Technical Guide for Advanced Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating nitrogen, form the backbone of a vast number of approved therapeutics. Among these, the 1-(Pyridin-4-yl)piperidin-4-ol scaffold has emerged as a highly valuable intermediate. Its unique topology, combining the hydrogen-bonding capabilities of a pyridine ring with the conformational flexibility and substitution points of a piperidinol core, offers a rich playground for synthetic elaboration. This guide provides a deep dive into the core technical aspects of this compound, moving beyond simple data recitation to offer actionable insights grounded in established scientific principles.
Core Molecular Profile: Physicochemical and Structural Attributes
A foundational understanding of a molecule's intrinsic properties is the bedrock of its successful application in complex synthetic campaigns. This compound is a crystalline solid at room temperature, presenting as an off-white to pale yellow powder.[1] Its structure is a tertiary amine, precluding its role as a hydrogen bond donor at the piperidine nitrogen, but the pyridine nitrogen and the hydroxyl group are key pharmacophoric features.
Key Physicochemical Data
The following table summarizes the essential quantitative data for this compound. This information is critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 233261-75-1 | [2][3] |
| Molecular Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 145 - 150 °C | [1] |
| Solubility | Soluble in methanol and water | [1] |
| LogP (Predicted) | 0.55 ± 0.35 |
Structural Representation
The 3D conformation and electronic distribution of the molecule are key to its reactivity and intermolecular interactions. The diagram below illustrates the connectivity of the pyridine and piperidine rings.
Caption: 2D structure of this compound.
Synthesis and Purification: A Protocol-Driven Approach
The most common and scalable synthesis of this intermediate involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored for its high efficiency and the ready availability of starting materials.
The SₙAr Reaction Workflow
The logical flow of the synthesis is straightforward, beginning with the activation of the piperidinol nucleophile followed by displacement of a leaving group on the pyridine ring, and concluding with purification.
Caption: Workflow for the synthesis and purification of the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
Piperidin-4-ol (1.0 eq)
-
4-Chloropyridine hydrochloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperidin-4-ol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The base serves two purposes: to deprotonate the piperidinol, increasing its nucleophilicity, and to neutralize the HCl salt of the electrophile.
-
Electrophile Addition: Add 4-chloropyridine hydrochloride (1.1 eq). The slight excess ensures the complete consumption of the more valuable piperidin-4-ol.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction.
-
In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed. This prevents the formation of degradation byproducts from prolonged heating.
-
Quench and Extraction: Cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with ethyl acetate (3x). The DMF and inorganic salts will partition into the aqueous phase.
-
Washing: Combine the organic extracts and wash with brine to remove residual DMF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel to yield the final product as a pure solid.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibition
The 1-(pyridin-4-yl)piperidine moiety is a privileged scaffold found in numerous kinase inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase active site, an interaction essential for potent binding. The piperidinol oxygen provides a vector for substitution, allowing chemists to introduce groups that can access other pockets of the enzyme to enhance potency and selectivity.
While specific drugs containing this exact intermediate are proprietary, its structural motif is central to compounds targeting kinases in pathways like MAPK, PI3K, and others crucial in oncology and immunology.
Logical Pathway of Kinase Inhibition
The diagram below illustrates the logical role of a hypothetical inhibitor derived from our core topic molecule in blocking a generic signal transduction cascade.
Caption: Mechanism of action for a kinase inhibitor using the scaffold.
Analytical Quality Control: Ensuring Purity and Identity
Rigorous analytical characterization is non-negotiable. A suite of orthogonal techniques must be used to confirm the structure and assess the purity of the synthesized material.
| Technique | Parameter Measured | Expected Outcome |
| ¹H NMR | Proton environment | Signals corresponding to aromatic (pyridine) and aliphatic (piperidine) protons with correct chemical shifts, splitting patterns, and integration. |
| LC-MS | Purity & Mass | A single major peak in the chromatogram with a mass corresponding to [M+H]⁺ (m/z = 179.12). |
| FT-IR | Functional groups | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-N (~1200 cm⁻¹), and C=N/C=C (aromatic, ~1600 cm⁻¹). |
| Melting Point | Purity & Identity | A sharp melting range consistent with the reference value (e.g., 145-150 °C).[1] |
Safety, Storage, and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, data from analogous structures like piperidine and hydroxypiperidines suggest a cautious approach.
-
Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is likely hygroscopic and should be protected from moisture.[1]
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[4] Acute toxicity is likely, and ingestion should be avoided.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- 4-Hydroxy-4-pyrid-4-yl(piperidine) - Chem-Impex. (n.d.).
- 4-(Pyridin-4-yl)piperidin-4-ol - LookChem. (n.d.).
- Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.).
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Introduction: The Versatility of a Privileged Scaffold
An In-depth Technical Guide to 4-Hydroxy-4-(4-pyridyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most prevalent heterocyclic scaffolds found in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing molecules that interact with a wide array of biological targets. Within this important class of compounds, 4-Hydroxy-4-(4-pyridyl)piperidine emerges as a particularly valuable intermediate.[3] This tertiary alcohol, featuring both a piperidine and a pyridine ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic handles that have positioned it as a key component in the development of novel therapeutics, especially in the realm of neurological disorders.[3][4]
This technical guide provides a comprehensive overview of 4-Hydroxy-4-(4-pyridyl)piperidine, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its key physicochemical and structural properties, and discuss its pharmacological significance and applications, underpinned by insights into its structure-activity relationships.
Synthesis and Mechanistic Considerations
The synthesis of 4-Hydroxy-4-(4-pyridyl)piperidine and its analogs typically involves the addition of a nucleophilic pyridine equivalent to a protected 4-piperidone precursor. The choice of protecting group on the piperidine nitrogen is critical to prevent side reactions and to allow for future diversification. The Boc (tert-butyloxycarbonyl) group is commonly employed due to its stability under nucleophilic addition conditions and its facile removal under acidic conditions.[5][6]
A prevalent and effective method for the key carbon-carbon bond formation is the Grignard reaction. This involves the reaction of a pyridyl Grignard reagent with N-Boc-4-piperidone. An alternative approach involves the use of 4-lithiopyridine. Both methods reliably yield the desired tertiary alcohol.
Representative Synthetic Protocol: Grignard Addition to N-Boc-4-piperidone
This protocol outlines a standard laboratory procedure for the synthesis of N-Boc-4-hydroxy-4-(4-pyridyl)piperidine, which can then be deprotected to yield the title compound.
Step 1: Preparation of 4-Pyridylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.2 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-bromopyridine solution to the magnesium turnings and gently heat to initiate the formation of the Grignard reagent, as evidenced by a color change and gentle refluxing.
-
Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with N-Boc-4-piperidone
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Quenching and Work-up
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[7]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-hydroxy-4-(4-pyridyl)piperidine.
Step 4: Deprotection to Yield 4-Hydroxy-4-(4-pyridyl)piperidine
-
Dissolve the crude product from Step 3 in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent and stir at room temperature for 2-4 hours.[6]
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure 4-Hydroxy-4-(4-pyridyl)piperidine hydrochloride as an off-white powder.[3]
Caption: Generalized signaling pathway for a piperidine-based ligand.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 4-Hydroxy-4-(4-pyridyl)piperidine are not extensively published in the provided results, we can extrapolate from the broader class of 4-hydroxy-4-arylpiperidines. [8][9][10]
-
N-1 Substitution: The nature of the substituent on the piperidine nitrogen is a primary determinant of activity and selectivity. Large, lipophilic groups often enhance binding affinity for certain receptors. [11]* C-4 Aryl Group: The electronic nature of the aryl group at the C-4 position is critical. The electron-withdrawing nature of the pyridine ring, compared to a simple phenyl ring, can influence the acidity of the hydroxyl proton and the overall charge distribution of the molecule.
-
Stereochemistry: The stereochemistry at the C-4 position can be crucial for activity. While 4-Hydroxy-4-(4-pyridyl)piperidine is achiral, substitution on the piperidine or pyridine ring can introduce chiral centers, and the biological activity of the resulting enantiomers often differs significantly.
Conclusion
4-Hydroxy-4-(4-pyridyl)piperidine is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification, allowing for the systematic exploration of chemical space. The interplay between its piperidine and pyridine moieties provides a unique set of physicochemical properties that are highly advantageous for the design of CNS-active agents. For researchers and drug development professionals, a thorough understanding of this scaffold's synthesis, properties, and pharmacological potential is essential for leveraging its capabilities in the quest for new and improved therapeutics.
References
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- Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. [Link]
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A Technical Guide to 1-(Pyridin-4-yl)piperidin-4-ol: A Key Heterocyclic Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)piperidin-4-ol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical properties, established synthesis protocols, and its strategic importance as a molecular scaffold in the design of novel therapeutics. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by authoritative references.
Core Molecular Attributes
This compound is a bifunctional organic molecule featuring both a piperidine and a pyridine ring system. The structure consists of a piperidin-4-ol core where the piperidine nitrogen atom is directly attached to the 4-position of a pyridine ring. This unique arrangement imparts specific physicochemical properties that make it a valuable intermediate in synthetic chemistry.
Chemical Formula and Molecular Weight
The fundamental identity of a chemical compound is defined by its formula and mass. For this compound, these core identifiers are critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.234 g/mol | [1] |
| CAS Number | 233261-75-1 | [1] |
The presence of two nitrogen atoms, one basic (piperidine) and one weakly basic (pyridine), along with a hydroxyl group, allows for a range of chemical modifications and hydrogen bonding interactions, which are pivotal in its application in drug design.
Synthesis Pathway and Mechanism
The synthesis of this compound is typically achieved via a two-step process starting from commercially available precursors. The most common route involves the synthesis of an intermediate ketone, 1-(4-pyridyl)-4-piperidone, followed by its reduction to the corresponding alcohol.
Step 1: Synthesis of 1-(4-Pyridyl)-4-piperidone
The precursor ketone is a crucial intermediate. A patented method describes its production from 4-aminopyridine.[2] This process involves converting 4-aminopyridine into a nitrogenous dicarboxylic acid or its ester, which then undergoes intramolecular condensation to form the cyclic β-keto structure, followed by decarboxylation to yield the desired piperidone.[2]
Step 2: Reduction to this compound
The conversion of the piperidone to the piperidinol is a standard carbonyl reduction. This transformation is critical as the resulting secondary alcohol introduces a new chiral center and a potent hydrogen bond donor.
Experimental Protocol: Reduction of 1-(4-Pyridyl)-4-piperidone
-
Dissolution: Dissolve 1-(4-pyridyl)-4-piperidone (1.0 eq.) in a suitable protic solvent such as methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.
-
Addition of Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq.), portion-wise to the stirred solution. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the pyridine ring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1M HCl) to neutralize excess NaBH₄.
-
Extraction & Purification: Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product with high purity.
The following workflow diagram illustrates this synthetic process.
Caption: Synthetic workflow for this compound.
The Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals and natural alkaloids.[3][4] Its derivatives are key components in over twenty classes of drugs, targeting a wide array of biological systems.[4]
Pharmacological Significance
The this compound scaffold combines several features that are advantageous for drug design:
-
CNS Penetration: The piperidine structure is often associated with compounds that can cross the blood-brain barrier, making it a valuable core for developing antipsychotics, analgesics, and other CNS-active agents.
-
Receptor Interaction: The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with receptor sites, while the pyridine ring can participate in π-stacking and hydrogen bonding.
-
Metabolic Stability: The saturated piperidine ring is generally more resistant to metabolic degradation compared to aromatic systems.
-
Synthetic Versatility: The piperidine ring and its substituents can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[5]
Derivatives of the closely related piperidin-4-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-HIV, and antimicrobial effects.[5][6] The introduction of the 4-hydroxyl group, as in our topic compound, further enhances its potential by providing a key hydrogen bonding moiety, which is often critical for target engagement. This is exemplified in various piperidinol analogs that have been investigated for anti-tuberculosis activity.[7]
The logical relationship between the core structure and its applications is visualized below.
Caption: Structure-Property-Application relationship diagram.
Predicted Spectroscopic Data
While specific experimental spectra for this compound were not found in the initial search, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.5 ppm. The piperidine ring protons would be found in the aliphatic region (δ 1.5-3.5 ppm).
-
¹³C NMR: Aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm range. The carbon attached to the hydroxyl group would be expected around δ 60-75 ppm, and the remaining piperidine carbons would appear at δ 25-55 ppm.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), and C=N/C=C stretches from the pyridine ring (1500-1600 cm⁻¹).
-
Mass Spectrometry (ESI-MS): In electrospray ionization mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 179.23.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its molecular formula (C₁₀H₁₄N₂O) and weight (178.234 g/mol ) are the starting points for its journey into complex pharmaceutical agents.[1] The synthetic accessibility, combined with the pharmacologically validated piperidine and pyridine motifs, ensures its continued relevance. This guide has provided the core technical data, a viable synthetic protocol, and the scientific context necessary for researchers to effectively utilize this potent intermediate in their development programs.
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The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The six-membered nitrogen-containing heterocycle known as piperidine is a fundamental structural motif in medicinal chemistry.[1][2] Its prevalence is remarkable; the piperidine scaffold is a key component in a vast number of natural products, alkaloids, and, most notably, in over 70 FDA-approved pharmaceuticals, including multiple blockbuster drugs.[3][4] This guide, designed for drug discovery professionals, provides an in-depth exploration of the piperidine scaffold, from its core physicochemical properties and synthesis to its diverse pharmacological applications and the intricate structure-activity relationships that drive its therapeutic success.
Core Attributes of the Piperidine Scaffold: A Structural and Physicochemical Analysis
The utility of the piperidine ring in drug design is not accidental; it stems from a unique combination of structural and physicochemical properties that are highly advantageous for creating effective therapeutic agents.
-
Structural Flexibility: The piperidine ring is composed of sp3-hybridized carbon atoms and a nitrogen atom, allowing it to adopt low-energy chair conformations. This conformational flexibility enables piperidine-containing molecules to adapt their shape to fit precisely into the binding pockets of biological targets, a crucial factor for potency and selectivity.[5]
-
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, with a pKa typically around 11.2. This allows it to be protonated at physiological pH, which can significantly enhance the water solubility of a drug molecule. By carefully selecting substituents, medicinal chemists can fine-tune the lipophilicity (logP/logD) and basicity of the scaffold, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[5][6]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[5] However, metabolic stability is highly dependent on the substitution pattern. Introducing substituents, particularly at positions adjacent to the nitrogen, can prevent unwanted oxidation by metabolic enzymes, thereby improving a drug's half-life.[5][7]
-
Vectors for Chemical Exploration: The piperidine ring provides multiple attachment points for chemical substituents. This allows for the systematic exploration of chemical space around the core scaffold, enabling the optimization of a compound's pharmacological activity, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.
Synthetic Pathways to Piperidine Derivatives
The development of efficient and versatile synthetic methods for substituted piperidines is a critical task in modern organic chemistry.[8] Several robust strategies are commonly employed in drug discovery campaigns.
Catalytic Hydrogenation of Pyridines
The most common and direct route to the piperidine core is the catalytic hydrogenation of substituted pyridine precursors.[8] This method is highly efficient and often scalable.
-
Causality of Catalyst Choice: The choice of catalyst is critical for achieving high yield and chemoselectivity. Catalysts like rhodium on carbon (Rh/C), Raney nickel (Raney-Ni), and platinum(IV) oxide (PtO₂) are frequently used. For instance, in the synthesis of a precursor to Donepezil, a drug used for Alzheimer's disease, palladium(0) is used to selectively hydrogenate the pyridine ring while leaving an indole moiety intact.[8] This selectivity is crucial for preserving other functional groups within a complex molecule.
Intramolecular Cyclization Reactions
A variety of intramolecular ring-closure reactions provide access to complex and stereochemically defined piperidine scaffolds.[8] These methods, which include aza-Michael reactions and metal-catalyzed cyclizations, are powerful tools for building intricate molecular architectures from acyclic precursors.[8]
Multicomponent Reactions (MCRs)
MCRs allow for the construction of complex piperidine derivatives in a single step from three or more starting materials. These reactions are highly efficient and enable the rapid generation of diverse libraries of compounds for high-throughput screening.
Below is a diagram illustrating these primary synthetic approaches.
Caption: Key synthetic routes to the piperidine scaffold.
Experimental Protocol: Synthesis of a 4-Arylpiperidine via Catalytic Hydrogenation
This protocol describes a standard, self-validating procedure for the synthesis of a piperidine derivative from its corresponding pyridine precursor, a common step in many drug discovery programs.
Reaction: Hydrogenation of 4-phenylpyridine to 4-phenylpiperidine.
Step-by-Step Methodology:
-
Reactor Setup: A 250 mL hydrogenation vessel is charged with 4-phenylpyridine (10.0 g, 64.4 mmol) and ethanol (100 mL). The mixture is stirred until the solid is fully dissolved.
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, Adam's catalyst, 200 mg, 0.88 mmol) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: PtO₂ is a highly effective and robust catalyst for pyridine hydrogenation. It is a pre-catalyst that is reduced in situ to active platinum nanoparticles.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 50 psi of H₂. The reaction mixture is stirred vigorously at room temperature for 16 hours. Trustworthiness: Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots, ensuring the reaction proceeds to completion.
-
Workup: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst. The Celite pad is washed with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product. The residue can be purified by recrystallization or column chromatography to afford 4-phenylpiperidine as a white solid.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Piperidine derivatives exhibit a vast spectrum of biological activities, making them invaluable in treating a wide range of diseases.[3][9] Their therapeutic utility spans CNS disorders, cancer, allergies, and infectious diseases.[5][9][10]
Central Nervous System (CNS) Agents
The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to be functionalized to interact with various receptors and transporters, combined with its capacity to modulate physicochemical properties for blood-brain barrier penetration, makes it ideal for this therapeutic area.[10]
-
Opioid Analgesics: The piperidine ring is the core of potent analgesics like pethidine (meperidine) and fentanyl.[11][12][13] In fentanyl, the N-phenethyl group and the 4-anilido substitution are critical for its high-affinity binding to μ-opioid receptors.[13]
-
Antipsychotics: Many typical and atypical antipsychotics, such as haloperidol and risperidone, feature a piperidine moiety.[11] The substitutions on the piperidine nitrogen and at the 4-position are crucial for modulating dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism.
-
Stimulants: Methylphenidate, used to treat ADHD, contains a piperidine ring where the stereochemistry is critical for its activity as a dopamine and norepinephrine reuptake inhibitor.[11]
Anticancer Agents
Piperidine derivatives have been developed as potent anticancer agents targeting various mechanisms.[1][9] They are found in drugs that inhibit kinases, modulate hormone receptors, and disrupt cell division.[9] For example, certain piperidine-based compounds act as inhibitors of dihydrofolate reductase (DHFR) or Akt1 kinase, crucial enzymes in cancer cell proliferation.[14]
Antihistamines
Second-generation antihistamines like loratadine incorporate a piperidine ring.[11] This structural feature is key to their function as H₁ receptor antagonists, providing allergy relief without the sedative effects of earlier antihistamines.
Quantitative SAR Summary
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of its substituents.[15][16] The following table summarizes key SAR data for different therapeutic classes.
| Compound/Series | Therapeutic Target/Cell Line | Key Structural Features for Activity | Potency (IC₅₀/Kᵢ) | Reference |
| Phenethylamines | Dipeptidyl Peptidase IV (DPP4) | Halogenated phenyl ring at the piperidine nitrogen | 4 - 140 nM (Kᵢ) | [17] |
| Quinolones | Gonadotropin-Releasing Hormone (GnRH) Antagonist | Trifluoromethyl group at the 6-position of the piperidine ring | High binding potency | [15] |
| Furan-pyrazole derivatives | Akt1 Kinase / OVCAR-8 (Ovarian Cancer) | Furan-pyrazole moiety | 0.02 - 5.3 µM (IC₅₀) | [14] |
| Thioacetamides | Monoamine Transporters (DAT/NET/SERT) | Stereochemistry (cis/trans) of 3,4-disubstitution | Low nM (Kᵢ) | [16] |
Causality Insight: In the quinolone series, blocking the 6-position of the piperidine with a trifluoromethyl group was found to not only be tolerated for GnRH binding but also to reduce the drug's clearance rate, thereby increasing its oral bioavailability.[15] This demonstrates how a small structural modification on the piperidine scaffold can have a profound impact on pharmacokinetic properties.
The Critical Role of Chirality
Introducing chiral centers into the piperidine scaffold can dramatically influence a molecule's biological activity.[6] Because biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug.
The introduction of chirality can lead to:
-
Enhanced Potency and Selectivity: One enantiomer may fit the target's binding site much better than the other, leading to a significant increase in potency and selectivity for the desired target over off-targets.[6]
-
Improved Pharmacokinetic Properties: Stereochemistry can affect how a drug is absorbed, distributed, metabolized, and excreted.[6]
-
Reduced hERG Toxicity: In some cases, selecting the correct enantiomer can reduce a drug's potential for cardiac toxicity by minimizing its interaction with the hERG potassium channel.[6]
The study of the stereochemistry of piperidine scaffolds has become a major focus in drug design, with numerous recently approved drugs containing chiral piperidine moieties.[6][18]
Bioisosteric Replacement: Evolving Beyond the Classic Scaffold
While the piperidine ring is highly effective, medicinal chemists sometimes replace it with other structural motifs, known as bioisosteres, to overcome specific challenges. Bioisosteric replacement is a strategy used to fine-tune a molecule's properties while retaining its essential biological activity.[7]
Common challenges addressed by replacing the piperidine ring include:
-
Improving metabolic stability.[7]
-
Modulating solubility and lipophilicity.[19]
-
Exploring novel intellectual property space.
-
Altering the conformational rigidity of the molecule.
Spirocyclic and bicyclic analogs, such as 1-azaspiro[3.3]heptanes, have been successfully used as piperidine bioisosteres.[19] These more rigid structures can lock the molecule into a specific conformation that may be more favorable for binding to its target, while also potentially blocking sites of metabolic attack.[7]
The following diagram illustrates the workflow of incorporating piperidine scaffolds in a drug discovery program, from initial screening to lead optimization and the consideration of bioisosteres.
Caption: A workflow for piperidine-based drug discovery.
Conclusion and Future Perspectives
The piperidine scaffold is undeniably one of the most important and versatile building blocks in medicinal chemistry.[3][8][20] Its unique combination of structural and physicochemical properties has enabled the development of a wide array of life-saving drugs across numerous therapeutic areas. The continued development of novel synthetic methodologies, a deeper understanding of SAR and stereochemical effects, and the intelligent application of bioisosteric replacement strategies will ensure that the piperidine ring remains a privileged and indispensable scaffold in the discovery of future generations of innovative medicines.
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1-(Pyridin-4-yl)piperidin-4-ol safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of 1-(Pyridin-4-yl)piperidin-4-ol
Executive Summary
This compound is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors, primarily serving as a versatile building block in the synthesis of novel therapeutic agents. Its structure, combining both a pyridine and a piperidin-4-ol moiety, suggests a complex pharmacological and toxicological profile. This guide provides a comprehensive analysis of the available safety and toxicity data. Due to the limited public information specific to this compound, this document establishes a predictive toxicological profile by leveraging extensive data from its core structural analogues: piperidine, pyridine, and piperidin-4-ol. This approach, rooted in established structure-activity relationships, offers a robust framework for researchers and drug development professionals to inform safe handling practices, anticipate potential biological effects, and design requisite toxicological screening programs.
Introduction and Chemical Identity
This compound (CAS No. 233261-75-1) is a bifunctional organic molecule featuring a tertiary amine within a piperidine ring and a hydroxyl group.[1] The linkage of the piperidine nitrogen to the 4-position of a pyridine ring creates a unique electronic and steric environment that is frequently exploited in medicinal chemistry to modulate properties such as solubility, receptor binding, and metabolic stability. Its utility as a synthetic intermediate is noted in the development of various biologically active agents.[2][3][4]
Given its status as a research chemical, a comprehensive, publicly available toxicological dossier for this compound is not available. Therefore, this guide synthesizes data from its constituent chemical substructures to construct a scientifically grounded, predictive safety profile. This analysis is critical for establishing appropriate laboratory safety protocols and for guiding the design of future preclinical safety studies.
Predictive Hazard Identification and Classification
The hazard profile of this compound can be inferred from the known hazards of its primary structural components: piperidine and piperidin-4-ol. Both parent compounds exhibit significant corrosive and irritant properties.
Table 1: GHS Hazard Classification of Structural Analogues
| Hazard Statement | Classification (Piperidin-4-ol) | Classification (Piperidine) | Predicted Classification for this compound |
| Acute Toxicity, Oral | Category 4[5] | Category 4[6] | Likely Category 4 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 4[5] | Category 3 (Toxic in contact with skin)[6] | Potentially Category 3-4 (Toxic/Harmful in contact with skin) |
| Acute Toxicity, Inhalation | Category 4[5] | Category 3 (Toxic if inhaled)[6] | Potentially Category 3-4 (Toxic/Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns)[5] | Category 1B (Causes severe skin burns)[6] | Likely Category 1B (Causes severe skin burns and eye damage) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[5] | Category 1 (Causes serious eye damage)[6] | Likely Category 1 (Causes serious eye damage) |
| Flammability | Not Classified | Flammable Liquid, Category 2[6] | Not expected to be highly flammable (Solid) |
Based on this analysis, this compound should be handled as a substance that is toxic if swallowed, causes severe skin burns, and serious eye damage .
Inferred Toxicological Profile
This section details the predicted toxicological endpoints for this compound, based on data from its analogues.
Acute Toxicity
The piperidine and piperidin-4-ol rings are the primary drivers of acute toxicity. Piperidine itself is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[6] Similarly, piperidin-4-ol is categorized as harmful by oral, dermal, and inhalation routes.[5] The pyridine moiety is also known to be harmful if swallowed, inhaled, or in contact with skin. Therefore, it is prudent to assume this compound exhibits moderate to high acute toxicity across all routes of exposure.
Skin and Eye Corrosivity
The strong alkalinity of the piperidine nitrogen (pKb of piperidine is 2.88) is the principal cause of its severe corrosive effects.[7] Direct contact with piperidine can cause severe, third-degree chemical burns in minutes.[7] The parent compound, piperidin-4-ol, is also classified as causing severe skin burns and eye damage.[5][8] It is therefore imperative to treat this compound as a corrosive substance, capable of causing irreversible damage to skin and eyes upon contact.
Genotoxicity and Mutagenicity
No specific genotoxicity data exists for this compound. However, studies on its pyridine component are informative. Pyridine has not been found to cause chromosomal damage in micronucleus tests in mice.[9][10] While this suggests a low potential for mutagenicity, the absence of data on the complete molecule necessitates caution. A standard battery of genotoxicity tests is required for a definitive assessment.
Carcinogenicity
Long-term carcinogenicity studies for this compound have not been performed. Safety Data Sheets for the closely related analogue 4-(Pyrrolidin-1-yl)pyridine state that no ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. Similarly, piperidin-4-ol is not listed as a carcinogen by these agencies.[5] While this provides some reassurance, it does not preclude carcinogenic potential, which can only be determined through chronic in vivo bioassays.
Reproductive and Developmental Toxicity
There is a significant data gap regarding the reproductive and developmental toxicity of this compound and its close analogues. The SDS for 4-(Pyrrolidin-1-yl)pyridine explicitly states "No data available" for reproductive toxicity. This lack of information is a critical consideration for risk assessment, particularly for researchers of child-bearing potential.
Predicted Toxicokinetics and Metabolism
The metabolic fate of this compound in a biological system has not been experimentally determined. However, a predictive metabolic pathway can be constructed based on known biotransformations of piperidine and pyridine rings.[11]
The piperidine ring is susceptible to several metabolic reactions, primarily cytochrome P450-mediated oxidation. Key predicted pathways include:
-
N-dealkylation: Cleavage of the bond between the pyridine ring and the piperidine nitrogen.
-
Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen, potentially leading to ring opening. Studies on N-benzylpiperidine suggest that oxidation can occur at the beta-position, forming a ketone via an iminium intermediate.[12]
The pyridine ring is typically metabolized via P450-mediated oxidation to form pyridine-N-oxide and various hydroxypyridines (2-OH, 3-OH, and 4-OH).[13] These metabolites can then be conjugated and excreted.
The presence of the hydroxyl group on the piperidine ring provides a site for Phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate excretion.
Figure 1: Predicted metabolic pathways for this compound.
Recommended Experimental Safety Assessment Workflow
For any novel compound intended for advanced preclinical or clinical development, a structured toxicological evaluation is mandatory. The following section outlines a recommended workflow to definitively establish the safety profile of this compound.
Step 1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration at which the compound induces cell death in vitro, providing a preliminary indication of its potency.
Protocol: MTT Assay
-
Cell Culture: Culture relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in appropriate media until they reach 80% confluency.
-
Seeding: Seed cells into 96-well plates at a density of 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Dosing: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the wells with the compound-containing medium across a range of concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well using a microplate reader at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).
Step 2: In Vitro Genotoxicity (Bacterial Reverse Mutation Test)
Objective: To assess the compound's potential to induce gene mutations.
Protocol: Ames Test (OECD Guideline 471)
-
Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively, and carry different mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test compound on minimal agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
Step 3: In Vivo Acute Toxicity Study
Objective: To determine the acute toxicity and identify the median lethal dose (LD50) following a single administration.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
-
Animals: Use a small number of female rodents (rats or mice).
-
Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD50.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: Continue the procedure until the stopping criteria are met (typically after observing a series of reversals around the LD50).
-
Analysis: Use the results to calculate the LD50 and its confidence interval, and to document clinical signs of toxicity.
Figure 2: Recommended experimental workflow for safety assessment.
Safe Handling, Storage, and Emergency Procedures
Based on the predictive toxicological profile, stringent safety measures are required when handling this compound.
Table 2: Safe Handling and PPE Recommendations
| Control Measure | Specification | Rationale |
| Engineering Controls | - Use only in a certified chemical fume hood.- Ensure eyewash stations and safety showers are readily accessible.[14] | To prevent inhalation of dusts/aerosols and to control environmental exposure.[15] Provides immediate decontamination in case of exposure. |
| Personal Protective Equipment (PPE) | - Gloves: Nitrile or neoprene gloves, inspected before use. Use proper removal technique.[15]- Eye Protection: Chemical safety goggles or a full-face shield.[16]- Body Protection: Lab coat. For larger quantities, use chemical-resistant coveralls.[16] | To prevent skin and eye contact with the corrosive material. |
| Handling Practices | - Avoid dust formation.[14]- Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling. | Minimizes risk of inhalation and ingestion. Standard good laboratory practice. |
| Storage | - Store in a tightly closed container in a dry, well-ventilated place.[14]- Store locked up, accessible only to authorized personnel. | Protects from moisture and prevents accidental access. |
| Disposal | - Dispose of as hazardous waste in accordance with local, state, and federal regulations.- Do not allow to enter drains. | To prevent environmental contamination. |
Emergency First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[15][17]
Conclusion
While direct toxicological data for this compound is scarce, a thorough analysis of its structural analogues—piperidine, pyridine, and piperidin-4-ol—provides a strong basis for a predictive safety and toxicity profile. The evidence strongly suggests that this compound should be handled as a corrosive material that is harmful or toxic if ingested, inhaled, or absorbed through the skin. Significant data gaps remain, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity. For any application beyond small-scale laboratory research, it is essential to conduct the rigorous experimental safety assessments outlined in this guide to establish a definitive toxicological profile and ensure the safety of researchers and the public.
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Methodological & Application
Synthesis of 1-(Pyridin-4-yl)piperidin-4-ol Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 1-(Pyridin-4-yl)piperidin-4-ol Scaffold in Drug Discovery
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This structural motif is a cornerstone in the design of therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] The piperidine ring provides a versatile anchor for introducing various substituents, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[1][3][4] This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules, with a focus on practical, field-proven protocols and the underlying chemical principles.
Strategic Approaches to Synthesis: A Mechanistic Overview
The construction of the core this compound scaffold can be broadly categorized into two main retrosynthetic disconnections: formation of the C-N bond between the pyridine and piperidine rings, or formation of the piperidine ring itself. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on both the pyridine and piperidine moieties.
Here, we will delve into the two most prevalent and robust methods for forging the critical C-N bond:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.[5][6]
-
Nucleophilic Aromatic Substitution (SNA r): A classic and often highly efficient method.[7]
A third complementary approach, Reductive Amination , will also be discussed as a valuable tool for constructing the piperidine ring system with the desired pyridinyl substituent already in place.[8][9]
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and versatile method for C-N bond formation.[5][6] This palladium-catalyzed reaction is particularly well-suited for coupling a wide range of aryl halides or triflates with primary and secondary amines, including the piperidin-4-ol core.
Causality Behind Experimental Choices
The success of a Buchwald-Hartwig reaction hinges on the careful selection of the palladium source, ligand, base, and solvent.
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.
-
Ligand: The choice of phosphine ligand is critical for catalytic efficiency. Sterically hindered and electron-rich ligands, such as XPhos, SPhos, or RuPhos, are often employed to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active catalyst. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the catalyst and base.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Chloropyridine hydrochloride
-
Piperidin-4-ol[10]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 4-chloropyridine hydrochloride (1.0 equivalent) and piperidin-4-ol (1.2 equivalents).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture at 100 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | MW | Equivalents | Amount |
| 4-Chloropyridine HCl | 150.01 | 1.0 | (e.g., 1.50 g) |
| Piperidin-4-ol | 101.15 | 1.2 | (e.g., 1.21 g) |
| Pd₂(dba)₃ | 915.72 | 0.01 | (e.g., 91.6 mg) |
| XPhos | 476.65 | 0.025 | (e.g., 119.2 mg) |
| NaOtBu | 96.10 | 1.4 | (e.g., 1.35 g) |
| Toluene | - | - | (e.g., 50 mL) |
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry and provides a direct route to this compound derivatives, particularly when the pyridine ring is activated by electron-withdrawing groups.[7][11][12] The reaction proceeds through a Meisenheimer intermediate.
Causality Behind Experimental Choices
-
Substrate: A pyridine ring substituted with a good leaving group (e.g., F, Cl, Br) at the 4-position is required. The reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring.
-
Nucleophile: Piperidin-4-ol acts as the nucleophile.
-
Solvent: Polar aprotic solvents such as DMSO or DMF are typically used to solvate the charged intermediate and accelerate the reaction.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often added to neutralize the acid formed during the reaction.
Visualizing the Reaction Workflow
Caption: A typical workflow for an SNAr reaction.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Fluoropyridine
-
Piperidin-4-ol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 4-fluoropyridine (1.0 equivalent), piperidin-4-ol (1.1 equivalents), and potassium carbonate (1.5 equivalents).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | MW | Equivalents | Amount |
| 4-Fluoropyridine | 97.09 | 1.0 | (e.g., 0.97 g) |
| Piperidin-4-ol | 101.15 | 1.1 | (e.g., 1.11 g) |
| K₂CO₃ | 138.21 | 1.5 | (e.g., 2.07 g) |
| DMSO | - | - | (e.g., 20 mL) |
Method 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[8][9][13] In the context of this compound synthesis, this method is typically used to construct the piperidine ring from a suitable precursor.
Causality Behind Experimental Choices
-
Carbonyl Compound: A ketone or aldehyde that will form the piperidine ring.
-
Amine: An amine that will be incorporated into the piperidine ring.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[8] Sodium cyanoborohydride (NaBH₃CN) is another option.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often added as a catalyst.
Visualizing the Reductive Amination Process
Caption: The two key steps of a reductive amination reaction.
Detailed Protocol: Synthesis of a 1-Substituted Piperidin-4-ol
This protocol describes the synthesis of a generic 1-substituted piperidin-4-ol. To synthesize a 1-(pyridin-4-yl) derivative, one would start with 4-aminopyridine.
Materials:
-
A suitable diketone or keto-aldehyde precursor
-
Amine (e.g., 4-aminopyridine)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the ketone/aldehyde (1.0 equivalent) and the amine (1.0 equivalent) in DCM.
-
Add acetic acid (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Reactant | MW | Equivalents | Amount |
| Ketone/Aldehyde | - | 1.0 | (e.g., 10 mmol) |
| Amine | - | 1.0 | (e.g., 10 mmol) |
| Acetic Acid | 60.05 | 1.1 | (e.g., 11 mmol) |
| STAB | 211.94 | 1.5 | (e.g., 15 mmol) |
| DCM | - | - | (e.g., 100 mL) |
Product Characterization
The successful synthesis of this compound derivatives must be confirmed through rigorous analytical characterization.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and any intermediates.[14][15][16][17]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[14]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and versatile methods for accessing the medicinally important this compound scaffold. The choice of method will depend on the specific target molecule and the available starting materials. As the demand for novel therapeutics continues to grow, the development of even more efficient and sustainable methods for the synthesis of these and other privileged scaffolds will remain a key focus of research in the field of drug discovery.
References
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Application Notes and Protocols: Investigating 1-(Pyridin-4-yl)piperidin-4-ol in Alzheimer's Disease Research
Introduction: A Novel Scaffold for a Multifaceted Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathology, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and cholinergic neuronal loss.[1] This multifaceted nature of AD has led to a paradigm shift in drug discovery, moving from a single-target approach to the development of multi-target-directed ligands (MTDLs).[1] The heterocyclic scaffolds of pyridine and piperidine are privileged structures in medicinal chemistry, known for their presence in numerous centrally active compounds.[2][3] Notably, piperidine derivatives have been successfully developed as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in AD.[3][4]
This document provides a comprehensive guide for researchers investigating the therapeutic potential of 1-(Pyridin-4-yl)piperidin-4-ol , a compound featuring both pyridine and piperidine moieties. We will explore its potential mechanisms of action in the context of AD and provide detailed protocols for its evaluation. Our primary hypothesis is that this compound may act as an acetylcholinesterase inhibitor, with the potential for secondary activities against other key pathological pathways in AD.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Proposed Mechanisms of Action and Investigational Workflow
Given the structural components of this compound, we propose a tiered investigational workflow to elucidate its potential therapeutic activities in Alzheimer's disease. The workflow begins with the primary hypothesis of acetylcholinesterase inhibition and expands to explore other relevant targets.
Caption: Investigational workflow for this compound.
Part 1: Acetylcholinesterase Inhibition Assay
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[5] Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission.[6] The piperidine scaffold is a key feature of several approved AChE inhibitors, such as donepezil.[3]
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[7] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 3 mM stock solution of DTNB in 0.1 M phosphate buffer, pH 7.0.
-
Prepare a 1 U/mL stock solution of AChE in 0.1 M phosphate buffer, pH 8.0.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare a 1 mM stock solution of Donepezil in DMSO. Create serial dilutions in phosphate buffer for a standard curve.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 140 µL phosphate buffer + 20 µL DTNB + 20 µL ATCI
-
Control (100% activity): 120 µL phosphate buffer + 20 µL AChE + 20 µL DTNB + 20 µL ATCI
-
Test Compound: 100 µL phosphate buffer + 20 µL of each dilution of this compound + 20 µL AChE + 20 µL DTNB + 20 µL ATCI
-
Positive Control: 100 µL phosphate buffer + 20 µL of each dilution of Donepezil + 20 µL AChE + 20 µL DTNB + 20 µL ATCI
-
-
Incubation and Measurement:
-
Add the buffer, test compound/positive control, and AChE to the respective wells and incubate at 37°C for 15 minutes.
-
To initiate the reaction, add DTNB and ATCI to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Expected Results:
| Compound | IC₅₀ (µM) |
| This compound | To be determined |
| Donepezil | ~0.02 - 0.1 |
Part 2: Secondary Screening for Multi-Target Activity
A successful therapeutic for Alzheimer's disease may require interaction with multiple pathological pathways. Therefore, we propose secondary screening of this compound against Aβ aggregation and tau phosphorylation.
Protocol 2: Thioflavin T (ThT) Assay for Aβ₁₋₄₂ Aggregation Inhibition
This assay monitors the aggregation of Aβ₁₋₄₂ peptides into amyloid fibrils. Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence intensity.[8]
Materials:
-
Synthetic Amyloid-beta (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Thioflavin T (ThT)
-
This compound
-
Curcumin (positive control)
-
Phosphate buffer (50 mM, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Aβ₁₋₄₂ Preparation:
-
Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Prior to the assay, reconstitute the peptide film in DMSO to a stock concentration of 5 mM. Dilute with ice-cold F-12 media to 100 µM to prepare oligomers.[9]
-
-
Assay Setup (in a 96-well plate):
-
Control: 80 µL phosphate buffer + 10 µL of 100 µM Aβ₁₋₄₂ + 10 µL DMSO
-
Test Compound: 80 µL phosphate buffer + 10 µL of each dilution of this compound + 10 µL of 100 µM Aβ₁₋₄₂
-
Positive Control: 80 µL phosphate buffer + 10 µL of each dilution of Curcumin + 10 µL of 100 µM Aβ₁₋₄₂
-
Blank: 90 µL phosphate buffer + 10 µL DMSO
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), add 10 µL of 50 µM ThT to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Calculate the percentage of inhibition of aggregation at the final time point.
-
Protocol 3: In Vitro Tau Protein Phosphorylation Assay
Hyperphosphorylation of the tau protein leads to its dissociation from microtubules and aggregation into neurofibrillary tangles.[10] This assay evaluates the ability of the test compound to inhibit the phosphorylation of tau by a relevant kinase, such as Glycogen Synthase Kinase 3 Beta (GSK-3β).
Materials:
-
Recombinant human Tau protein (full-length)
-
Recombinant active GSK-3β
-
ATP
-
This compound
-
GSK-3β inhibitor (e.g., CHIR99021) as a positive control
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Phospho-Tau specific antibody (e.g., AT8, PHF-1)
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
96-well microplate
-
ELISA plate reader
Procedure:
-
Assay Setup (in a 96-well plate):
-
Coat the plate with recombinant Tau protein overnight at 4°C. Wash with wash buffer (PBS with 0.05% Tween-20).
-
Control: 50 µL kinase buffer + 25 µL GSK-3β + 25 µL ATP
-
Test Compound: 50 µL of each dilution of this compound + 25 µL GSK-3β + 25 µL ATP
-
Positive Control: 50 µL of each dilution of CHIR99021 + 25 µL GSK-3β + 25 µL ATP
-
Blank: 75 µL kinase buffer + 25 µL ATP
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Wash the plate to remove the kinase and ATP.
-
Add the primary phospho-tau specific antibody and incubate for 1-2 hours at room temperature.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add the TMB substrate. Stop the reaction with stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition of tau phosphorylation for each concentration of the test compound.
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow from in vitro to cell-based assays.
Part 3: Assessment of Neuroprotective Effects
Ultimately, a potential therapeutic for Alzheimer's disease must demonstrate the ability to protect neurons from the toxic insults characteristic of the disease.
Protocol 4: Neuronal Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] In the context of AD research, neuronal cell lines (e.g., SH-SY5Y) are often treated with Aβ oligomers to induce toxicity, and the protective effects of test compounds are then evaluated.[12]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ₁₋₄₂ oligomers (prepared as in Protocol 2)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Add a toxic concentration of Aβ₁₋₄₂ oligomers to the wells (except for the untreated control).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential therapeutic agent for Alzheimer's disease. Positive results in these assays, particularly potent AChE inhibition and neuroprotective effects, would warrant further investigation, including in vivo studies in animal models of AD to assess cognitive improvement and target engagement in the brain. The multi-target approach described here will provide a comprehensive understanding of the compound's pharmacological profile and its potential to address the complex pathology of Alzheimer's disease.
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- Journal of Neuroscience. (1998).
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- PubMed Central. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. [Link]
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The 1-(Pyridin-4-yl)piperidin-4-ol Scaffold: A Versatile Framework for Kinase Inhibitor Design
Introduction: The Enduring Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site of the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish therapeutic efficacy. This has spurred the exploration of novel chemical scaffolds that can serve as platforms for the design of potent and selective kinase inhibitors.
The 1-(pyridin-4-yl)piperidin-4-ol moiety has emerged as a privileged scaffold in kinase inhibitor design, most notably in the development of inhibitors targeting the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a pivotal node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold. We will delve into its structural significance, provide detailed protocols for evaluating its derivatives, and discuss the principles of structure-activity relationship (SAR) to guide further optimization.
The Structural Rationale: Why this compound?
The utility of the this compound scaffold lies in its unique combination of structural features that can be strategically exploited for kinase binding:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction with the hinge region of the kinase ATP-binding site.
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional framework that can be functionalized to explore different regions of the ATP-binding pocket, enhancing both potency and selectivity.
-
The 4-Hydroxyl Group: The hydroxyl group can serve as both a hydrogen bond donor and acceptor, providing an additional point of interaction to anchor the molecule within the active site.
-
Synthetic Tractability: The scaffold is readily synthesized and amenable to diversification at multiple positions, allowing for the generation of focused chemical libraries for SAR studies.
These features collectively provide a robust starting point for the development of inhibitors that can be tailored to the specific contours and electrostatic environment of a target kinase's active site.
Experimental Protocols: A Step-by-Step Guide to Inhibitor Characterization
The following protocols provide a framework for the comprehensive evaluation of kinase inhibitors based on the this compound scaffold.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase, such as Akt. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2]
Materials:
-
Purified active kinase (e.g., recombinant human Akt1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
Test compounds (solubilized in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the test inhibitor at various concentrations or DMSO (vehicle control).
-
Add 5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[3]
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
-
ATP Generation and Luminescence Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and initiate a luciferase-based reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.[1]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-kinase control as 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Protocol 2: Cellular Assay for Akt Inhibition (Western Blotting)
This protocol details the use of Western blotting to assess the ability of a test compound to inhibit the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) in a cellular context. A reduction in phosphorylated Akt (p-Akt) levels indicates target engagement and inhibition of the upstream signaling pathway.[4][5]
Materials:
-
Cancer cell line with an activated PI3K/Akt pathway (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-p-Akt Thr308, anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Akt and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and the loading control.
Signaling Pathway and Western Blot Logic
Caption: Inhibition of the PI3K/Akt pathway and its detection by Western blot.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a kinase inhibitor on cell proliferation and viability. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6][7]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (solubilized in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Data Presentation and Interpretation
For effective communication and comparison of results, quantitative data should be summarized in a clear and concise format.
Table 1: Example Data Summary for a Hypothetical this compound Derivative (Compound X)
| Assay Type | Target/Cell Line | Endpoint | Value |
| Biochemical | Akt1 | IC50 | 25 nM |
| Biochemical | PKA | IC50 | >10,000 nM |
| Biochemical | ROCK | IC50 | 5,000 nM |
| Cellular | PC-3 | p-Akt (Ser473) IC50 | 150 nM |
| Cellular | PC-3 | GI50 (72h) | 500 nM |
This table allows for a quick assessment of the compound's potency, selectivity, and cellular activity.
Structure-Activity Relationship (SAR): Guiding Inhibitor Optimization
The this compound scaffold offers multiple points for chemical modification to improve potency and selectivity. A systematic SAR study is crucial for optimizing lead compounds.
SAR Logic for this compound Derivatives
Caption: Key modification points on the scaffold to optimize inhibitor properties.
Conclusion: A Promising Scaffold for Future Kinase Inhibitor Discovery
The this compound scaffold has demonstrated its value as a versatile starting point for the development of potent and selective kinase inhibitors, particularly targeting the Akt signaling pathway. Its favorable structural features and synthetic accessibility make it an attractive framework for medicinal chemists. By employing the detailed biochemical and cellular assays outlined in this guide, researchers can effectively characterize the activity of their compounds and systematically optimize them through iterative SAR studies. As the demand for novel and highly specific kinase inhibitors continues to grow, the this compound scaffold is poised to remain a significant contributor to the discovery of next-generation targeted therapies.
References
- Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
- Bio-Rad Antibodies. (n.d.).
- Löffler, P., Warkentin, M., Gossen, M., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795. [Link]
- edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. [Link]
- BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. BPS Bioscience. [Link]
- Robers, M. B., Barluenga, S., Axon, J. R., Carlson, C. B., Hartnett, J. R., & Vogel, K. W. (2014). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. SLAS DISCOVERY: Advancing Life Sciences R&D, 19(7), 947-955. [Link]
- Reaction Biology. (2022, May 11).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD)
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Application Notes & Protocols: Investigating 1-(Pyridin-4-yl)piperidin-4-ol in Neuroinflammation Research
I. Introduction: The Imperative for Novel Neuroinflammatory Modulators
Neuroinflammation is a critical contributing factor to the pathogenesis of a wide spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] The activation of glial cells, particularly microglia and astrocytes, orchestrates a complex inflammatory cascade within the central nervous system (CNS).[3] While this response is initially protective, chronic activation leads to the sustained release of pro-inflammatory cytokines, chemokines, reactive oxygen species, and nitric oxide, creating a neurotoxic environment that drives neuronal dysfunction and death.[4][5]
The pyridine and piperidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in molecules with significant CNS activity.[6][7] 1-(Pyridin-4-yl)piperidin-4-ol is an investigational compound that integrates these two key pharmacophores. Its structural features suggest a potential to modulate CNS pathways, making it a compelling candidate for evaluation as a novel anti-neuroinflammatory agent. These application notes provide a comprehensive guide for researchers to systematically investigate the efficacy and mechanism of action of this compound in preclinical models of neuroinflammation.
II. Compound Profile: this compound
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| Core Scaffolds | Pyridine, Piperidin-4-ol |
| Rationale for Investigation | The pyridine ring is a common motif in CNS-active drugs, and the piperidin-4-ol moiety is a versatile intermediate in the synthesis of various pharmacologically active compounds, including those targeting CNS receptors.[8][9] |
| Purity & Formulation | For experimental use, the compound should be of high purity (≥98%). For in vitro assays, prepare a stock solution in a suitable solvent like DMSO. For in vivo studies, the compound should be formulated in a vehicle appropriate for the route of administration (e.g., saline with a co-solvent like Tween 80). |
III. In Vitro Characterization of Anti-Neuroinflammatory Activity
The initial assessment of this compound's anti-neuroinflammatory potential can be effectively conducted using a well-established in vitro model of microglial activation.[10][11] Murine BV-2 microglial cells or primary microglia are stimulated with lipopolysaccharide (LPS), an endotoxin that potently activates pro-inflammatory pathways.[12]
A. Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
B. Protocol 1: Assessment of Cytokine and Nitric Oxide Production in LPS-Stimulated BV-2 Cells
Objective: To quantify the effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-6, and nitric oxide (NO) in LPS-activated microglia.
Materials:
-
BV-2 murine microglial cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Commercially available ELISA kits for murine TNF-α and IL-6[13][14][15]
Procedure:
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control group.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[10]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.
-
Nitric Oxide Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[4]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine ELISA:
C. Protocol 2: Western Blot Analysis of the NF-κB Signaling Pathway
Objective: To determine if this compound inhibits neuroinflammation by modulating the NF-κB signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-p-p65, anti-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed BV-2 cells in 6-well plates and treat with this compound and LPS as described in Protocol 1.
-
Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes post-LPS stimulation), wash the cells with ice-cold PBS and lyse them.[19]
-
Protein Quantification: Determine the protein concentration of the lysates.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.[21]
-
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
D. Hypothetical Signaling Pathway Modulation
Caption: Proposed mechanism of action for this compound.
IV. In Vivo Validation of Anti-Neuroinflammatory Effects
To corroborate the in vitro findings, it is essential to evaluate the efficacy of this compound in a relevant animal model of neuroinflammation. The systemic administration of LPS in mice is a widely used and reproducible model that induces a robust neuroinflammatory response.[1][2][22]
A. Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
B. Protocol 3: LPS-Induced Neuroinflammation Mouse Model
Objective: To assess the ability of this compound to suppress microglial activation and pro-inflammatory cytokine production in the brains of LPS-treated mice.
Materials:
-
C57BL/6 mice
-
This compound formulated for intraperitoneal (i.p.) injection
-
LPS
-
Anesthetics
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Primary antibodies: anti-Iba1, anti-GFAP
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize male C57BL/6 mice for at least one week. Randomly assign mice to the following groups: Vehicle + Saline, Vehicle + LPS, this compound + LPS.
-
Drug Administration: Administer this compound or vehicle via i.p. injection. The dosage should be determined from preliminary tolerability studies.
-
LPS Induction: One hour after drug administration, inject LPS (e.g., 1-5 mg/kg, i.p.) or saline.[23]
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice.
-
For immunofluorescence, perfuse the mice with saline followed by 4% PFA.[20] Collect the brains for cryosectioning.
-
For ELISA, collect brains and homogenize a specific region (e.g., hippocampus or cortex) for protein analysis.
-
-
Immunofluorescence Staining:
-
Prepare brain sections (e.g., 30 µm thick).
-
Perform immunofluorescence staining for the microglial marker Iba1 and the astrocyte marker GFAP.[24][25][26]
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity and analyze microglial morphology.[27][28]
-
-
Brain Cytokine Measurement:
-
Measure the levels of TNF-α and IL-6 in the brain homogenates using ELISA as described in Protocol 1.
-
V. Expected Outcomes and Interpretation
| Assay | Expected Outcome with Effective Compound | Interpretation |
| In Vitro NO & Cytokine Assays | Dose-dependent reduction in LPS-induced NO, TNF-α, and IL-6 levels. | Indicates direct anti-inflammatory effects on microglia. |
| In Vitro Western Blot | Reduced phosphorylation of p65 and decreased degradation of IκBα in the presence of the compound. | Suggests mechanism of action involves inhibition of the NF-κB pathway. |
| In Vivo Immunofluorescence | Decreased Iba1 and GFAP immunoreactivity and a shift from amoeboid to ramified microglial morphology. | Demonstrates suppression of gliosis in the brain. |
| In Vivo Brain Cytokine ELISA | Lower levels of TNF-α and IL-6 in the brains of compound-treated mice compared to the LPS-only group. | Confirms in vivo anti-neuroinflammatory efficacy. |
VI. Conclusion
These application notes provide a structured and robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neuroinflammatory disorders. The described protocols, from in vitro mechanistic studies to in vivo efficacy models, will enable researchers to generate comprehensive data on the compound's anti-neuroinflammatory properties. The promising structural characteristics of this compound warrant a thorough investigation to unlock its potential in the development of novel CNS therapeutics.
References
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- Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155–164.
- Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Semantic Scholar.
- Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155-164.
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- BD Biosciences. Cytokine ELISA Protocol.
- Lind-Holm Mogensen, F., et al. (2024). Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice. STAR Protocols, 5(4), 103467.
- Hébert, C., et al. (2019). Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. Journal of Visualized Experiments, (152).
- BenchChem. (2025). Application Note: In Vitro Assays for the Characterization of Anti-Neuroinflammatory Agents.
- Lind-Holm Mogensen, F., et al. (2024). Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice. Luxembourg Institute of Health.
- Nava Catorce, M., & Gevorkian, G. (2016). (PDF) LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals.
- de Oliveira, A. C. P., et al. (2021). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 22(23), 12773.
- O'Connor, R. A., et al. (2009). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 516, 367–387.
- Singh, P. K. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io.
- Hébert, C., et al. (2019). Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. Journal of Visualized Experiments.
- Avendaño-Ortiz, J., et al. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research, 12, 143.
- Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (2012). PLoS ONE, 7(9), e45227.
- Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening.
- Cellectricon. (n.d.). Neuroinflammation.
- Wang, Y., et al. (2022). ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway.
- ResearchGate. (2014). Can somebody share western (immuno) blotting protocol with me?.
- ResearchGate. (n.d.). Neuroinflammation related markers detected by western blotting and immunofluorescence staining.
- Protocols.io. (2024). Western Blotting for Neuronal Proteins.
- Wang, L., et al. (2019). Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice. Metabolic Brain Disease, 34(6), 1677–1688.
- Lin, S., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Phytochemistry Reviews, 19, 1429–1464.
- ChemBK. (2022). piperidin-4-ol.
- Sridhar, S. K., & Ramesh, A. (2001). Piperidin-4-one: the potential pharmacophore. Die Pharmazie, 56(10), 747-753.
- Frølund, B., et al. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 53(8), 3417-3421.
- Uddin, M. S., et al. (2021). Pathophysiological Role of Microglial Activation Induced by Blood-Borne Proteins in Alzheimer's Disease. International Journal of Molecular Sciences, 22(19), 10479.
- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
- ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system.
- Andreasson, K. (n.d.). E-GEOD-55627 - Microglial response to A?
- ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- The Role of Microglia in the Development of Neurodegenerative Diseases. (2021). Biomedicines, 9(9), 1449.
- CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.
- Pharmacological Targeting of Microglial Activation: New Therapeutic Approach. (2020). Frontiers in Cellular Neuroscience, 14, 283.
- Zhang, L., et al. (2024). Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models. Inflammopharmacology, 32(2), 1017-1029.
- Resolvin D1 promotes the interleukin-4-induced alternative activation in BV-2 microglial cells. (2014).
- PubChem. (n.d.). Piperidin-4-ol.
- Adamska-Bartłomiejczyk, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3474–3478.
- Adamska-Bartłomiejczyk, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 13, 958866.
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Application Notes & Protocols for the Therapeutic Development of 1-(Pyridin-4-yl)piperidin-4-ol
Executive Summary
The confluence of a pyridine ring and a piperidine scaffold creates a privileged structural motif frequently encountered in clinically successful therapeutics. 1-(Pyridin-4-yl)piperidin-4-ol is a versatile chemical entity that embodies this combination, presenting a valuable starting point for the development of novel drugs across a spectrum of therapeutic areas. The piperidine ring offers a flexible, three-dimensional structure ideal for targeting biological receptors, while the pyridine moiety can engage in critical hydrogen bonding and pi-stacking interactions. This guide provides a comprehensive framework for researchers and drug development professionals to unlock the potential of this scaffold. We will explore its therapeutic rationale, detail strategic application frameworks, and provide robust, step-by-step protocols for its evaluation, from initial target engagement to functional cellular assays.
Compound Profile: Physicochemical and Structural Attributes
This compound, also known as 4-(4-Pyridyl)-4-hydroxypiperidine, is a stable and versatile building block for medicinal chemistry campaigns.[1] Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 233261-75-1 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Off-white powder / solid | [1] |
| Solubility | Soluble in water and various organic solvents | [2] |
The structure features two key reactive handles for medicinal chemistry optimization: the secondary alcohol on the piperidine ring and the nitrogen atom of the pyridine ring. These sites allow for systematic structural modifications to explore the structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.
Therapeutic Rationale & Potential Applications
The true potential of this compound lies in the extensive biological activities demonstrated by its structural relatives. The piperidine nucleus is a cornerstone in drug discovery, forming the core of drugs with anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic properties.[3][4]
Potential Therapeutic Areas:
-
Neuropharmacology: The piperidine scaffold is prevalent in agents targeting the central nervous system (CNS). Derivatives have been developed as potent GABA(A) receptor ligands, serotonin 5-HT(1A) receptor antagonists, and histamine H₃ receptor inverse agonists for cognitive enhancement.[5][6][7] This makes this compound an excellent starting point for developing novel treatments for depression, anxiety, schizophrenia, and neurodegenerative disorders.
-
Oncology: Piperidinone-based molecules have been successfully designed as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology for reactivating the tumor suppressor p53.[8] The general anticancer properties of piperidine derivatives suggest this scaffold could be explored for developing new cytotoxic or targeted anticancer agents.[9]
-
Infectious Diseases: Various piperidine derivatives have demonstrated significant antimicrobial and antifungal activities.[10][11] Furthermore, specific derivatives have been investigated as inhibitors of essential enzymes in Mycobacterium tuberculosis, highlighting a potential role in developing new anti-tubercular drugs.[12]
Below is a conceptual signaling pathway for a G-protein coupled receptor (GPCR), a common target for piperidine-based CNS drugs.
Caption: A typical drug discovery screening cascade.
Key Strategic Considerations:
-
Target Identification and Validation: The broad activity profile of piperidines suggests two initial approaches. A phenotypic screen can identify derivatives that produce a desired biological effect in cells or organisms without a preconceived target. Alternatively, a target-based screen can test a library of derivatives against a panel of known receptors or enzymes (e.g., a CNS receptor panel) to identify selective binders.
-
Structure-Activity Relationship (SAR) Elucidation: The core scaffold should be systematically modified. Key areas for derivatization include:
-
Piperidine Nitrogen: Alkylation or acylation to introduce new substituents.
-
Piperidine-4-ol: Esterification, etherification, or replacement with other functional groups to probe interactions in the binding pocket.
-
Pyridine Ring: Substitution on the pyridine ring can modulate electronics and provide new vectors for interaction.
-
-
In Vitro Assay Development: A tiered assay system is essential for efficient evaluation.
-
Tier 1 (Binding): High-throughput assays to measure compound affinity for the target (e.g., radioligand binding). This establishes target engagement.
-
Tier 2 (Functional): Assays to determine the compound's effect on the target's function (e.g., agonist, antagonist, inverse agonist). This confirms the mechanism of action. Examples include cAMP assays for GPCRs or kinase activity assays.
-
Tier 3 (Cellular): Assays using whole cells to measure potency in a more biologically relevant context and to assess cytotoxicity (e.g., cell proliferation or reporter gene assays).
-
Detailed Experimental Protocols
The following protocols are representative examples for characterizing derivatives of this compound against a hypothetical CNS GPCR target, such as a serotonin receptor.
Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay
Principle: This protocol measures the ability of a test compound to compete with a known, radioactively labeled ligand for binding to a specific receptor. The resulting data is used to determine the test compound's binding affinity (Kᵢ). This method is adapted from standard procedures used for characterizing 5-HT₁ₐ receptor ligands. [6] Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human target receptor.
-
Radioligand: e.g., [³H]8-OH-DPAT (for 5-HT₁ₐ).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test Compounds: Derivatives of this compound dissolved in 100% DMSO to create 10 mM stock solutions.
-
Positive Control: A known high-affinity ligand for the target receptor (e.g., WAY-100635 for 5-HT₁ₐ). [6]* Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of the positive control ligand.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in the assay buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent effects.
-
Assay Preparation: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) OR 50 µL of NSB control.
-
50 µL of diluted test compound or vehicle (100% assay buffer).
-
50 µL of radioligand diluted in assay buffer to a final concentration approximately equal to its Kₑ (e.g., 1 nM [³H]8-OH-DPAT).
-
50 µL of receptor membranes (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the target) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate overnight in the dark.
-
Counting: Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Cell-Based Functional Assay - HTRF cAMP Accumulation Assay
Principle: This protocol measures the functional consequence of receptor binding. For a Gₛ- or Gᵢ-coupled GPCR, receptor activation or inhibition will modulate the intracellular levels of cyclic AMP (cAMP). This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with FBS and selection antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Stimulant (for Gᵢ): Forskolin or a known receptor agonist.
-
HTRF cAMP Detection Kit: Commercially available kit containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Apparatus: 384-well white assay plates, HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in the assay buffer.
-
Assay (Antagonist Mode Example for a Gᵢ-coupled receptor):
-
Remove the culture medium from the cells.
-
Add 5 µL of the diluted test compound or control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of a known agonist at its EC₈₀ concentration to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the HTRF kit's cAMP-d2 lysis buffer conjugate.
-
Add 5 µL of the HTRF kit's anti-cAMP-cryptate conjugate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data relative to positive (agonist only) and negative (vehicle) controls.
-
Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) value using a four-parameter logistic fit.
Data Interpretation & Troubleshooting
Data Presentation: Quantitative data from screening should be summarized for clear comparison.
Table: Sample In Vitro Screening Data
| Compound ID | Target Binding Kᵢ (nM) | Functional IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|
| Lead-001 | 15.2 | 45.8 | > 50 | > 1091 |
| Lead-002 | 8.7 | 22.1 | 35.4 | 1601 |
| Control | 2.1 | 5.5 | > 100 | > 18181 |
Common Pitfalls & Solutions:
-
Poor Solubility: Compounds precipitating in the assay buffer can lead to inconsistent results. Solution: Lower the final assay concentration, increase the DMSO percentage slightly (up to 1%), or use solubility-enhancing excipients if appropriate for the assay.
-
High Non-Specific Binding: In binding assays, "sticky" compounds can bind to filters or vessel walls, inflating background signal. Solution: Include a detergent like 0.1% BSA or Tween-20 in the assay buffer. Run a counterscreen without the receptor target to identify problematic compounds.
-
"Flat" Dose-Response Curve: No clear dose-dependency is observed. Solution: Verify compound integrity and concentration. Test a wider concentration range. The compound may be inactive or operating through a non-standard mechanism.
Conclusion
This compound represents a high-potential starting scaffold for the development of novel therapeutics. Its structural features are well-represented in a multitude of approved drugs, particularly those targeting the CNS. By leveraging a systematic drug discovery cascade involving SAR-driven library synthesis, tiered in vitro screening, and careful data analysis, researchers can effectively explore the vast therapeutic landscape accessible from this versatile molecule. The protocols and strategies outlined in this guide provide a robust foundation for initiating such a research program.
References
- Møller, H. A., et al. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry.
- Nepram, S., & Singh, L. W. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry.
- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
- Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan journal of pharmaceutical sciences.
- Song, J., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Salehi, B., et al. (2019). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules.
- Kruse, C. G., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry.
- Lu, Y., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European journal of medicinal chemistry.
- Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters.
- ChemBK. (2022). piperidin-4-ol.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate.
- PubChem. (n.d.). Piperidin-4-ol.
- Zovko, M. C., et al. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules.
- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
- Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.
- Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules.
- Jain, S. K., et al. (2017). Ligand Based in-silico Study on Pyridopyrimidinedione Derivatives as Dipeptidyl Peptidase-IV Inhibitors. Indian Journal of Pharmaceutical Education and Research.
- Saify, Z. S., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
- Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters.
- Ataman Kimya. (n.d.). PIPERIDINE.
- ChemBK. (2022). PIPERIDIN-4-OL.
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Quantitative Analysis of 1-(Pyridin-4-yl)piperidin-4-ol: A Guide to Validated Analytical Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-(Pyridin-4-yl)piperidin-4-ol, a key intermediate and potential impurity in pharmaceutical development. We present two distinct, fit-for-purpose protocols: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Each protocol is grounded in established scientific principles and adheres to the validation requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document serves as a practical resource for scientists in quality control, process chemistry, and drug metabolism, providing step-by-step instructions, the scientific rationale behind methodological choices, and comparative performance data to guide method selection and implementation.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring both pyridine and piperidine moieties. Its structural motif is prevalent in a variety of pharmacologically active agents, making it a critical building block in medicinal chemistry and pharmaceutical synthesis.[3] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, accurate and reliable quantification is essential for process monitoring, impurity profiling, stability testing, and ensuring compliance with regulatory standards.
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity.[4][5] This guide provides detailed protocols for two of the most powerful and widely implemented techniques in the pharmaceutical industry: HPLC-UV and LC-MS/MS.
Strategic Selection of Analytical Methodologies
The physicochemical properties of this compound—specifically its polarity due to the hydroxyl group and the basic nitrogen atoms—guide the selection of an appropriate analytical strategy.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical quality control. Reversed-phase HPLC is well-suited for polar, non-volatile compounds like the target analyte.[6] Detection is achieved via UV spectrophotometry, leveraging the chromophore of the pyridine ring. This method offers a balance of performance, cost-effectiveness, and accessibility for assays and impurity determinations at moderate concentrations.
-
Gas Chromatography (GC): While a powerful separation technique, GC is generally less suitable for polar, non-volatile compounds like this compound unless a derivatization step is performed to increase volatility and thermal stability.[6] This adds complexity and potential variability to the workflow.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification.[7][8] By coupling the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, LC-MS/MS can detect the analyte at levels far below those achievable by HPLC-UV, which is critical for genotoxic impurity analysis or pharmacokinetic studies. Derivatization is generally not required but can be used to enhance ionization.[7][9]
Protocol I: Quantification by HPLC-UV
This protocol describes a validated reversed-phase HPLC method with UV detection, suitable for assay determination and purity analysis in bulk drug substances and intermediates.
Rationale and Scientific Principles
The method employs a C18 stationary phase, which retains the analyte through hydrophobic interactions. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer, containing an acid like phosphoric acid, serves two key purposes: it controls the pH to ensure a consistent ionization state for the analyte's basic nitrogen atoms and improves peak shape by minimizing tailing. The pyridine ring in the analyte provides a strong UV chromophore, allowing for sensitive detection around 254-260 nm.[10]
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).
-
Reference Standard: this compound, certified purity.
Detailed Experimental Protocol
-
Mobile Phase Preparation (0.1% Phosphoric Acid in Water/Acetonitrile):
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask and dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 258 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis:
-
Identify the analyte peak by comparing its retention time with that of the reference standard.
-
Quantify using an external standard calibration curve.
-
Method Validation Protocol
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][11]
Caption: Workflow for analytical method validation per ICH Q2(R1).
Protocol II: Quantification by LC-MS/MS
This protocol is designed for the ultra-sensitive quantification of this compound, ideal for trace impurity analysis or bioanalytical applications.
Rationale and Scientific Principles
This method capitalizes on the high selectivity of tandem mass spectrometry. The analyte is first ionized, typically using electrospray ionization (ESI) in positive mode to form the protonated molecular ion [M+H]⁺. This precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at picogram or femtogram levels.[7][8] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and instrumental variability.[7]
Materials and Instrumentation
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Reference Standard: this compound and a stable isotope-labeled internal standard (e.g., D4-labeled).
Detailed Experimental Protocol
-
Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of LC-MS grade water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of LC-MS grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Create a calibration curve by serially diluting the analyte stock and spiking a constant amount of internal standard into each level.
-
Prepare samples by diluting them to fall within the calibration range and spiking with the same amount of internal standard.
-
-
LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization Mode: ESI, Positive
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Analyte 179.2 161.2 (loss of H₂O) Analyte (Confirming) 179.2 96.1 (fragment of piperidine) | Internal Standard (D4) | 183.2 | 165.2 |
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against concentration and perform a linear regression to generate the calibration curve.
-
Caption: Step-by-step workflow for sample preparation and LC-MS/MS analysis.
Comparative Performance Data
The following table summarizes typical validation performance characteristics for the two described methods, providing a basis for method selection.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Guideline |
| Specificity | Demonstrated by peak purity & resolution | Demonstrated by unique MRM transition | ICH Q2(R1) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ICH Q2(R1) |
| Range (Assay) | 80% - 120% of nominal | N/A (typically for trace) | ICH Q2(R1) |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] | 95.0% - 105.0%[7] | ICH Q2(R1) |
| Precision (% RSD) | ≤ 2.0%[6] | ≤ 15.0% (at LLOQ) | ICH Q2(R1) |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~5 pg/mL[9] | ICH Q2(R1) |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~1.5 pg/mL | ICH Q2(R1) |
Conclusion
The successful quantification of this compound is achievable through multiple robust analytical techniques. For routine quality control, the presented HPLC-UV method offers excellent accuracy, precision, and reliability.[12] For applications demanding the highest sensitivity, such as the analysis of trace-level impurities or bioanalytical samples, the LC-MS/MS method is unequivocally superior. Both protocols, when properly validated according to ICH guidelines, provide trustworthy and defensible data essential for advancing drug development programs.[4][13] The choice between them should be a strategic decision based on the specific analytical challenge at hand.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Patel, R., et al. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Journal For Basic Sciences, 23(4). [Link]
- ICH. Quality Guidelines.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. Australian Government Department of Health. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Bhatt, V., & Ali, S. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
- Kumar, V., & Sharma, V. (2018). Analytical method validation: A brief review. Indo American Journal of Pharmaceutical Sciences, 5(5), 4334-4341. [Link]
- FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S.
- Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear, Madrid (Spain). [Link]
- Cherkupally, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Lambert, W. E., et al. (1995). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Journal of Analytical Toxicology, 19(1), 35-39. [Link]
- Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 936-941. [Link]
- Muszalska, I., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 63(2), 85-91. [Link]
- Pennington, J., et al. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 111, 207-213. [Link]
- Ke, Y., et al. (2017). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. Steroids, 118, 25-31. [Link]
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- 9. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: High-Throughput Screening with 1-(Pyridin-4-yl)piperidin-4-ol Libraries for Novel Kinase Inhibitor Discovery
Abstract
The 1-(Pyridin-4-yl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging libraries based on this scaffold in high-throughput screening (HTS) campaigns. We will delve into the causality behind experimental design, present detailed, field-proven protocols for primary and secondary screening, and offer insights into data analysis and hit validation. Our focus will be on identifying inhibitors of protein kinases, a critical class of enzymes that have become paramount targets in drug discovery.[3][4]
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is a cornerstone in the design of therapeutics due to its synthetic tractability and its ability to confer favorable physicochemical properties, such as aqueous solubility and membrane permeability.[1][2] The combination of a piperidine and a pyridine ring in the this compound scaffold creates a three-dimensional structure with a rich vector space for chemical diversification. The nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, facilitating precise interactions within the ATP-binding pocket of protein kinases.[1]
Libraries derived from this scaffold are particularly well-suited for targeting kinases, a family of enzymes that regulate a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a highly pursued target class for therapeutic intervention.[5] This application note will use a hypothetical library of this compound analogs to illustrate a complete HTS workflow, from initial screening to hit confirmation.
The High-Throughput Screening Workflow: A Multi-Stage Approach
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" from a large chemical library while minimizing false positives.[6][7] The workflow described herein is a robust, self-validating system.
Figure 1: A generalized workflow for a kinase inhibitor HTS campaign.
Primary Screening: A Fluorescence Polarization (FP) Based Kinase Assay
For our primary screen, we will employ a Fluorescence Polarization (FP) assay. FP is a homogeneous technique well-suited for HTS due to its simplicity, lack of wash steps, and miniaturization capabilities.[8] It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[8][9] In our case, we will use a competitive FP assay to detect the inhibition of a representative tyrosine kinase.
Causality Behind Assay Choice: We've chosen a competitive FP assay for several reasons:
-
Robustness: FP assays are less prone to interference from colored or fluorescent compounds compared to simple fluorescence intensity assays, especially when using far-red tracers.[10]
-
Homogeneous Format: The "mix-and-read" nature of the assay simplifies automation and increases throughput.[8][11]
-
Cost-Effectiveness: It avoids the need for radioactive materials or expensive antibodies required in some other assay formats.[11]
Protocol 3.1: Competitive FP Kinase Assay
Objective: To identify compounds from the this compound library that inhibit the phosphorylation of a peptide substrate by a target kinase.
Materials:
-
Target Kinase (e.g., a well-characterized tyrosine kinase)
-
Fluorescently Labeled Peptide Substrate (Tracer)
-
Phospho-Tyrosine Specific Antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound library compounds (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well, low-volume, black microplates
Instrumentation:
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM stock) into the assay plate wells.
-
Dispense 20 nL of DMSO into the negative control wells and 20 nL of Staurosporine (1 mM stock) into the positive control wells.
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of the target kinase and ATP in assay buffer. The final concentration of the kinase and ATP should be optimized beforehand (typically at the Km for ATP).
-
Dispense 10 µL of the kinase/ATP mix into all wells.
-
-
Incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate at room temperature for 60 minutes.
-
-
Detection Reagent Addition:
-
Prepare a detection mix containing the fluorescently labeled peptide tracer and the phospho-tyrosine specific antibody in assay buffer.
-
Dispense 10 µL of the detection mix into all wells.
-
-
Final Incubation:
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a microplate reader, measuring fluorescence polarization (mP).
-
Data Analysis and Quality Control
The quality of an HTS assay is paramount. We assess this using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[12][13][14]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS.[12][15] |
| 0 to 0.5 | Acceptable | The assay is usable, but may have a higher rate of false positives/negatives.[12] |
| < 0 | Unacceptable | No separation between controls; the assay is not viable for screening.[16] |
Table 1: Interpretation of Z'-Factor Values in HTS.
Hits are typically identified as compounds that cause a significant change in the assay signal, often defined as three standard deviations from the mean of the negative controls (DMSO wells).
Hit Confirmation and Secondary Screening
Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[6][17] This involves dose-response studies and orthogonal assays.
Dose-Response Confirmation
Hits from the primary screen are re-tested at multiple concentrations to determine their potency (IC50). This step helps to weed out compounds that were active only at the high concentration used in the primary screen.
Orthogonal Assay: AlphaScreen Technology
An orthogonal assay uses a different detection technology to confirm the activity of the hits.[18] This helps to eliminate compounds that interfere with the primary assay format (e.g., fluorescent compounds in an FP assay). For this, we will use the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Causality Behind Assay Choice: AlphaScreen is an excellent orthogonal choice because:
-
Different Principle: It is a bead-based proximity assay that relies on the generation of singlet oxygen and a chemiluminescent signal, a fundamentally different mechanism from FP.[19][20][21]
-
High Sensitivity: The signal amplification inherent in the technology allows for the use of low concentrations of reagents.[22]
-
Flexibility: It can be adapted to measure a wide range of biomolecular interactions.[21][23]
Figure 2: Principle of a competitive AlphaScreen kinase assay.
Protocol 4.1: Cell-Based Assay for Target Engagement
To bridge the gap between biochemical activity and physiological relevance, a cell-based assay is crucial.[24] This confirms that the compound can penetrate the cell membrane and engage its target in a cellular context.[25][26]
Objective: To measure the inhibition of target kinase phosphorylation in a cellular environment.
Materials:
-
Human cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Confirmed hit compounds from the this compound library.
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the target kinase.
-
Detection system (e.g., ELISA, Western Blot, or a homogeneous assay like AlphaLISA).[5]
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the hit compounds for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells directly in the wells.
-
-
Detection of Phosphorylation:
-
Quantify the level of phosphorylated target kinase and total target kinase using a suitable detection method. For higher throughput, an AlphaLISA or Meso Scale Discovery (MSD) assay is recommended.[5]
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the cellular IC50 values for each compound.
-
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a receptor tyrosine kinase (RTK), our target, plays a central role. Inhibition of this kinase by a hit compound from the this compound library would block downstream signaling, leading to an anti-proliferative effect.
Figure 3: A simplified signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The systematic HTS workflow detailed in this guide, incorporating robust primary and secondary assays, provides a clear path from library screening to validated, cell-active hits. The causality-driven selection of assay technologies, such as FP and AlphaScreen, coupled with rigorous quality control using the Z'-factor, ensures the generation of high-quality, reproducible data.
Following the successful identification of a validated hit series, subsequent steps would involve medicinal chemistry efforts to explore the Structure-Activity Relationship (SAR), optimizing for potency, selectivity, and drug-like properties. This comprehensive approach, grounded in scientific integrity, will accelerate the journey from initial hit to potential clinical candidate.
References
- Seethala, R., & Menzel, R. (2000). Fluorescence Polarization Competition Immunoassay for Tyrosine Kinases. PubMed. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
- K-A, K., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
- On HTS. (2023). Z-factor. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
- Reaction Biology. (2022).
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
- Molecular Devices.
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- Cytation. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- ResearchGate. Fluorescence detection techniques for protein kinase assay. [Link]
- BIT 479/579 High-throughput Discovery. What Metrics Are Used to Assess Assay Quality?. [Link]
- Cui, W., & Tani, M. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
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- Wikipedia. High-throughput screening. [Link]
- PLOS One. High-Throughput Screening (HTS)
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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- Agilent. Alpha Detection Technology. [Link]
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Application Note: The 1-(Pyridin-4-yl)piperidin-4-ol Scaffold as a Privileged Motif in CNS Drug Discovery
Abstract
The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement. Privileged scaffolds, molecular frameworks that can bind to multiple receptor targets, are invaluable tools in medicinal chemistry. The piperidine ring, in particular, is a ubiquitous feature in CNS-active drugs.[1][2] This application note details the strategic importance and practical application of the 1-(Pyridin-4-yl)piperidin-4-ol scaffold, a versatile building block for generating libraries of CNS-focused compounds. We provide an in-depth analysis of its physicochemical properties, synthetic utility, and protocols for derivatization and subsequent in vitro characterization.
Introduction: The Strategic Value of a Privileged CNS Scaffold
The piperidine heterocycle is a cornerstone of CNS drug design, appearing in numerous pharmaceuticals targeting a wide array of neurological and psychiatric conditions.[1][3] Its prevalence is due to a combination of favorable properties: the saturated, three-dimensional nature of the ring allows for precise spatial orientation of substituents to interact with target proteins, while the basic nitrogen atom can be crucial for receptor binding and modulating physicochemical properties like solubility.[4]
The this compound motif combines this privileged piperidine core with a pyridine ring, another key heterocycle in medicinal chemistry known to participate in crucial interactions with biological targets.[5][6] This specific combination offers several strategic advantages:
-
Multiple Derivatization Points: The scaffold possesses distinct sites for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Modulation of Physicochemical Properties: The pyridine nitrogen and the piperidinol hydroxyl group provide handles to fine-tune properties like lipophilicity, polarity, and hydrogen bonding capacity, which are critical for CNS penetration and target affinity.[7]
-
Proven Bioactivity: This core structure is found within several potent and selective ligands for various CNS targets, validating its utility as a starting point for new discovery programs.
This guide will provide researchers with the foundational knowledge and practical methodologies to effectively leverage this powerful scaffold in their CNS drug discovery efforts.
Physicochemical & Pharmacokinetic Rationale for CNS Targeting
A successful CNS drug candidate must possess a specific profile of physicochemical properties to enable passive diffusion across the blood-brain barrier. The this compound scaffold has a favorable starting profile, which can be further optimized through chemical modification.
| Property | Predicted Value | Rationale for CNS Drug Design |
| Molecular Weight | 178.23 g/mol | Well below the typical <450 Da guideline, providing ample room for derivatization. |
| cLogP | 0.8 - 1.2 | Within the optimal range (1-3) for BBB penetration, balancing lipid and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 42.3 Ų | Below the 60-70 Ų threshold, suggesting good potential for passive membrane permeation. |
| Hydrogen Bond Donors | 1 (from -OH) | Allows for key interactions with targets, can be capped to modulate properties. |
| Hydrogen Bond Acceptors | 2 (from N atoms) | Provides points for hydrogen bonding with biological targets. |
| pKa (Piperidine N) | ~8.5 | Allows for positive charge at physiological pH (7.4), which can be critical for salt bridge formation with acidic residues (e.g., Asp) in GPCR binding pockets. |
Note: Values are estimated using standard computational models and may vary slightly based on the prediction software.
This balanced profile makes the scaffold an excellent starting point. The subsequent chemical modifications aim to enhance target affinity while maintaining these CNS-favorable properties.
Synthetic Utility & Derivatization Strategies
The true power of the this compound scaffold lies in its synthetic tractability. There are two primary vectors for chemical modification that allow for a comprehensive exploration of chemical space.
-
Vector 1 (R1): The Piperidine Nitrogen. While the core structure has the pyridine directly attached, this position can be varied through synthesis of piperidin-4-ol derivatives first, followed by N-arylation.
-
Vector 2 (R2): The 4-hydroxyl Group. This secondary alcohol is a versatile handle for introducing a wide variety of functional groups through etherification, esterification, or substitution reactions. This position is critical for extending the molecule into deeper binding pockets or adding vectors for further functionalization.
Caption: Key derivatization points on the pyridinyl-piperidin-4-ol scaffold.
Experimental Protocols
The following protocols provide a framework for the synthesis, modification, and initial in vitro assessment of compounds derived from the this compound scaffold.
Protocol 4.1: Synthesis of the Core Scaffold
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNA) reaction between 4-hydroxypiperidine and a suitable 4-halopyridine.
Rationale: This method is robust and high-yielding. Using a palladium catalyst (e.g., Buchwald-Hartwig amination) is a common and effective strategy for coupling an amine to an aryl halide. The choice of base and solvent is critical to ensure reaction efficiency and minimize side products.
Materials:
-
4-Chloropyridine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-chloropyridine hydrochloride (1.0 eq), 4-hydroxypiperidine (1.2 eq), sodium tert-butoxide (2.5 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a DCM/Methanol gradient) to yield this compound.
Protocol 4.2: Derivatization via Williamson Ether Synthesis
This protocol describes the O-alkylation of the 4-hydroxyl group, a common strategy to introduce diversity.
Rationale: The Williamson ether synthesis is a reliable method for forming ethers. A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a nucleophilic alkoxide that then displaces a halide from an alkyl halide.
Materials:
-
This compound (from Protocol 4.1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
An appropriate alkyl halide (e.g., Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
In Vitro Characterization Workflow
Once a library of derivatives has been synthesized, a tiered in vitro screening cascade is necessary to identify promising candidates. This workflow prioritizes high-throughput assays to quickly assess BBB permeability and target engagement.
Caption: A tiered workflow for the in vitro evaluation of CNS drug candidates.
Protocol 5.1: Tier 1 - Blood-Brain Barrier Permeability (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion across the BBB.[10][11][12][13]
Rationale: This cell-free assay measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, into an acceptor compartment.[10][14] It provides a rapid assessment of a key requirement for CNS drugs before investing in more complex cell-based or in vivo models.[11][15]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™)
-
96-well acceptor plates
-
Porcine brain lipid extract solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO
-
Reference compounds (high and low permeability controls)
-
Plate reader (UV-Vis) or LC-MS/MS for quantification
Procedure:
-
Prepare Donor Plate: Dilute test compounds and controls to a final concentration (e.g., 100 µM) in PBS (final DMSO concentration should be <1%).
-
Coat Filter Plate: Carefully coat the filter of each well on the filter plate with the porcine brain lipid solution (e.g., 5 µL) and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate, creating the PAMPA "sandwich."
-
Start Assay: Add the compound solutions from the donor plate into the wells of the filter plate.
-
Incubate: Incubate the sandwich at room temperature for 4-18 hours.
-
Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis absorbance or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using the measured concentrations and known physical parameters of the assay system. Compounds are then categorized as having low, medium, or high permeability potential.
Protocol 5.2: Tier 2 - Target Engagement (Radioligand Binding Assay)
This protocol describes a competitive radioligand binding assay, a gold standard for quantifying a compound's affinity for a specific G-protein coupled receptor (GPCR), a common target class for CNS drugs.[16][17]
Rationale: This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity.[16][18] The resulting data are used to calculate the inhibitory constant (Kᵢ), a direct measure of the compound's binding affinity.
Materials:
-
Cell membranes expressing the target GPCR
-
Known radioligand for the target (e.g., ³H-spiperone for D₂ receptors)
-
Test compounds at various concentrations
-
Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂)
-
96-well plates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the test compound.
-
Add Radioligand: Add a fixed, low concentration of the radioligand to all wells.
-
Define Controls:
-
Total Binding: Wells with membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Wells with membranes, radioligand, and a very high concentration of a known, non-labeled competitor to block all specific binding.
-
-
Incubate: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[17]
-
Harvest: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Count: Dry the filter mats, add scintillation fluid, and count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Conclusion
The this compound scaffold represents a highly valuable starting point for CNS drug discovery campaigns. Its favorable physicochemical properties, coupled with its synthetic versatility, allow for the efficient generation and optimization of novel ligands. The protocols outlined in this application note provide a robust framework for researchers to synthesize, derivatize, and characterize new chemical entities based on this privileged core, accelerating the path toward innovative CNS therapeutics. By integrating strategic scaffold selection with systematic in vitro screening, drug development professionals can enhance the probability of identifying high-quality clinical candidates.
References
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Application Note: A Robust Protocol for the N-Alkylation of 1-(Pyridin-4-yl)piperidin-4-ol via Reductive Amination
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Specifically, the 1-(Pyridin-4-yl)piperidin-4-ol moiety serves as a critical building block for synthesizing targeted therapeutics, particularly in the development of ligands for G-protein coupled receptors (GPCRs).[3] Functionalization of the secondary amine on the piperidine ring via N-alkylation is a primary strategy for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[3][4]
This document provides a comprehensive guide to the N-alkylation of this compound, designed for researchers in drug discovery and chemical development. We will explore the rationale behind selecting an optimal synthetic strategy and present a detailed, field-proven protocol for N-alkylation using reductive amination, a method prized for its efficiency, selectivity, and broad functional group tolerance.[5]
Core Concepts: Selecting the Optimal N-Alkylation Strategy
The conversion of a secondary amine to a tertiary amine can be approached through several synthetic routes. The two most common methods are direct alkylation with alkyl halides and reductive amination.
-
Direct Alkylation: This classic SN2 reaction involves treating the secondary amine with an alkylating agent, such as an alkyl halide, in the presence of a base.[4][6] While straightforward, this method is often plagued by a critical side reaction: over-alkylation.[4][7] The tertiary amine product is itself nucleophilic and can react further with the alkyl halide to form an undesired quaternary ammonium salt.[8][9] This lack of selectivity can lead to complex product mixtures and lower yields of the target compound.[10]
-
Reductive Amination: This is widely regarded as a superior and more reliable method for the N-alkylation of secondary amines.[4][11] The reaction proceeds via a two-step sequence that can be conveniently performed in a single pot. First, the secondary amine condenses with an aldehyde or ketone to form a transient iminium ion intermediate.[7] This intermediate is then immediately reduced in situ by a mild hydride-donating reagent to yield the final tertiary amine.[7] A key advantage of this method is the complete avoidance of over-alkylation, as the reaction conditions are not conducive to the formation of quaternary salts.[4][12]
For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice.[13] Its remarkable selectivity is the cornerstone of this protocol's success; NaBH(OAc)₃ reduces iminium ions much more rapidly than it reduces the starting aldehyde or ketone.[11][13][14] This chemoselectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the same flask, simplifying the experimental setup and improving efficiency.[13]
Reaction Mechanism: Reductive Amination
The reductive amination process involves two discrete mechanistic steps:
-
Iminium Ion Formation: The nucleophilic secondary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde (or ketone). Subsequent dehydration of the resulting carbinolamine intermediate generates a tertiary iminium ion. The presence of a small amount of acetic acid can catalyze this step.[13]
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final N-alkylated tertiary amine product.[7][11]
Caption: The reaction mechanism for N-alkylation via reductive amination.
Detailed Experimental Protocol
This protocol details the N-alkylation of this compound with a generic aldehyde as the alkylating agent.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier |
| This compound | ≥98% | Commercially Available |
| Aldehyde (e.g., Benzaldehyde) | ≥99% | Commercially Available |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercially Available |
| 1,2-Dichloroethane (DCE), Anhydrous | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material (approx. 0.1 M concentration).
-
To the stirred solution, add the aldehyde (1.1 eq) via syringe. Allow the mixture to stir at room temperature for 30 minutes.
-
-
Reduction:
-
After 30 minutes, add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10-15 minutes. Note: NaBH(OAc)₃ is hygroscopic and should be handled quickly.
-
Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC until the starting amine is fully consumed (typically 4-16 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane (DCM).
-
-
Isolation and Purification:
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.
-
Data Presentation: Representative Reaction Parameters
The following table outlines the typical stoichiometry and expected yield for the synthesis of 1-benzyl-4-(pyridin-4-yl)piperidin-4-ol.
| Parameter | Value | Notes |
| This compound | 1.0 eq | Limiting Reagent |
| Benzaldehyde | 1.1 eq | Slight excess to drive iminium formation |
| Sodium Triacetoxyborohydride | 1.5 eq | Ensures complete reduction of the intermediate |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for this reaction[13] |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups |
| Reaction Time | 4 - 16 hours | Monitor by TLC for completion |
| Expected Yield | 85 - 95% | After chromatographic purification |
Experimental Workflow Visualization
Caption: A visual summary of the experimental workflow for N-alkylation.
Conclusion
The reductive amination protocol detailed herein offers a highly efficient, selective, and reliable method for the N-alkylation of this compound. The use of sodium triacetoxyborohydride under mild, one-pot conditions minimizes side product formation and consistently provides high yields of the desired tertiary amine products. This self-validating system is robust and broadly applicable for introducing a wide variety of alkyl substituents, making it an invaluable tool for researchers and scientists engaged in drug development and medicinal chemistry.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
- Myers, A. G.
- Wikipedia. Sodium triacetoxyborohydride. [Link]
- University of Calgary.
- Zhang, X., et al. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Google Patents. (2015).
- Chandrasekhar, S., et al. (2018). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]
- Doubleday, W. W., & Coppola, G. M. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]
- Saylik, D., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- ResearchGate. (2017).
- Phillips, R. C., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11656–11669. [Link]
- Powers, S. L., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 25(22), 4056–4061. [Link]
- Zhang, X., et al. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- ResearchGate. (2018). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. [Link]
- Apollo Scientific. (2022).
- Kumar, A., & Sharma, S. (2012). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. International Journal of ChemTech Research, 4(4), 1531-1541. [Link]
- D'yakonov, V. A., et al. (2022).
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Application Notes and Protocols for Cell-Based Assays of 1-(Pyridin-4-yl)piperidin-4-ol Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-(Pyridin-4-yl)piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for synthesizing a diverse range of bioactive molecules.[1][2] Derivatives have shown activity against a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes like Lysine-Specific Demethylase 1 (LSD1).[3][4] Characterizing the cellular activity of these compounds is a critical step in the drug discovery process. Cell-based assays provide a physiologically relevant context, offering insights into a compound's potency, mechanism of action, and potential cytotoxicity that cannot be obtained from purely biochemical assays.[5][6] This guide provides a comprehensive overview and detailed protocols for key cell-based assays essential for profiling this compound derivatives, designed for researchers in drug development and chemical biology.
Introduction: The Importance of a Cellular Context
While in vitro biochemical assays using purified proteins are invaluable for determining direct target engagement and intrinsic potency, they lack the complexity of a living cell. Cell-based assays bridge this critical gap by evaluating a compound's performance in the presence of cell membranes, metabolic enzymes, and intricate signaling networks.[5][7] This is crucial for:
-
Determining Cell Permeability: Does the compound effectively cross the cell membrane to reach its intracellular target?
-
Assessing On-Target Efficacy: Does the compound engage its intended target within the cell to produce a measurable biological response?
-
Identifying Off-Target Effects & Cytotoxicity: Is the compound's activity specific, or does it cause general cellular toxicity at therapeutic concentrations?
-
Understanding Complex Pharmacology: For targets like GPCRs, cellular assays can reveal nuanced pharmacology such as biased agonism or allosteric modulation.[8][9]
This document details foundational assays for assessing cell health and provides specific, robust protocols for interrogating two of the most common target classes for this scaffold: protein kinases and GPCRs.
Foundational Assays: Assessing Cell Viability and Cytotoxicity
Before performing target-specific functional assays, it is essential to determine the cytotoxic profile of the test compounds. This ensures that the observed effects in functional assays are due to specific target modulation rather than general cell death. These assays measure key markers of metabolic health.[10][11]
Comparison of Common Viability Assays
| Assay Principle | Method | Readout | Advantages | Disadvantages |
| Tetrazolium Reduction | MTT, MTS, XTT | Colorimetric | Inexpensive, well-established. | Can be affected by compound color or reducing agents. MTT requires a solubilization step.[10][11] |
| Resazurin Reduction | alamarBlue™, CellTiter-Blue™ | Fluorometric | Higher sensitivity than colorimetric methods, non-toxic to cells (allowing multiplexing).[12] | Can be affected by compounds that interfere with fluorescence. |
| ATP Quantification | CellTiter-Glo® | Luminescent | Highly sensitive, fast "add-mix-measure" protocol, directly measures ATP as a marker of viability.[12][13] | More expensive, requires a luminometer, enzyme activity can be inhibited by some compounds. |
Protocol 2.1: Cell Viability Assessment using CellTiter-Glo®
This protocol quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[13][14]
Materials:
-
Cells of interest (e.g., HEK293, HeLa, or a target-relevant cancer cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound derivatives, serially diluted
-
White, opaque-walled 96-well or 384-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into a white, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 80 µL of complete growth medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Addition: Add 20 µL of 5X concentrated compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.5% DMSO) and no-cell (media only) controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (no-cell wells) from all other wells. Normalize the data to the vehicle control wells (defined as 100% viability) and plot the results as % viability versus log[compound concentration] to determine the CC₅₀ (50% cytotoxic concentration).
Assays for Protein Kinase Targets
Many piperidine-based compounds are designed as kinase inhibitors.[2][15] Cell-based kinase assays are essential to confirm that a compound inhibits its target in a cellular environment, which can be measured by a downstream phosphorylation event or by the viability of a kinase-dependent cell line.[5][6]
Protocol 3.1: Cellular Kinase Phosphorylation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ and HTRF® are powerful tools for quantifying intracellular protein phosphorylation.[16][17][18] They are homogeneous (no-wash) assays with high sensitivity and low background.[19][20]
Principle: The assay measures the phosphorylation of a specific substrate. A terbium (Tb) or europium (Eu) cryptate-labeled antibody (donor) recognizes the phosphorylated substrate. The substrate itself is either expressed as a fluorescent protein fusion (e.g., GFP) or detected by a second, acceptor-labeled antibody. When the substrate is phosphorylated, the donor antibody binds, bringing it close to the acceptor fluorophore, resulting in FRET. A kinase inhibitor will prevent phosphorylation, leading to a loss of FRET signal.[17][18]
Materials:
-
Cell line expressing the target kinase and a suitable substrate.
-
LanthaScreen™ or HTRF® cellular assay reagents (e.g., Tb-anti-phospho antibody).
-
Opti-MEM® I Reduced Serum Medium.
-
Test compounds and a known potent inhibitor (positive control).
-
TR-FRET compatible microplate reader.
Procedure:
-
Cell Plating: Seed cells in a suitable assay plate (e.g., white 384-well) and culture overnight.
-
Compound Treatment: Starve cells of serum for 2-4 hours if required. Treat cells with serially diluted compounds for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis & Antibody Addition: Lyse the cells and add the detection reagents (e.g., Tb-labeled antibody) according to the manufacturer's protocol.[16] This is typically done by adding a concentrated lysis buffer containing the antibody.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 2 hours to overnight) to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm for Tb) wavelengths.[21]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log[inhibitor concentration] and fit to a four-parameter logistic equation to determine the IC₅₀.
Assays for G-Protein Coupled Receptor (GPCR) Targets
GPCRs are a major class of drug targets, and many piperidine derivatives are designed to modulate their activity.[3][22] Functional assays for GPCRs typically measure the generation of intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺), which are hallmarks of Gs, Gi, and Gq protein coupling, respectively.[9]
Protocol 4.1: Calcium Flux Assay for Gq-Coupled Receptors
Activation of Gq-coupled receptors leads to the release of Ca²⁺ from intracellular stores into the cytoplasm.[23] This transient increase can be measured using calcium-sensitive fluorescent dyes.[24][25]
Materials:
-
Cell line endogenously or recombinantly expressing the Gq-coupled GPCR of interest.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5 Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (optional, an anion-transport inhibitor to prevent dye leakage from some cell types).[24]
-
Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom plates and incubate overnight. A confluent monolayer on the day of the assay is desired.[24]
-
Dye Loading: Remove growth medium. Add the fluorescent calcium dye loading solution (prepared in assay buffer, potentially with probenecid) to each well.
-
Incubation: Incubate the plate as per the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C, followed by 30 minutes at room temperature).[24]
-
Compound Preparation: Prepare a separate plate ("source plate") with 5X concentrated serial dilutions of test compounds (agonists or antagonists).
-
Data Acquisition: Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the compound from the source plate.
-
Immediately continue to record the fluorescence signal kinetically for 2-3 minutes.[23]
-
-
Data Analysis: The response is typically calculated as the maximum peak fluorescence minus the baseline fluorescence. For agonists, plot the response versus log[compound concentration] to determine the EC₅₀. For antagonists, pre-incubate with the antagonist before adding a known agonist at its EC₈₀ concentration.
Protocol 4.2: cAMP Assay for Gs/Gi-Coupled Receptors
Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP.[26] Changes in intracellular cAMP can be measured using competitive immunoassays, often in a TR-FRET/HTRF format.[27][28]
Principle: In a competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). High cellular cAMP leads to low tracer binding and a low FRET signal. Low cellular cAMP results in high tracer binding and a high FRET signal.[26][29]
Materials:
-
Cell line expressing the GPCR of interest.
-
HTRF cAMP Dynamic 2 Kit (Cisbio) or similar.
-
Test compounds, a known agonist/antagonist, and forskolin (an adenylyl cyclase activator).
-
TR-FRET compatible microplate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Compound Addition: Dispense cells into a 384-well plate. Add test compounds.
-
Gs Agonist Mode: Incubate cells with the compound for a specified time (e.g., 30 minutes at room temperature).
-
Gi Agonist Mode: Incubate cells with the compound, then add a pre-determined concentration of forskolin to stimulate cAMP production. This allows for the measurement of inhibition below the basal level.[30]
-
Cell Lysis & Detection: Add the detection reagents (d2-labeled cAMP and Eu-cryptate antibody in lysis buffer) to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader (Ex: 320-340nm, Em: 620nm and 665nm).[28]
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Convert ratios to cAMP concentrations using a standard curve run on the same plate. Plot [cAMP] versus log[compound concentration] to determine EC₅₀/IC₅₀ values.
General Workflow and Data Validation
A robust and reproducible screening campaign follows a logical workflow from assay development to data interpretation.
Assay Quality Control: The Z'-Factor
Before screening, it is critical to validate the assay's robustness. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the quality and dynamic range of the assay.
Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
-
μ_p and μ_n are the means of the positive and negative controls.
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
References
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024).
- Cell-based Kinase Assays - Profacgen.
- Immuno-oncology Cell-based Kinase Assay Service - Cre
- Reporter Genes: Types and Assay Applic
- LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US.
- Reporter Genes and their Applications - Promega Corpor
- GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013).
- Reporter Gene Assays | Thermo Fisher Scientific - US.
- Signaling Reporter Assays - DiscoverX.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024).
- Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US.
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol.
- LanthaScreen Eu kinase binding assay for BTK Overview - Thermo Fisher Scientific.
- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery.
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
- Choosing the right cell-based assay for your research.
- Reporter Assays for Therapeutics Targeting Signaling P
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017).
- LanthaScreen™ Eu Kinase Binding Assay for GAK - Thermo Fisher Scientific. (2017).
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC.
- HTRF Principle | Revvity.
- HTRF® Enzyme Assays | Life Science Research - Merck Millipore.
- LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- Calcium Flux Assay Protocol | Download Table - ResearchG
- Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (2010).
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices.
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery.
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
- Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity - Benchchem.
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- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell - Revvity.
- HTRF - Guide to homogeneous time resolved fluorescence - Revvity.
- CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corpor
- CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies - Promega Corpor
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019).
- Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling - Benchchem.
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed Central.
- Characterization of neuromuscular blocking action of piperidine deriv
- 4-Hydroxy-4-pyrid-4-yl(piperidine) - Chem-Impex.
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- Piperidin-4-one: the potential pharmacophore - PubMed.
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Application Notes and Protocols for the Kinetic Characterization of 1-(Pyridin-4-yl)piperidin-4-ol as a Modulator of Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive framework for the investigation of 1-(Pyridin-4-yl)piperidin-4-ol as a potential modulator of enzyme activity. While this specific molecule is a versatile scaffold in medicinal chemistry, its detailed enzymatic profile is not extensively documented. This guide, therefore, offers a robust, experience-driven approach to systematically characterize its effects on a given enzyme. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our methodologies in established principles of enzyme kinetics. The protocols are designed to be adaptable to a wide range of enzyme targets and assay formats, enabling researchers to determine key kinetic parameters such as IC50 and the mode of inhibition.
Introduction to this compound and its Therapeutic Potential
The piperidine moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, recognized for its role in targeting various physiological pathways.[1][2][3] Derivatives of piperidine have been explored for their potential as anticancer, anti-HIV, and CNS-active agents.[2][3] The structure of this compound combines the piperidine ring with a pyridine group, suggesting its potential to interact with a diverse range of biological targets, including enzymes. The nitrogen atoms in both the piperidine and pyridine rings can act as hydrogen bond acceptors or donors, and the overall structure provides a rigid framework for specific binding interactions within an enzyme's active or allosteric sites.
Given the broad bioactivity of related piperidine compounds, it is plausible that this compound may function as an inhibitor of enzymes such as kinases, proteases, or other transferases. For instance, a derivative, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as an inhibitor of the NLRP3 inflammasome, showcasing the potential of this scaffold to modulate protein function.[4] Therefore, a systematic study of its effects on enzyme kinetics is a critical step in elucidating its mechanism of action and potential therapeutic applications.[5][6]
Foundational Concepts in Enzyme Inhibition Studies
Before embarking on experimental protocols, it is crucial to understand the fundamental types of enzyme inhibition. This knowledge will inform the experimental design and data analysis.[7][8]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. The inhibitor has equal affinity for the free enzyme and the enzyme-substrate complex.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.
The initial goal of the experimental workflow will be to determine the concentration at which this compound inhibits the enzyme's activity by 50% (the IC50 value). Subsequently, more detailed kinetic studies will be performed to elucidate the mode of inhibition.[9][10]
Experimental Workflow for Kinetic Characterization
The following diagram outlines the general workflow for characterizing a potential enzyme inhibitor.
Caption: General workflow for enzyme inhibitor characterization.
Detailed Protocols
Materials and Reagents
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (test compound)
-
Appropriate assay buffer (optimized for pH and ionic strength for the target enzyme)
-
DMSO (for dissolving the test compound)
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
Protocol 1: Determination of IC50 Value
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the enzyme's activity.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
To each well of a 96-well plate, add:
-
Assay buffer
-
A fixed concentration of the enzyme
-
The serially diluted this compound or vehicle control (DMSO in assay buffer).
-
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[7]
-
Initiate the reaction by adding a fixed concentration of the substrate to each well. The substrate concentration is typically kept at or near its Michaelis constant (Km) for this initial assay.
-
Measure the reaction rate immediately using a microplate reader. The rate is determined by monitoring the change in absorbance, fluorescence, or luminescence over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Concentration of this compound (µM) | Enzyme Activity (Rate) | % Inhibition |
| 100 | Experimental Value | Calculated Value |
| 33.3 | Experimental Value | Calculated Value |
| 11.1 | Experimental Value | Calculated Value |
| 3.7 | Experimental Value | Calculated Value |
| 1.2 | Experimental Value | Calculated Value |
| 0.4 | Experimental Value | Calculated Value |
| 0.13 | Experimental Value | Calculated Value |
| 0.04 | Experimental Value | Calculated Value |
| 0.01 | Experimental Value | Calculated Value |
| 0 (Vehicle) | Experimental Value | 0 |
Protocol 2: Determination of the Mode of Inhibition
This protocol aims to elucidate the mechanism by which this compound inhibits the enzyme.
Caption: Workflow for determining the mode of inhibition.
Step-by-Step Methodology:
-
Select several fixed concentrations of this compound based on its IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
For each fixed inhibitor concentration , perform a series of enzyme activity assays with varying concentrations of the substrate.
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The pattern of the lines will indicate the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Calculate the inhibition constant (Ki) from the Lineweaver-Burk plot or by non-linear regression fitting of the Michaelis-Menten equation.
Data Presentation:
| Substrate Concentration [S] | V₀ (No Inhibitor) | V₀ ([I] = 0.5x IC50) | V₀ ([I] = 1x IC50) | V₀ ([I] = 2x IC50) |
| Value 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Value 2 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Value 3 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Value 4 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Value 5 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls and validation steps should be integrated into the experimental design:
-
Vehicle Control: Always include a control with the same concentration of DMSO as in the highest concentration of the test compound to account for any solvent effects.
-
No Enzyme Control: A control without the enzyme should be included to check for any non-enzymatic substrate degradation or signal interference from the test compound.
-
Positive Control Inhibitor: If a known inhibitor of the target enzyme is available, it should be run in parallel to validate the assay system.
-
Compound Interference: Test this compound for any intrinsic absorbance or fluorescence at the wavelengths used for detection to rule out false-positive or false-negative results.
Conclusion
These application notes provide a robust and adaptable framework for the detailed kinetic characterization of this compound as a potential enzyme modulator. By following these protocols, researchers can obtain reliable data on its inhibitory potency and mechanism of action, which are crucial for advancing its development as a research tool or therapeutic agent. The principles and methodologies outlined here are grounded in established enzymology and are designed to yield high-quality, reproducible results.
References
- Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Edmonds, T. E., & Lunte, C. E. (2024).
- Hubball, A., & Clarke, D. J. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(23), 4279. [Link]
- Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis-Menten Paper. Biochemistry, 50(39), 8264–8269. [Link]
- Robinson, P. K. (2015). Enzymes: principles and biotechnological applications. Essays in Biochemistry, 59, 1–41. [Link]
- Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
- PubChem. (n.d.). Piperidin-4-ol.
- Singh, R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(10), 1494–1506. [Link]
- Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(14), 7311. [Link]
- A. F. Abdel-Magid, et al. (2006). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 71(1), 292-299. [Link]
- Ozbek, P., et al. (2022). Piperidine-based natural products targeting Type IV pili antivirulence: A computational approach. Journal of Molecular Graphics and Modelling, 118, 108382. [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-pronged Strategy for Target Identification and Deconvolution of 1-(Pyridin-4-yl)piperidin-4-ol
Introduction: The "What" and "Why" of Target Identification
In the landscape of modern drug discovery, the journey from a bioactive "hit" to a validated drug candidate is fraught with challenges. Phenotypic screening, a powerful approach that identifies compounds based on their effects on cellular or organismal behavior, often yields molecules with compelling therapeutic potential but enigmatic mechanisms of action. Understanding the precise molecular targets of these compounds is a critical step to optimize their efficacy, anticipate off-target effects, and develop robust biomarkers for clinical trials. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This application note presents a comprehensive, multi-modal strategy for the target identification and deconvolution of 1-(Pyridin-4-yl)piperidin-4-ol, a representative novel small molecule with therapeutic potential.
This guide is designed to be a practical resource for researchers, providing not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. We will explore a synergistic workflow that combines computational prediction with gold-standard experimental techniques, including affinity-based chemical proteomics and the Cellular Thermal Shift Assay (CETSA), to confidently identify and validate the protein targets of this compound.
Strategic Overview: An Integrated Approach to Target Deconvolution
A robust target identification campaign does not rely on a single methodology. Instead, it integrates orthogonal approaches to build a compelling and verifiable case for a drug-target interaction. Our strategy for this compound is a three-phased approach:
-
In Silico Target Prediction: Leveraging computational tools to generate initial, testable hypotheses of potential protein targets.
-
Affinity-Based Proteomics: Synthesizing a chemical probe to physically isolate binding partners from complex biological mixtures for identification by mass spectrometry.
-
Label-Free Target Engagement Validation: Employing the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the unmodified parent compound to putative targets within a physiological cellular context.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 1: Integrated workflow for target identification.
Phase 1: In Silico Target Prediction - Generating Hypotheses
Before embarking on extensive laboratory work, computational methods can provide valuable starting points by predicting potential targets based on the chemical structure of this compound.[4] These predictions are based on the principle that molecules with similar structures are likely to bind to similar proteins.
Protocol 1: Computational Target Prediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: OC1CCN(CC1)c2ccncn2.
-
Tool Selection: Utilize publicly available, validated web servers for target prediction. A highly recommended tool is SwissTargetPrediction, which uses a combination of 2D and 3D similarity measures to known ligands.
-
Execution:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string into the query box.
-
Select the appropriate species (e.g., Homo sapiens).
-
Execute the prediction.
-
-
Data Analysis:
-
The output will be a ranked list of potential protein targets.
-
Pay close attention to the probability scores and the classes of proteins identified (e.g., kinases, GPCRs, enzymes).
-
This list should be treated as a set of hypotheses to be tested experimentally, not as definitive proof of interaction.
-
| Predicted Target Class | Example Protein | Probability |
| Cytochrome P450 | CYP2D6 | High |
| Amine Oxidases | MAO-A | Moderate |
| Kinases | ROCK1 | Low |
| GPCRs | H3 Receptor | Low |
| This is an example table. Actual results will be generated by the prediction tool. |
Phase 2: Affinity-Based Proteomics - Fishing for Targets
This approach, often considered the gold standard in target identification, involves creating a chemical "bait" from our molecule of interest to "fish" for its binding partners in a cell lysate. This requires the synthesis of a probe molecule where this compound is attached to a linker and an affinity tag (e.g., biotin) without compromising its binding activity.
Rationale for Probe Design:
The hydroxyl group on the piperidine ring is an ideal position for linker attachment, as it is a common site for metabolic modification and may be less critical for target binding than the pyridinyl moiety. A polyethylene glycol (PEG) linker is often used to provide spacing and solubility.
dot graph G { rankdir="LR"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=none];
} Figure 2: Conceptual design of the affinity probe.
Protocol 2: Synthesis of a Biotinylated this compound Probe
This is a conceptual synthetic scheme and requires optimization by a medicinal chemist.
-
Protection: Protect the secondary amine of the piperidine ring if necessary to ensure selective reaction at the hydroxyl group.
-
Linker Attachment: React this compound with a bifunctional PEG linker (e.g., NHS-PEG-alkyne) at the hydroxyl position.
-
Deprotection: Remove the protecting group from the piperidine nitrogen.
-
Biotinylation: Conjugate the alkyne-terminated probe with an azide-functionalized biotin via a "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Purification and Characterization: Purify the final probe by HPLC and confirm its structure by mass spectrometry and NMR.
Protocol 3: Affinity Pulldown and Mass Spectrometry
-
Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.
-
Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Incubation:
-
Incubate the clarified cell lysate with the biotinylated probe.
-
Crucial Control: In a parallel experiment, incubate lysate with an excess of the free, unmodified this compound before adding the probe. This competition experiment is essential to distinguish specific binders from non-specific interactors.
-
-
Capture:
-
Add streptavidin-coated magnetic beads to both the test and control lysates to capture the biotinylated probe and its bound proteins.
-
Incubate with gentle rotation to allow for efficient binding.
-
-
Washing:
-
Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in both the test and control samples.
-
True binding partners will be significantly enriched in the sample incubated with the probe alone compared to the competition control sample.
-
| Protein ID | Fold Enrichment (Probe vs. Competition) | Function | Status |
| P12345 | 50.2 | Serine/Threonine Kinase | High-Confidence Hit |
| Q67890 | 2.1 | Metabolic Enzyme | Low-Confidence Hit |
| R54321 | 45.8 | Uncharacterized Protein | High-Confidence Hit |
| This is an example data table. Actual results will be generated by the LC-MS/MS analysis. |
Phase 3: Label-Free Validation with the Cellular Thermal Shift Assay (CETSA)
While affinity proteomics is powerful, the attachment of a linker and tag can sometimes alter the binding properties of a small molecule. CETSA provides orthogonal validation by measuring the target engagement of the unmodified parent compound in its native cellular environment.[5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[5]
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 3: General workflow for a CETSA experiment.[5]
Protocol 4: CETSA Melt Curve Analysis
This protocol aims to determine the melting temperature (Tm) of a putative target protein in the presence and absence of this compound.
-
Cell Treatment:
-
Treat intact cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.[5]
-
-
Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).
-
-
Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific target protein (identified from Phase 2) in each sample using an antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.
-
Conclusion: From Hypothesis to Validated Target
The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug development. By systematically integrating computational prediction, affinity-based proteomics, and label-free biophysical validation, researchers can build a robust and compelling case for the targets of novel compounds like this compound. This multi-pronged approach not only enhances the probability of success in preclinical development but also provides a deeper understanding of the compound's pharmacology, paving the way for more effective and safer therapeutics.
References
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
- Workflow of Chemical Proteomics Analysis. Mtoz Biolabs.
- Target Identification and Validation (Small Molecules). UCL.
- Piperidin-4-one: the potential pharmacophore. PubMed.
- Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.
- Target prediction of small molecules with information of key molecular interactions. PubMed.
- Automation to Enable High-throughput Chemical Proteomics. PubMed Central.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
- Small-molecule Target and Pathway Identification. Broad Institute.
- Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate.
- Schematic overview of the chemical proteomic workflow. ResearchGate.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Emerging Affinity-Based Techniques in Proteomics. PubMed Central.
- Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Olink.
- Chemoproteomics. Wikipedia.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Broad Institute.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- An electroaffinity labelling platform for chemoproteomic-based target identification. PubMed.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Pyridin-4-yl)piperidin-4-ol
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(Pyridin-4-yl)piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter common and complex issues during the isolation and purification of this valuable synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing these purification strategies.
Introduction: The Purification Puzzle
This compound is a heterocyclic compound featuring both a basic pyridine ring and a piperidine moiety with a polar hydroxyl group. This unique combination of functional groups imparts specific physicochemical properties that can complicate its purification. Challenges often arise from its high polarity, basicity, and potential for strong interactions with stationary phases in chromatography. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My isolated product is an off-white or brownish solid, not the expected pure white solid. What are the likely impurities?
A1: A discolored final product typically points to the presence of residual starting materials, byproducts from the synthesis, or degradation. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine (e.g., 4-chloropyridine) with piperidin-4-ol.
Common Impurities Include:
-
Unreacted Piperidin-4-ol: This starting material is highly polar and can be difficult to remove completely.[1][2]
-
Unreacted 4-Halopyridine: While less polar than the product, it can be retained in the crude mixture.
-
Oxidized Species: Pyridine-containing compounds can be susceptible to oxidation, leading to colored impurities.
-
Byproducts: Depending on the reaction conditions, side reactions can lead to various structural isomers or oligomeric materials.
A preliminary purification step involving an aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities, while a brine wash can aid in removing residual water and some highly polar impurities.
Q2: I am struggling with recrystallization. My compound keeps "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for polar molecules and is often due to an inappropriate choice of solvent or cooling the solution too rapidly.
Troubleshooting Strategy:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Given the polarity of your compound, consider polar solvents like isopropanol, ethanol, or acetonitrile.
-
Employ a Solvent/Anti-Solvent System: This is often the most effective method.
-
Dissolve your crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Slowly add a less polar "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate, diethyl ether, or hexanes) dropwise to the hot solution until you observe persistent cloudiness.
-
Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Control the Cooling Rate: Slow, undisturbed cooling is critical for the formation of well-defined crystals. A Dewar flask or insulating the flask with glass wool can help slow the cooling process.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, adding a tiny crystal of pure product ("seeding") can initiate crystallization.
In-Depth Troubleshooting Guide
Issue 1: Severe Tailing/Streaking During Silica Gel Column Chromatography
Question: I'm attempting to purify my compound using silica gel chromatography with a standard mobile phase like ethyl acetate/hexanes or dichloromethane/methanol, but the product streaks badly down the column, leading to poor separation and mixed fractions. Why is this happening and how can I prevent it?
Answer: This is a classic problem encountered when purifying basic compounds on standard silica gel. The issue is rooted in the chemical properties of both your molecule and the stationary phase.
The Underlying Chemistry:
Silica gel (SiO₂) is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in both the pyridine and piperidine rings of your compound can undergo strong acid-base interactions with these silanol groups. This causes a portion of your compound to bind almost irreversibly to the silica, while the rest moves with the mobile phase. This differential interaction leads to significant band broadening and "tailing."
Solution: Use a Basic Modifier
To mitigate this, you must neutralize the acidic sites on the silica gel or compete with your compound for them. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system. TEA is a volatile base that will effectively compete for the acidic silanol sites, allowing your compound to elute symmetrically.
-
Ammonium Hydroxide (NH₄OH): For highly polar systems (e.g., high percentages of methanol), adding 1-2% of a concentrated ammonium hydroxide solution to the methanol portion of your mobile phase can be very effective.
Caption: Optimized workflow for silica gel chromatography of basic compounds.
Issue 2: Poor Recovery After Recrystallization
Question: My recrystallization yielded a very pure product, but my recovery was less than 50%. What are the common causes of such significant product loss?
Answer: Low recovery is a frustrating issue that usually points to one of several procedural pitfalls. The goal of recrystallization is to create a supersaturated solution from which the desired compound selectively crystallizes upon cooling, leaving impurities behind in the "mother liquor."
Potential Causes and Solutions:
-
Using an Excessive Amount of Solvent: This is the most frequent cause of low recovery. If too much solvent is used, the solution may not become saturated enough upon cooling for the product to crystallize out, and a significant amount will remain dissolved.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid until it just dissolves.
-
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter the solution as quickly as possible. It can also be helpful to add a small excess of hot solvent (~5%) before filtering to ensure the product remains in solution.
-
-
Cooling the Solution Too Rapidly: Crash cooling by placing the flask directly in an ice bath can lead to the formation of very small crystals that trap impurities and are difficult to filter. While this doesn't always reduce yield, it compromises purity.
-
Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Inappropriate Solvent Choice: If the compound has significant solubility in the chosen solvent even at low temperatures, recovery will be inherently poor.
-
Solution: Re-evaluate your solvent choice using the principles in FAQ 2. Test solvents on a small scale before committing to a bulk recrystallization.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or other insoluble impurities, perform a hot gravity filtration using a pre-heated, short-stemmed funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Summary and Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 160-162 °C | [5] |
| Boiling Point | 340.7 ± 32.0 °C (Predicted) | [5] |
| pKa | Basic (Specific value not readily available, but estimated to be in the range of 8-9 for the piperidine nitrogen and ~5 for the pyridine nitrogen) | N/A |
| Solubility | Modest solubility in polar organic solvents (ethanol, methanol), limited in water and non-polar solvents.[4] | N/A |
Table 2: Common Synthetic Impurities and Side Products
| Compound | Structure | Origin | Purification Challenge |
| Piperidin-4-ol | C₅H₁₁NO | Unreacted starting material | Highly polar, water-soluble. Can be removed with aqueous washes.[1] |
| 4-Chloropyridine | C₅H₄ClN | Unreacted starting material | Less polar than the product, but can co-elute if chromatography conditions are not optimized. |
| 1,1'-(Pyridine-4,4'-diyl)bis(piperidin-4-ol) | C₁₅H₂₃N₃O₂ | Reaction of product with another molecule of 4-chloropyridine (over-alkylation) | More polar and less mobile than the desired product. Usually retained on a silica column. |
References
- Blua, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
- Clauwaert, J., & De Leenheer, A. (1985). Quantitative Gas Chromatographic Analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. PubMed.
- Mlinarić, A., et al. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
- PubChem. (n.d.). Piperidin-4-ol.
- Ramalingam, A. (2021).
- Cui, J. J., et al. (2011). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate.
- PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol.
- ChemBK. (2022). PIPERIDIN-4-OL.
- Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Pharmaffiliates. (n.d.). CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine.
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
- Wiley, D. M., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed.
- Wang, Y., et al. (2016). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate.
- Matrix Fine Chemicals. (n.d.). PIPERIDIN-4-OL | CAS 5382-16-1.
- ChemBK. (2022). piperidin-4-ol.
- LookChem. (n.d.). 4-(Pyridin-4-yl)piperidin-4-ol.
- Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. ResearchGate.
- Patel, D., et al. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
Sources
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 130658-65-0 CAS MSDS (4-HYDROXY-1-(PYRIDIN-4-YL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(Pyridin-4-yl)piperidin-4-ol
Welcome to the comprehensive technical support guide for the synthesis of 1-(Pyridin-4-yl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. The piperidine moiety is a crucial structural motif in a vast array of pharmaceuticals, making the efficient and reliable synthesis of its derivatives paramount.
Introduction to the Synthesis of this compound
The synthesis of this compound typically involves the N-arylation of piperidin-4-ol with a suitable 4-substituted pyridine derivative. The two most common and industrially relevant methods for this transformation are the Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods is often dictated by the nature of the pyridine starting material, desired reaction conditions, and cost-effectiveness.
This guide will delve into the intricacies of both methodologies, providing a framework for optimizing reaction conditions and troubleshooting common experimental hurdles.
Part 1: Troubleshooting Guide
This section is designed to address specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.
dot
Caption: Troubleshooting Decision Tree for the Synthesis of this compound.
Problem 1: Low or No Conversion of Starting Materials
-
Potential Cause (Buchwald-Hartwig): Catalyst Inactivation or Poisoning.
-
Explanation: Palladium catalysts can be sensitive to air and moisture. The nitrogen atom in pyridine can also act as a catalyst poison. Amines themselves can sometimes act as inhibitory ligands for the palladium catalyst.
-
Solutions:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use a fresh batch of palladium catalyst and ligand.
-
Consider using a pre-formed palladium catalyst which can be more robust.
-
To counteract the inhibitory effect of the amine, it can be beneficial to add an extra equivalent of the phosphine ligand relative to the palladium.
-
-
-
Potential Cause (SNAr): Insufficiently Activated Pyridine Ring.
-
Explanation: For a successful SNAr reaction, the pyridine ring needs to be electron-deficient, which is facilitated by electron-withdrawing groups. Without such activation, the reaction may not proceed under mild conditions.
-
Solutions:
-
If using a 4-halopyridine, ensure it is a good leaving group (F > Cl > Br > I for SNAr).
-
Consider using a pyridine N-oxide derivative, which can enhance the electrophilicity of the pyridine ring.
-
Increase the reaction temperature, though this may lead to side reactions.
-
-
-
Potential Cause (General): Suboptimal Reaction Conditions.
-
Explanation: The choice of base, solvent, and temperature are critical for the success of both Buchwald-Hartwig and SNAr reactions.
-
Solutions:
-
Base Selection: A systematic screening of bases is recommended. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or Cs2CO3 are commonly used. For SNAr, a weaker base like K2CO3 or an organic base (e.g., triethylamine) is often sufficient to neutralize the acid formed during the reaction.
-
Solvent Selection: In Buchwald-Hartwig reactions, ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene are preferred. For SNAr reactions, polar aprotic solvents such as DMF, DMSO, or NMP are generally more effective as they can stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: If the reaction is sluggish at a lower temperature, a gradual increase in temperature can be beneficial. However, be mindful of potential side reactions and decomposition at elevated temperatures.
-
-
Problem 2: Formation of Significant Side Products
-
Potential Side Product: O-arylation of Piperidin-4-ol.
-
Explanation: The hydroxyl group of piperidin-4-ol is also a nucleophile and can compete with the secondary amine in the N-arylation reaction, leading to the formation of the O-arylated byproduct.
-
Solution:
-
Protect the hydroxyl group of piperidin-4-ol with a suitable protecting group (e.g., TBDMS, THP) before the coupling reaction. The protecting group can be removed in a subsequent step.
-
-
-
Potential Side Product (Buchwald-Hartwig): Homocoupling of the Aryl Halide.
-
Explanation: Under certain conditions, the aryl halide can react with itself to form a biaryl byproduct.
-
Solutions:
-
Lower the reaction temperature.
-
Use a more active catalyst system that favors the desired cross-coupling over homocoupling.
-
-
-
Potential Side Product: Dehalogenation of the Aryl Halide.
-
Explanation: Some palladium catalysts, particularly Pd/C, can promote the hydrodehalogenation of the aryl halide, especially in the presence of a hydrogen source.
-
Solution:
-
If using a catalytic hydrogenation for other steps, ensure it is not carried over. For cross-coupling, use a catalyst less prone to this side reaction, such as PtO2 under controlled conditions.
-
-
Problem 3: Difficulty in Product Purification
-
Issue: Product is highly polar and potentially water-soluble.
-
Explanation: The presence of the pyridine nitrogen and the hydroxyl group makes this compound a polar molecule, which can lead to challenges during aqueous work-up and chromatographic purification.
-
Solutions:
-
During aqueous work-up, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
If the product remains in the aqueous layer, consider adjusting the pH to suppress the ionization of the pyridine nitrogen and increase its solubility in the organic phase.
-
For chromatographic purification, a polar stationary phase (e.g., silica gel) with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to reduce tailing) is often effective.
-
Reverse-phase chromatography can also be a viable option for highly polar compounds.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound: Buchwald-Hartwig or SNAr?
A1: The choice depends on the available starting materials and desired reaction conditions.
-
SNAr is generally preferred if you are starting with a highly electron-deficient 4-halopyridine (e.g., 4-chloro-3-nitropyridine). The reaction conditions are often milder and do not require expensive metal catalysts.
-
Buchwald-Hartwig amination is more versatile and can be used with a wider range of 4-halopyridines, including those that are not highly activated. It is particularly useful for aryl chlorides and bromides, which can be less reactive in SNAr reactions.
Q2: What is the optimal catalyst and ligand combination for the Buchwald-Hartwig amination of piperidin-4-ol with a 4-halopyridine?
A2: There is no single "best" combination as the optimal choice can be substrate-dependent. However, for coupling with heteroaryl halides, bulky, electron-rich phosphine ligands often give good results. Some commonly used and effective combinations include:
-
Catalyst: Pd(OAc)2 or Pd2(dba)3
-
Ligands:
-
Josiphos-type ligands: These are often effective for a broad range of substrates.
-
Buchwald-type biarylphosphine ligands: Ligands like XPhos, SPhos, and RuPhos are known to be highly active for C-N cross-coupling reactions.
-
A preliminary screening of a few catalyst/ligand combinations is always recommended to identify the optimal system for your specific substrates.
Q3: How does the choice of base affect the outcome of the reaction?
A3: The base plays a crucial role in both Buchwald-Hartwig and SNAr reactions.
-
In Buchwald-Hartwig amination , a strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3). The choice of base can influence the reaction rate and catalyst stability.
-
In SNAr reactions , the base is primarily needed to neutralize the acid (e.g., HCl) formed during the reaction. A weaker base like potassium carbonate (K2CO3) or an organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is usually sufficient.
Q4: Can I run the reaction open to the air?
A4: For Buchwald-Hartwig amination, it is highly recommended to perform the reaction under an inert atmosphere (argon or nitrogen). The palladium(0) active catalyst and some phosphine ligands are sensitive to oxidation by air, which can lead to catalyst deactivation and lower yields. SNAr reactions are generally less sensitive to air and can often be run without stringent inert atmosphere techniques, although a nitrogen blanket is always good practice.
Q5: My reaction is complete, but I am struggling to isolate the pure product. What are some common purification strategies?
A5: As mentioned in the troubleshooting section, the polarity of this compound can make purification challenging.
-
Aqueous Work-up: After quenching the reaction, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the product is in its free base form before extraction with an organic solvent.
-
Filtration through Celite/Silica: To remove the palladium catalyst, the crude reaction mixture can be diluted with a suitable solvent and filtered through a pad of Celite or a small plug of silica gel.
-
Column Chromatography: Use a polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel column.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the N-arylation of piperidin-4-ol with a 4-halopyridine. Optimization of specific parameters may be required.
dot
Caption: Experimental Workflow for Buchwald-Hartwig N-arylation.
Materials:
-
Piperidin-4-ol (1.0 equiv)
-
4-Halopyridine (1.1 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add piperidin-4-ol, the 4-halopyridine, the palladium catalyst, the phosphine ligand, and the base to a dry reaction flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloropyridine | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 | Dioxane | 100 | 16 | 82 |
| 4-Bromopyridine | Pd2(dba)3 (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 12 | ~85-95 |
| 4-Iodopyridine | Pd(OAc)2 (2) | P(o-tol)3 (4) | K3PO4 | Toluene | 110 | 24 | ~70-80 |
Note: The data presented are representative examples compiled from literature on similar N-arylation reactions and actual yields may vary.
Protocol 2: General Procedure for SNAr Reaction
This protocol provides a general starting point for the SNAr reaction between piperidin-4-ol and an activated 4-halopyridine.
Materials:
-
Piperidin-4-ol (1.0 equiv)
-
Activated 4-halopyridine (e.g., 4-chloro-3-nitropyridine) (1.0 equiv)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of piperidin-4-ol in the polar aprotic solvent, add the base and the activated 4-halopyridine.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Table 2: Solvent Effects on SNAr Reactions
| Solvent | Dielectric Constant (ε) | General Effect on SNAr Rate |
| DMSO | 47 | Highly effective, stabilizes Meisenheimer intermediate |
| DMF | 37 | Very effective, common choice |
| Acetonitrile | 37.5 | Moderately effective |
| THF | 7.6 | Less effective for unactivated substrates |
| Toluene | 2.4 | Generally poor for SNAr |
The reactivity in SNAr reactions is significantly affected by the solvent medium, with polar aprotic solvents generally providing the best results.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction.
- BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
- ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
- ResearchGate. (2019). *S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic
Technical Support Center: 1-(Pyridin-4-yl)piperidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary strategies for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method. It typically involves the reaction of 4-halopyridine (commonly 4-chloropyridine or 4-fluoropyridine) with piperidin-4-ol. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards nucleophilic attack.[1][2] This reaction is usually carried out at elevated temperatures in the presence of a base.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more modern and often more efficient route, especially for less reactive aryl chlorides.[3] It involves coupling 4-halopyridine with piperidin-4-ol using a palladium catalyst and a suitable phosphine ligand.[4][5] This method generally proceeds under milder conditions than SNAr and can be more tolerant of various functional groups.
Q2: I'm observing a significant amount of an impurity with the same mass as my starting 4-chloropyridine but without the chlorine. What is it?
This is likely the result of hydrodehalogenation , a common side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig amination.[3][4] In this process, the aryl chloride is reduced, replacing the chlorine atom with a hydrogen atom.
Q3: My reaction is sluggish, and I'm seeing multiple unidentified spots on my TLC plate. What could be the cause?
Several factors can lead to a sluggish reaction and the formation of multiple side products. Key areas to investigate include:
-
Catalyst deactivation: In Buchwald-Hartwig reactions, the Pd(0) catalyst is sensitive to oxygen.[4][5] Inadequate inert atmosphere techniques can lead to catalyst oxidation and a stalled reaction.
-
Reagent purity: The purity of starting materials, especially the base and solvent, is critical. Traces of water or other nucleophiles can lead to unwanted side reactions.
-
Reaction temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition and the formation of side products.
Troubleshooting Guide: Common Side Products and Solutions
This section details the most frequently encountered side products in the synthesis of this compound and provides actionable troubleshooting steps.
Issue 1: Formation of Bis-arylated Piperidine
Description: A common side product is the formation of a bis-arylated species, where two pyridine rings are attached to the piperidine nitrogen. This is more prevalent in SNAr reactions under harsh conditions.
Mechanism: The desired product, this compound, can act as a nucleophile itself and react with another molecule of 4-halopyridine, especially if there is a localized excess of the electrophile.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of piperidin-4-ol (1.1 to 1.2 equivalents) to ensure the complete consumption of the 4-halopyridine.
-
Slow Addition: Add the 4-halopyridine solution dropwise to the reaction mixture containing piperidin-4-ol and the base. This maintains a low concentration of the electrophile and minimizes the chance of double arylation.
-
Optimize Temperature: Lowering the reaction temperature can reduce the rate of the second arylation, which typically has a higher activation energy.
Issue 2: Hydrodehalogenation of 4-Chloropyridine
Description: As mentioned in the FAQs, this is a significant side reaction in Buchwald-Hartwig amination, leading to the formation of pyridine.[4]
Mechanism: This side reaction can occur through a β-hydride elimination from the amine or reaction with trace water, leading to the reduction of the aryl halide.[3]
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and use Schlenk techniques to maintain a strictly inert (argon or nitrogen) atmosphere.[5]
-
Use Anhydrous Reagents: Dry all reagents and solvents thoroughly. Moisture can be a source of protons for the hydrodehalogenation pathway.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) that promote rapid reductive elimination of the desired C-N bond, outcompeting the hydrodehalogenation pathway.[4]
Issue 3: Formation of Pyridin-4-ol
Description: The formation of pyridin-4-ol is a potential side product, particularly when using hydroxide-containing bases or in the presence of significant amounts of water.
Mechanism: The halide on the 4-halopyridine can be displaced by a hydroxide ion in a competing nucleophilic aromatic substitution reaction.
Troubleshooting Protocol:
-
Use Anhydrous Non-Hydroxide Bases: Employ bases such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) and ensure they are anhydrous.
-
Strictly Anhydrous Conditions: As with preventing hydrodehalogenation, ensure all components of the reaction are free from water.
Data Summary: Impact of Troubleshooting
| Side Product | Typical Occurrence (Unoptimized) | Occurrence (Optimized Protocol) | Key Optimization Step |
| Bis-arylated Piperidine | 5-15% | < 2% | Slow addition of 4-halopyridine |
| Pyridine (from Hydrodehalogenation) | 10-20% | < 5% | Rigorous inert atmosphere & appropriate ligand |
| Pyridin-4-ol | 2-8% | < 1% | Use of anhydrous non-hydroxide base |
Experimental Workflows & Diagrams
Workflow for Minimizing Side Products in Buchwald-Hartwig Amination
Caption: Causality of common side product formation.
References
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. Google Patents.
- US2784192A - Preparation of 4-hydroxypiperidines - Google Patents. Google Patents.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. MDPI.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. PubMed Central.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing.
- Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. RSC Publishing.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. National Institutes of Health.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. ResearchGate.
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents. Google Patents.
- Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives - PubMed. PubMed.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. ResearchGate.
- What are the products of the following reactions?b. | Study Prep in Pearson+. Pearson+.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. ChemRxiv.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. ChemRxiv.
- N-Arylation of Amidines and Guanidines: An Update | Request PDF - ResearchGate. ResearchGate.
- PIPERIDIN-4-OL - ChemBK. ChemBK.
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. Google Patents.
- How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. ResearchGate.
- This compound - CAS:130658-65-0 - Sunway Pharm Ltd. Sunway Pharm Ltd.
- 4-(Pyridin-4-yl)piperidin-4-ol - LookChem. LookChem.
- Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing.
Sources
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
How to resolve 1-(Pyridin-4-yl)piperidin-4-ol 'oiling out' during crystallization.
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge encountered during the crystallization of 1-(Pyridin-4-yl)piperidin-4-ol: the phenomenon of 'oiling out'. Our goal is to provide you with the scientific principles, actionable troubleshooting protocols, and preventative strategies to achieve robust and reproducible crystallization outcomes.
Introduction: Understanding the Challenge of "Oiling Out"
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. For this compound, a molecule with both polar (hydroxyl group, pyridine nitrogen) and non-polar (piperidine and pyridine rings) functionalities, the propensity to oil out can be particularly pronounced under certain conditions. This undesirable event can lead to poor product purity, amorphous material, and difficulties in downstream processing.[1]
This guide is structured to help you diagnose the root causes of oiling out in your crystallization process and to provide systematic solutions.
Part 1: Troubleshooting Guide for Oiling Out
This section is designed as a decision-making workflow to systematically address and resolve instances of oiling out.
Initial Observation: An Oil has Formed Instead of Crystals. What's Happening?
The formation of an oil indicates that the system has entered a region of the phase diagram where a metastable, solute-rich liquid phase is kinetically favored over the thermodynamically stable crystalline solid phase.[2][3][4] This typically occurs under conditions of high supersaturation.[1][5] The key to resolving this is to control the generation of supersaturation to allow for orderly molecular assembly into a crystal lattice.
Workflow for Resolving Oiling Out
Caption: Troubleshooting workflow for oiling out.
Detailed Troubleshooting Protocols
Step 1: Control Supersaturation
High supersaturation is the primary driver for oiling out.[1][5] Your first line of defense is to generate supersaturation more slowly.
-
A. Reduce Cooling Rate: For cooling crystallizations, a slower cooling rate allows the system to remain in the metastable zone (MSZW) longer, favoring controlled crystal growth over oil formation.
-
Protocol: Dissolve this compound in the chosen solvent at an elevated temperature to ensure complete dissolution. Reduce the temperature at a rate of 1-5 °C per hour. Monitor for the onset of nucleation.
-
-
B. Slow Anti-Solvent Addition: If using an anti-solvent, add it at a slow, controlled rate to a solution of your compound. This prevents localized high supersaturation.
-
Protocol: With the solution of your compound at a constant temperature, add the anti-solvent dropwise with vigorous stirring. A rate of 0.5-1.0 mL per minute is a good starting point.
-
-
C. Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation level from reaching the critical point for oiling out.
Step 2: Promote Heterogeneous Nucleation
Oiling out often occurs when spontaneous (homogeneous) nucleation is kinetically hindered. Providing a surface for crystals to grow on can bypass this barrier.
-
A. Implement a Seeding Strategy: Seeding is a powerful technique to bypass primary nucleation and promote controlled crystal growth on existing crystalline surfaces.[1][6]
-
Protocol:
-
Prepare a saturated solution of this compound at an elevated temperature.
-
Cool the solution slowly into the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely).
-
Add a small amount (typically 1-5% by weight) of previously obtained, pure seed crystals.
-
Continue the slow cooling or anti-solvent addition to facilitate growth on the seed crystals.
-
-
Step 3: Evaluate the Solvent System
The choice of solvent is critical. A solvent in which this compound is too soluble can lead to the high concentrations that promote oiling out upon cooling or anti-solvent addition.
-
A. Conduct a Solvent Screen: A systematic solvent screening is often necessary to find the optimal conditions.
-
Protocol: In small vials, dissolve a known quantity of your compound in a range of solvents with varying polarities (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, and hydrocarbons like toluene) and solvent mixtures. Observe the vials for signs of crystallization or oiling out upon cooling.
-
-
B. Introduce a Co-solvent: In some cases, adding a co-solvent can disrupt the solute-solvent interactions that lead to oiling out.
Step 4: Analyze Compound Purity
Impurities can significantly impact crystallization by inhibiting crystal growth or altering solubility.[7][8][9]
-
A. Purify the Starting Material: If the above steps fail, consider purifying the this compound starting material. Techniques like column chromatography or a preliminary recrystallization from a different solvent system can remove critical impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is "oiling out" from a physicochemical perspective?
A1: Oiling out, or liquid-liquid phase separation, occurs when the solute and solvent, above a certain concentration and below a certain temperature (the upper critical solution temperature), are no longer fully miscible. This results in the formation of two liquid phases: a solute-rich phase (the oil) and a solvent-rich phase. This is a kinetic phenomenon that often precedes crystallization when the system is rapidly brought to a state of high supersaturation.[1]
Q2: How do impurities cause oiling out?
A2: Impurities can interfere with the crystallization process in several ways. They can adsorb onto the surface of growing nuclei, inhibiting the ordered addition of solute molecules and effectively "pinning" the growth steps.[8][9] This kinetic barrier can favor the formation of a disordered, liquid "oil" phase. Some impurities may also act as "solubilizers," increasing the concentration of the solute in the solution and thus increasing the likelihood of oiling out when conditions are changed.
Q3: Can the pH of the solution affect the crystallization of this compound?
A3: Absolutely. This compound has two basic nitrogen atoms (on the pyridine and piperidine rings). The protonation state of these nitrogens will significantly affect the molecule's solubility and its intermolecular interactions. At lower pH, the compound will be more soluble in aqueous media. Crystallization is often best achieved near the isoelectric point of the molecule where its solubility is at a minimum. It is advisable to control and buffer the pH if possible during crystallization from protic or aqueous solvent systems.
Q4: My seed crystals dissolve when I add them. What should I do?
A4: If seed crystals dissolve, it indicates that the solution is not yet supersaturated (i.e., you are not in the metastable zone). You need to cool the solution further or add more anti-solvent before seeding. Ensure the seed crystals are added at a temperature where the solution is saturated enough for them to survive and grow. If the issue persists even in a supersaturated solution, it might indicate that the "oiled out" phase is acting as a solvent for your seeds, a common issue in systems prone to LLPS.[1] In such cases, increasing the seed load or adding the seeds suspended in the anti-solvent can sometimes be effective.[6]
Physical and Chemical Properties of Related Compounds
| Property | Value (for Piperidin-4-ol) | Reference |
| Molecular Formula | C5H11NO | [10] |
| Molecular Weight | 101.15 g/mol | [10] |
| Melting Point | 86-90 °C | [11][12] |
| Boiling Point | 108-114 °C at 10 mmHg | [11][12] |
| Solubility | Soluble in water. Slightly soluble in Chloroform and Methanol. | [11][12] |
Note: The addition of the pyridinyl group to the piperidinol core will increase the molecular weight and likely alter the solubility profile, generally increasing its aromatic and slightly basic character.
References
- Overview of Secondary Nucleation: From Fundamentals to Application. Industrial & Engineering Chemistry Research - ACS Publications.
- The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
- Secondary Nucleation: Mechanisms and Models. Taylor & Francis Online.
- Origin and use of crystallization phase diagrams. PubMed.
- Nucleation. Wikipedia.
- Exploring the Role of Nucleation in Crystallization Processes. Alaqua Inc.
- Origin and use of crystallization phase diagrams. PMC - NIH.
- Oiling Out in Crystallization. Mettler Toledo.
- Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
- How Do Impurities Affect Crystal Structures?. YouTube.
- Framework and components of a crystallization phase diagram. ResearchGate.
- Protein crystallization and phase diagrams. Yeshiva University.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
- Nucleation and Crystal Growth in Continuous Crystallization. Books - The Royal Society of Chemistry.
- Recrystallization (help meeeeee). Reddit.
- Impact of impurities on crystal growth. ResearchGate.
- 8 Phase Equilibria and Phase Diagrams. Open Petrology - OpenGeology.
- Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate.
- Piperidin-4-ol. PubChem.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ACS Publications.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
- PIPERIDIN-4-OL. ChemBK.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- Oiling out During Crystallization Processes: Experimental Investigation and Modeling. AIChE.
- 1-(Piperidin-4-yl)piperazine. PubChem.
- 4-PIPERIDIOL. ChemBK.
- Process for producing 1-(4-pyridyl)-4-piperidone. Google Patents.
- 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state - pure PTP and a cocrystal and salt. PubMed.
- Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH.
- 4-(Pyridin-4-yl)piperidin-4-ol. LookChem.
- 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. PubChem.
Sources
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- 12. chembk.com [chembk.com]
Technical Support Center: Improving the Solubility of 1-(Pyridin-4-yl)piperidin-4-ol for Assays
Introduction
Welcome to the technical support guide for 1-(Pyridin-4-yl)piperidin-4-ol. As researchers, scientists, and drug development professionals, you may encounter challenges with the aqueous solubility of this compound, which can significantly impact the accuracy and reproducibility of your in vitro and in vivo assays. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. Our methodologies are grounded in established physicochemical principles to ensure you can develop a robust and reliable solubilization strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound directly in my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?
A1: This is a common challenge. The structure of this compound contains both a pyridine ring and a piperidine ring. While the hydroxyl (-OH) group and nitrogen atoms can participate in hydrogen bonding, the overall molecule possesses significant nonpolar character, limiting its direct solubility in neutral aqueous solutions.
The core of the issue lies in the basicity of the two nitrogen atoms and their protonation state at a given pH.[1][2]
-
Piperidine Nitrogen: This is a saturated amine and is strongly basic, with a typical pKa of its conjugate acid around 11.[3][4][5]
-
Pyridine Nitrogen: This nitrogen is part of an aromatic ring and is significantly less basic, with a pKa of its conjugate acid around 5.[4]
At neutral pH (e.g., 7.4), the highly basic piperidine nitrogen is partially protonated, but the pyridine nitrogen is not. The molecule exists predominantly as a free base, which is less soluble than its fully protonated salt form.
Q2: What is the first and most direct strategy I should try to improve solubility?
A2: The most straightforward initial approach is pH adjustment . Since this compound has two basic centers, decreasing the pH of the solvent will protonate these nitrogens, forming a more soluble cationic salt.[1][3][6]
-
Objective: To determine if acidification can solubilize the compound.
-
Materials: this compound, 1 M HCl, deionized water, target aqueous buffer (e.g., PBS).
-
Procedure:
-
Prepare a slurry of the compound in deionized water or your target buffer at the desired final concentration.
-
While stirring, add 1 M HCl dropwise to the slurry.
-
Monitor the solution for clarity. The compound should dissolve as the pH drops significantly below the pKa of the pyridine ring (i.e., pH < 4).
-
Once dissolved, you can adjust the pH back up carefully with NaOH if your assay permits, but be vigilant for precipitation as you approach neutral pH.
-
Causality: By lowering the pH, you drive the equilibrium towards the formation of the water-soluble hydrochloride salt of the compound. This is often sufficient for creating a concentrated stock solution.
Q3: Adjusting the pH is not compatible with my cell-based assay. What is the next best option?
A3: When pH modification is not feasible, the use of organic co-solvents is the most common and effective strategy.[6] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of compounds for biological screening.[7][8]
Below is a decision-making workflow for using a co-solvent like DMSO.
Caption: Decision workflow for using DMSO as a co-solvent.
Key Considerations for Co-Solvents:
| Co-Solvent | Recommended Starting Stock Conc. | Max Final Assay Conc. | Pros | Cons |
| DMSO | 10 - 50 mM | < 0.5% (v/v) | Excellent solubilizing power for a wide range of compounds.[7] | Can be toxic to some cell lines at >0.5%; may interfere with some enzyme assays.[9][10][11] |
| Ethanol | 10 - 20 mM | < 1% (v/v) | Biocompatible at low concentrations; volatile. | Less effective than DMSO for highly insoluble compounds; can cause protein denaturation.[9] |
| PEG-400 | 1 - 10 mM | < 2% (v/v) | Low toxicity; often used in in vivo formulations. | More viscous; may not be as effective as DMSO. |
Self-Validation: Always run a "vehicle control" in your assay, containing the same final concentration of the co-solvent as your test samples, to ensure the solvent itself is not causing an effect.[9]
Q4: My compound precipitates even when diluting a DMSO stock into the aqueous buffer. What advanced techniques can I use?
A4: This phenomenon, known as "fall-out," occurs when a compound that is soluble in a high concentration of an organic solvent crashes out upon significant dilution into an aqueous medium. If this happens, or if you need to avoid organic solvents altogether, you should consider using solubility enhancers like cyclodextrins.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules, like this compound, forming a "host-guest" inclusion complex that has significantly improved apparent aqueous solubility.[3][]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
-
Objective: To prepare a stock solution using a cyclodextrin complex.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water or buffer.
-
Procedure:
-
Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming (37-40°C) to fully dissolve the cyclodextrin.
-
Once the HP-β-CD solution is clear, add the powdered this compound directly to this solution while vortexing or stirring.
-
Continue to stir the mixture for 1-24 hours at room temperature or 37°C. Sonication can also be used to accelerate the process.
-
After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your stock solution. The concentration should be confirmed analytically (e.g., via UV-Vis spectroscopy or HPLC).
-
Why it works: HP-β-CD is a widely used, amorphous, and highly water-soluble cyclodextrin derivative approved for pharmaceutical use.[15] It effectively encapsulates hydrophobic moieties, preventing them from self-aggregating in water and dramatically increasing the apparent solubility.[]
Summary and Final Recommendations
When facing solubility issues with this compound, we recommend a tiered approach:
-
Attempt pH Modification First: Create an acidic stock solution (e.g., in 10 mM HCl). This is the simplest method if your assay can tolerate the initial low pH upon high dilution.
-
Use a Co-Solvent (DMSO): If pH is not an option, prepare a concentrated stock in 100% DMSO. Ensure the final concentration in your assay is below 0.5% to minimize artifacts.
-
Employ Advanced Excipients (Cyclodextrins): For the most challenging situations or when organic solvents must be avoided, complexation with HP-β-CD is a powerful and biocompatible alternative.
By systematically applying these troubleshooting steps, you can develop a robust protocol for solubilizing this compound, leading to more reliable and reproducible experimental outcomes.
References
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. Global Pharmaceutical Sciences Review.
- Lopes, C. M., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Miro, A., et al. (2022). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health.
- Innovare Academic Sciences. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- MTC. (n.d.). Misunderstandings about the use of the “universal solvent” DMSO.
- National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- PubChem. (n.d.). Piperidin-4-ol.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- ChemBK. (2022). PIPERIDIN-4-OL.
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- LookChem. (n.d.). 4-(Pyridin-4-yl)piperidin-4-ol.
- PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol.
- PubMed. (2024). Piperine solubility enhancement via DES formation.
- Quora. (2013). Why is piperidine stronger as a alkaline than pyridine?.
- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
- Pipzine Chemicals. (n.d.). Piperidin-4-ol.
Sources
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- 10. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
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Technical Support Center: 1-(Pyridin-4-yl)piperidin-4-ol
Welcome to the technical support guide for 1-(Pyridin-4-yl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting assistance for issues related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound under typical laboratory and storage conditions?
A1: Based on the chemical structure of this compound, which features a pyridine ring, a piperidine ring, and a secondary alcohol, the most anticipated degradation pathways involve oxidation. The secondary alcohol is the most labile functional group, readily oxidized to a ketone. The tertiary amine in the piperidine ring and the nitrogen on the pyridine ring are also susceptible to oxidation, albeit under more specific conditions.
Key predicted degradation products include:
-
Oxidation of the secondary alcohol: This is the most probable degradation pathway, yielding 1-(Pyridin-4-yl)piperidin-4-one . This can occur via auto-oxidation upon exposure to atmospheric oxygen, or be accelerated by heat, light, and the presence of metal ions. Studies on related piperidine structures confirm that OH-initiated degradation can lead to the formation of a piperidinone.[1]
-
N-Oxidation of the pyridine ring: The nitrogen atom on the pyridine ring can be oxidized to form 1-(1-oxido-pyridin-1-ium-4-yl)piperidin-4-ol (Pyridine N-oxide) . This typically requires stronger oxidizing agents, such as hydrogen peroxide (H₂O₂).
-
Photodegradation: The pyridine ring, being an aromatic heterocycle, can absorb UV light. This energy absorption can lead to the formation of reactive species and subsequent degradation, potentially involving cleavage of the pyridine ring.[2][3] While many 1,4-dihydropyridine drugs are known to be highly photosensitive and oxidize to their pyridine derivatives, the pyridine ring itself can also be degraded under UV exposure.[3][4]
Below is a diagram illustrating these primary degradation routes.
Caption: Predicted degradation pathways of this compound.
Q2: I'm seeing a new, more polar impurity in my aged HPLC samples. What is the likely identity of this degradant?
A2: If a new, more polar peak appears over time, the most probable candidate is the Pyridine N-oxide derivative (1-(1-oxido-pyridin-1-ium-4-yl)piperidin-4-ol). The addition of a highly polar N-oxide functional group will typically decrease the retention time on a reverse-phase HPLC column, making it appear more polar than the parent compound.
Conversely, if you observe a new, less polar impurity, the likely candidate is 1-(Pyridin-4-yl)piperidin-4-one . The conversion of a hydroxyl group (-OH) to a carbonyl group (C=O) generally results in a slight decrease in polarity, which would lead to a longer retention time in a standard reverse-phase system.
To confirm the identity, we recommend LC-MS analysis. The table below summarizes the expected molecular weights.
| Compound Name | Molecular Formula | Exact Mass (Monoisotopic) | Stress Condition |
| This compound (Parent) | C₁₀H₁₄N₂O | 178.1106 g/mol | - |
| 1-(Pyridin-4-yl)piperidin-4-one | C₁₀H₁₂N₂O | 176.0950 g/mol | Oxidative, Thermal |
| 1-(1-oxido-pyridin-1-ium-4-yl)piperidin-4-ol | C₁₀H₁₄N₂O₂ | 194.1055 g/mol | Oxidative (H₂O₂) |
Q3: What are the best practices for storing stock solutions of this compound to ensure stability?
A3: To minimize degradation, proactive storage measures are critical. Given the susceptibility to oxidation and potential photosensitivity, we recommend the following:
-
Protect from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[5]
-
Minimize Headspace: Use vials that are appropriately sized for the volume of the solution to reduce the amount of atmospheric oxygen in the headspace.
-
Use an Inert Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing can significantly slow oxidative degradation.
-
Control Temperature: Store solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots. While thermal degradation in the solid state might require humidity, in solution, heat can accelerate oxidative processes.[6]
-
Solvent Choice: Use high-purity, degassed solvents (e.g., DMSO, water, or methanol) for preparing stock solutions. Ensure the solvent does not contain peroxide impurities, which can initiate oxidation.
Troubleshooting Guides
Issue 1: Significant degradation is observed in samples exposed to ambient light. How can I confirm photodegradation and characterize the products?
Rationale: Photodegradation is a common issue for compounds with aromatic heterocyclic rings.[3] A forced degradation study, as recommended by ICH guidelines (Q1B), is the standard approach to confirm photosensitivity and identify photoproducts.[7]
Experimental Workflow:
Caption: Workflow for investigating photolytic degradation.
Interpretation:
-
If the parent peak area decreases significantly in the "Test" sample compared to the "Control," and new peaks emerge, the compound is photosensitive.
-
Use the mass spectrometry (MS) data to propose structures for the new peaks. Photodegradation of pyridine-containing structures can sometimes lead to cleavage of the heterocyclic ring.[2]
Issue 2: Assays show inconsistent potency, and I suspect oxidative degradation. How do I design a confirmatory study?
Rationale: The secondary alcohol and piperidine nitrogen are potential sites for oxidation. A forced oxidation study using a chemical oxidant will confirm this susceptibility and help identify the resulting degradants.[8] This is a standard part of developing a stability-indicating analytical method.[9]
Experimental Protocol: Forced Oxidation Study
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂).
-
-
Stress Condition:
-
To 1 mL of the drug solution, add 1 mL of the 3% H₂O₂ solution.
-
Prepare a control sample by adding 1 mL of water to 1 mL of the drug solution.
-
Gently mix both solutions and keep them at room temperature, protected from light.
-
-
Time-Point Analysis:
-
Inject samples onto an HPLC-UV/MS system at T=0 and subsequent time points (e.g., 2, 6, 12, and 24 hours).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area.
-
-
Data Evaluation:
-
Identify Degradants: Check the mass-to-charge ratio (m/z) of any new peaks. A peak with m/z corresponding to [M-2H]⁺ (177.09) likely corresponds to the ketone (1-(Pyridin-4-yl)piperidin-4-one). A peak with m/z corresponding to [M+O]H⁺ (195.10) would indicate the N-oxide.
-
Assess Mass Balance: A good stability-indicating method should account for the majority of the parent compound in the form of its degradation products.[8] The sum of the peak areas of the parent and all degradants should remain relatively constant over the course of the experiment.
-
References
- Meddah, B., Kamel, S., Giroud, C., & Brazier, M. (2000). Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation. Journal of Photochemistry and Photobiology B: Biology, 54(2-3), 168-174. [Link]
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Mullani, N. N., & Nargatti, S. (2021). FORCED DEGRADATION STUDIES: A MECHANISM FOR DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Singh, R., et al. (2014). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 4(2), 65-71. [Link]
- ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- ResearchGate. (n.d.). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
- Jørgensen, S., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(30), 6295-6308. [Link]
- Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]
- Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]
- ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light.
- Asif, M., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 59(1), 2291-2296. [Link]
Sources
- 1. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. longdom.org [longdom.org]
- 9. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Troubleshooting Poor Yields in the Synthesis of 1-(Pyridin-4-yl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving high yields for this critical N-arylation reaction. We will explore the mechanistic underpinnings of common synthetic routes, provide direct solutions to frequent experimental issues, and offer validated protocols to enhance the efficiency and reproducibility of your work.
Section 1: Understanding the Core Synthetic Strategies
The formation of the C-N bond between the electron-deficient pyridine ring and the secondary amine of piperidin-4-ol is typically approached via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them depends on the reactivity of the starting materials, functional group tolerance, and desired reaction conditions.
Caption: High-level overview of the two primary synthetic routes.
Each pathway has its own set of parameters that must be carefully controlled to prevent side reactions and maximize yield. The following sections address the most common failure points in a practical, question-and-answer format.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with 4-chloropyridine and piperidin-4-ol is extremely slow and the yield is poor. What are the primary factors I should investigate?
A1: This is a classic issue rooted in the kinetics and thermodynamics of the SNAr mechanism. The pyridine ring, while electron-deficient, still requires optimization to facilitate nucleophilic attack.
-
Leaving Group Ability: Chlorine is a moderate leaving group in SNAr reactions. While better than bromine or iodine in many SNAr contexts, fluoride is significantly superior. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the intermediate (Meisenheimer complex), accelerating the rate-determining nucleophilic addition step.[1] If your starting material is flexible, switching from 4-chloropyridine to 4-fluoropyridine can dramatically increase the reaction rate and yield.
-
Solvent Choice: SNAr reactions proceed through a charged intermediate. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are essential as they can solvate the accompanying cation without hydrogen bonding to the nucleophile, thus preserving its reactivity. Using less polar solvents like toluene or THF will significantly hinder the reaction.
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier associated with disrupting the pyridine's aromaticity.[2] A typical range is 100-150 °C . If your reaction is slow at a lower temperature, incrementally increasing the heat is a primary optimization step.
-
Base: While piperidin-4-ol can act as its own base to neutralize the generated HCl, this consumes a full equivalent of your nucleophile, halving your theoretical maximum yield. The resulting piperidinium hydrochloride salt can also precipitate and complicate the reaction. It is crucial to add an auxiliary, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to act as an acid scavenger.
Q2: I'm attempting a Buchwald-Hartwig amination, but I'm recovering unreacted starting materials. What should I troubleshoot first?
A2: Failure in a Buchwald-Hartwig reaction almost always points to an issue with the catalytic cycle. The active Pd(0) catalyst is sensitive and requires a specific environment to function.
-
Catalyst and Ligand Choice: The N-arylation of heterocyclic amines is a demanding transformation. The choice of ligand is paramount.[3] Standard ligands like DPPF or BINAP may be insufficient.[4][5] Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands are required to promote both the oxidative addition and the challenging reductive elimination steps.[6][7]
-
Recommended Ligands: XPhos, SPhos, or BrettPhos are excellent starting points.
-
Palladium Precatalyst: Use air-stable Pd(II) precatalysts like Pd(OAc)₂ or preformed complexes like BrettPhos Pd G3. These are reduced in situ to the active Pd(0) species.
-
-
Inert Atmosphere: This is the most common and critical failure point. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. The reaction vessel must be thoroughly degassed (e.g., by 3-5 cycles of vacuum/backfill with argon or nitrogen) and maintained under a positive pressure of inert gas throughout the entire reaction. All solvents and reagents should be anhydrous and degassed.
-
Base Selection: The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.[8] Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this reaction. If your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) can be used, but it may require higher temperatures or longer reaction times.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Q3: My reaction is producing a significant amount of 4-H-pyridine (hydrodehalogenation) as a side product. How can I suppress this?
A3: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It occurs when the aryl halide is reduced instead of coupled. This can happen through several pathways, often involving trace water or β-hydride elimination from the amine.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your starting materials and base thoroughly. Trace water can protonate intermediates and lead to the reductive cleavage of the Ar-Pd bond.
-
Base Choice: While strong bases are needed, some can promote side reactions. If using an alkoxide like NaOtBu, ensure it is of high purity. Older or improperly stored NaOtBu can contain NaOH and water, which exacerbate the issue. Consider using a silylamide base like LHMDS or a carbonate like Cs₂CO₃.
-
Ligand Selection: The ligand's steric bulk can influence the relative rates of reductive elimination (desired) versus side reactions. Sometimes, switching to a different class of bulky ligand (e.g., from a biaryl phosphine to a ferrocenyl-based one) can minimize hydrodehalogenation.[6][7]
-
Temperature Control: Running the reaction at the lowest effective temperature can often favor the desired coupling pathway over decomposition or side reactions. Start your optimization around 80-90 °C and only increase if necessary.
Q4: How do I choose the optimal base and solvent?
A4: The optimal choice is highly dependent on the chosen synthetic route (SNAr vs. Buchwald-Hartwig). The following table provides a general guide.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Solvent | Primary: DMSO, DMF, NMP.Reason: High polarity stabilizes charged intermediates. High boiling point allows for necessary heating.[9] | Primary: Toluene, Dioxane, THF.Reason: Aprotic nature and compatibility with Pd catalysts. Lower polarity can sometimes favor reductive elimination. |
| Base | Primary: K₂CO₃, Cs₂CO₃, DIPEA.Reason: Acts as an inexpensive acid scavenger without being nucleophilic enough to compete with the piperidinol. | Primary: NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃.Reason: Strong, non-nucleophilic base required to deprotonate the amine for entry into the catalytic cycle.[8][10] |
Q5: I have a complex mixture after the reaction and purification by column chromatography is giving poor recovery. What are the best practices?
A5: The basic nitrogen on both the pyridine and piperidine rings makes this molecule highly polar and prone to streaking on silica gel.
-
Initial Work-up: After the reaction, a proper aqueous work-up is critical. For Buchwald-Hartwig reactions, filter the cooled reaction mixture through a pad of Celite to remove palladium black and inorganic salts. For both reaction types, perform an aqueous extraction.
-
Acid-Base Extraction: The basicity of your product is a powerful purification tool.
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer, leaving non-basic impurities (like phosphine oxides from the ligand) in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with NaOH or K₂CO₃ to a pH > 10.
-
Extract the free-based product back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and concentrate to yield a significantly purified product.
-
-
Chromatography Modifier: If column chromatography is still necessary, use a modified eluent. Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (e.g., using a mobile phase of DCM/Methanol/Ammonia) to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing product tailing and improving separation.
Section 3: Optimized Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale initially to confirm success before scaling up.
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol prioritizes yield and reliability for a broad range of substrates.
-
Materials:
-
4-Chloropyridine hydrochloride (1.0 equiv)
-
Piperidin-4-ol (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv - note the excess to neutralize the HCl salt and deprotonate the piperidinol)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, NaOtBu, 4-chloropyridine hydrochloride, and piperidin-4-ol.[11]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product using the acid-base extraction method described in Q5, followed by column chromatography if necessary (Silica gel, 5-10% Methanol in Dichloromethane + 0.5% Triethylamine).
-
Protocol 2: Optimized Nucleophilic Aromatic Substitution (SNAr)
This protocol is a palladium-free alternative, best suited for when 4-fluoropyridine is available.
-
Materials:
-
4-Fluoropyridine (1.0 equiv)
-
Piperidin-4-ol (1.5 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Anhydrous DMSO
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add piperidin-4-ol and K₂CO₃.
-
Add anhydrous DMSO and stir the suspension.
-
Add 4-fluoropyridine to the mixture.
-
Heat the reaction to 120 °C. The mixture should become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 8-16 hours.
-
Cool the reaction to room temperature and pour it into a beaker containing ice water. This will precipitate the product and quench the reaction.
-
Stir the aqueous suspension for 30 minutes.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMSO and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
References
- Kim, H., Lee, C. Palladium-Catalyzed C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
- Hartwig, J. F., & Shekhar, S. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1547–1554.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Wikipedia. Buchwald–Hartwig amination.
- Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
- Joe, C. L., & Simmons, E. M. (2025). Development of Robust, Efficient and Scalable Transition Metal Catalyzed Transformations. Organic Letters, 27(22), 5691-5696.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(30), 5695–5703.
- Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Giorgis, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4887.
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 1-(Pyridin-4-yl)piperidin-4-ol
Welcome to the technical support guide for the synthesis of 1-(Pyridin-4-yl)piperidin-4-ol. This molecule is a critical heterocyclic building block in modern drug discovery, forming the core of numerous active pharmaceutical ingredients (APIs). As researchers and process chemists transition from bench-scale experiments to pilot-plant production, unique challenges often emerge. This guide is designed to provide practical, field-tested solutions to common issues encountered during the scalable synthesis of this important intermediate. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to ensure the integrity and efficiency of your process.
Section 1: Overview of Synthetic Strategies
The construction of the C-N bond between the pyridine and piperidine rings is the central challenge. Two primary strategies dominate the scalable synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most cost-effective and atom-economical approach for large-scale production. The reaction involves the direct displacement of a leaving group (typically a halide) on the pyridine ring by the secondary amine of 4-hydroxypiperidine. The reaction's success hinges on the electrophilicity of the pyridine ring and the reaction conditions.[1][2]
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst and a specialized phosphine ligand to form the C-N bond.[3][4] While often more expensive due to the precious metal catalyst and ligand, it offers a wider substrate scope and can be effective when SNAr routes fail or provide low yields.[5]
The choice between these routes is a critical decision based on raw material cost, process robustness, yield, and impurity profiles.
Section 2: Troubleshooting Guide - Common Synthesis Challenges
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Low Yield and Incomplete Conversion in SNAr Reactions
Question: My SNAr reaction between 4-chloropyridine hydrochloride and 4-hydroxypiperidine is stalling, resulting in low conversion and poor yield. What are the likely causes and how can I optimize the reaction?
Answer: This is a very common challenge. The low reactivity of 4-chloropyridine is often the primary culprit. The pyridine ring is electron-deficient, but not always enough to facilitate rapid substitution with a neutral nucleophile like a secondary alcohol. Here’s a breakdown of causes and solutions:
-
Insufficient Pyridine Ring Activation: The chlorine atom is a moderately good leaving group, but the reaction rate is dictated by the stability of the intermediate Meisenheimer complex.[2]
-
Solution A - Switch the Leaving Group: The "element effect" in SNAr reactions is well-established, with fluoride being a significantly better leaving group than chloride due to its high electronegativity, which stabilizes the intermediate.[1] Switching from 4-chloropyridine to 4-fluoropyridine will almost certainly increase the reaction rate and yield.
-
Solution B - Increase Reaction Temperature: SNAr reactions are often kinetically slow. Increasing the temperature (typically in the range of 100-150 °C) provides the necessary activation energy. High-boiling point polar aprotic solvents like DMSO, NMP, or DMF are ideal for this.
-
-
Ineffective Base or Protonation Issues: 4-hydroxypiperidine must be deprotonated to form the more nucleophilic piperidoxide anion. If you are using 4-chloropyridine hydrochloride, you must use at least two equivalents of base: one to neutralize the HCl salt and a second to deprotonate the piperidine nitrogen.
-
Solution: Employ a strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a cost-effective choice for scale-up. For more stubborn reactions, stronger bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can be used, but may introduce side reactions at high temperatures. Ensure at least 2.2-2.5 equivalents of base are used relative to the hydrochloride salt.
-
-
Presence of Water: Moisture in the reaction will consume the base and protonate the nucleophile, drastically reducing the reaction rate.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. If necessary, reagents can be dried over molecular sieves prior to use.[6]
-
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Question: I am using a Buchwald-Hartwig approach to couple 4-bromopyridine with 4-hydroxypiperidine, but I'm observing several impurities, including what appears to be a bi-pyridine species. How can I improve the selectivity?
Answer: Buchwald-Hartwig amination is a powerful tool, but its catalytic cycle is complex, and deviations can lead to side products.[4] Here are the key factors to control:
-
Ligand Choice and Catalyst Stability: The choice of phosphine ligand is the most critical parameter in a Buchwald-Hartwig reaction. The ligand stabilizes the palladium center, facilitates reductive elimination, and prevents catalyst decomposition.[3][6]
-
Solution: For coupling with heteroaryl halides, sterically hindered biaryl phosphine ligands are the gold standard. Ligands like XPhos, SPhos, or tBuXPhos are excellent starting points.[6] They promote the desired C-N bond formation and suppress side reactions like β-hydride elimination and homocoupling (which forms the bi-pyridine impurity).
-
-
Base Selection: The base plays a crucial role in deprotonating the amine and regenerating the active catalyst. However, an overly strong or poorly soluble base can lead to catalyst degradation.
-
Solution: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used and highly effective.[6] In some cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, particularly with more advanced catalyst systems, which can minimize base-mediated side reactions.
-
-
Potential for O-Arylation: The hydroxyl group on the piperidine ring presents a potential competing nucleophile. While N-arylation is generally favored for amines over alcohols, under certain conditions, C-O ether formation can occur as a side reaction.[3]
-
Solution: This is typically minimized by the judicious choice of ligand and conditions that favor the C-N coupling pathway. If O-arylation persists, a protection strategy (e.g., converting the alcohol to a silyl ether) could be employed, though this adds steps to the overall synthesis and is generally avoided in scalable processes if possible.
-
Issue 3: Product Purification and Isolation Challenges
Question: My product, this compound, is highly soluble in water, making extraction from the aqueous workup difficult. Furthermore, it tends to oil out rather than crystallize. What is a robust, scalable purification strategy?
Answer: The physical properties of this molecule—a basic nitrogen, a polar hydroxyl group, and an aromatic ring—make purification a non-trivial challenge.
-
Problem: Poor Extraction Efficiency: Due to its polarity, the product has significant water solubility, leading to losses during aqueous workup.
-
Solution A - Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of the organic product in the aqueous phase and improves partitioning into the organic solvent.
-
Solution B - Use of More Polar Solvents: Instead of common extraction solvents like ethyl acetate, consider using dichloromethane (DCM) or a mixture of DCM and isopropanol (e.g., 9:1) to more effectively extract the polar product.
-
-
Problem: Difficulty with Crystallization: The free base can be challenging to crystallize directly from reaction mixtures, often remaining as a viscous oil.
-
Solution A - Salt Formation: This is the most reliable and scalable method for purifying basic compounds. After the workup and extraction, dissolve the crude product in a suitable solvent (e.g., isopropanol, acetone, or ethyl acetate) and add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl). The resulting hydrochloride salt is typically a stable, highly crystalline solid that can be easily filtered, washed, and dried.[7][8] If the free base is required for the next step, the purified salt can be neutralized.
-
Solution B - Solvent Screening for Recrystallization: If the free base is required, perform a systematic solvent screen for recrystallization. Common solvent systems include ethyl acetate/heptane, acetonitrile, or isopropanol. Seeding with a small amount of pure crystal can be beneficial.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: For a multi-kilogram scale synthesis, which route is generally preferred: SNAr or Buchwald-Hartwig?
-
A1: For large-scale manufacturing, the SNAr route is almost always preferred if it is viable.[5] The primary drivers are economic and environmental; SNAr avoids the high cost of palladium catalysts and specialized ligands, as well as the need for potentially complex catalyst removal steps from the final product.[5] The Buchwald-Hartwig reaction is an excellent alternative for more challenging substrates or when SNAr fails to provide an acceptable yield and purity.[3]
-
-
Q2: Does the choice of halide on the pyridine (F, Cl, Br, I) matter for both synthetic routes?
-
A2: Yes, significantly. For SNAr , the reactivity order is F > Cl > Br > I. The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack.[1] For Buchwald-Hartwig , the reactivity order for oxidative addition is typically I > Br > Cl. Therefore, 4-fluoropyridine is the best choice for SNAr, while 4-bromopyridine or 4-chloropyridine are common, cost-effective choices for cross-coupling.
-
-
Q3: Are there any critical safety considerations for these reactions at scale?
-
A3: Absolutely. For the SNAr route, the use of high-boiling aprotic solvents like DMSO or NMP requires careful temperature control to avoid runaway reactions. When using strong bases like NaH or KOtBu, extreme caution must be taken to avoid contact with water, and reactions should be conducted under an inert atmosphere (Nitrogen or Argon). For the Buchwald-Hartwig route, many phosphine ligands can be air-sensitive, and palladium catalysts require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough process safety review before scaling up any chemical reaction.
-
Section 4: Data Summary & Protocols
Table 1: Comparison of Typical Reaction Conditions
| Parameter | SNAr Method | Buchwald-Hartwig Method |
| Pyridine Source | 4-Fluoropyridine or 4-Chloropyridine HCl | 4-Bromopyridine or 4-Chloropyridine |
| Piperidine Source | 4-Hydroxypiperidine | 4-Hydroxypiperidine |
| Key Reagents | Base (e.g., K₂CO₃, KOtBu) | Pd Pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) |
| Base | K₂CO₃, Cs₂CO₃, KOtBu | KOtBu, NaOtBu, K₃PO₄ |
| Solvent | DMSO, NMP, DMF | Toluene, Dioxane, t-Amyl alcohol |
| Temperature | 100 - 150 °C | 80 - 110 °C |
| Typical Yield | 75 - 95% (optimized) | 80 - 98% |
| Key Advantage | Low cost, simple reagents | High functional group tolerance, reliable |
| Key Challenge | Requires activated pyridine | Catalyst cost, ligand sensitivity, metal removal |
Protocol 1: Scalable SNAr Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory or plant conditions.
Reagents:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
4-Hydroxypiperidine (1.1 eq)
-
Potassium carbonate, anhydrous powder (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)
Procedure:
-
To a clean, dry, inerted reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the anhydrous DMF.
-
Add the 4-hydroxypiperidine and powdered potassium carbonate. Stir the resulting slurry for 15-30 minutes.
-
Add the 4-chloropyridine hydrochloride in portions, ensuring the internal temperature does not rise excessively.
-
Heat the reaction mixture to 120-130 °C and maintain it at this temperature.
-
Monitor the reaction progress by HPLC or TLC until the consumption of the limiting reagent is complete (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts, washing the filter cake with a small amount of DMF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.
-
To the resulting crude oil, add water and ethyl acetate. Stir vigorously. Separate the layers.
-
Extract the aqueous layer 2-3 times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or waxy solid.
-
For purification, dissolve the crude material in isopropanol and add a solution of HCl in isopropanol to precipitate the hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry under vacuum.
Section 5: Mechanistic Visualizations
To better understand the underlying chemistry, the following diagrams illustrate the key reaction pathways.
Caption: SNAr reaction pathway via a Meisenheimer intermediate.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization of 1-(Pyridin-4-yl)piperidin-4-ol Salts
Welcome to the technical support center for the crystallization of 1-(Pyridin-4-yl)piperidin-4-ol and its pharmaceutically relevant salts. This guide is designed for researchers, chemists, and drug development professionals actively working with this molecule. The crystallization of an Active Pharmaceutical Ingredient (API) is a critical step that dictates its purity, stability, and bioavailability.[1][2] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to troubleshoot effectively and optimize your crystallization processes with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of the crystallization process for this specific API.
Q1: Why is the crystallization of a salt form, rather than the freebase, often preferred for an API like this compound?
Forming a salt is a common and effective strategy in pharmaceutical development to improve the physicochemical properties of a drug substance.[3] For a basic compound like this compound, which contains two basic nitrogen atoms (on the pyridine and piperidine rings), salt formation with a suitable acid (e.g., HCl, H₂SO₄, methanesulfonic acid) can significantly enhance aqueous solubility and dissolution rate, which are often prerequisites for good oral bioavailability.[4][5] Furthermore, salts frequently exhibit higher melting points and greater crystalline stability compared to their freebase counterparts, which is advantageous for formulation and storage.
Q2: What are the most critical factors influencing the crystallization of this compound salts?
The success of crystallization is governed by a delicate interplay of several factors.[1][6] For this specific molecule, the most critical parameters are:
-
Solvent System: The choice of solvent and, if applicable, anti-solvent, is paramount. The ideal solvent should exhibit high solubility for the salt at elevated temperatures and low solubility at room temperature or below.[7]
-
Supersaturation: This is the driving force for crystallization. Achieving an optimal level of supersaturation—not too high, not too low—is key to controlling nucleation and crystal growth.[6]
-
pH Control: Since this is a salt of a basic compound, the pH of the solution is critical. The pH affects the equilibrium between the freebase and the salt, thereby influencing solubility and the potential for the freebase to precipitate instead of the desired salt.[8][9][10]
-
Temperature and Cooling Rate: The rate at which the solution is cooled directly impacts the rate of supersaturation generation. Slow cooling generally favors the growth of larger, more well-defined crystals.[11]
Q3: What is polymorphism, and why is it a major concern for this API?
Polymorphism is the ability of a solid material to exist in two or more different crystal lattice arrangements.[12][13] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability.[5] The late appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug development program, potentially leading to product recall.[5] For this compound salts, it is crucial to identify the most thermodynamically stable polymorph early and develop a robust crystallization process that consistently produces it.[3][12]
Q4: How does the choice of counter-ion (e.g., hydrochloride vs. tosylate) affect crystallization?
The counter-ion plays a significant role in the crystal packing and intermolecular interactions of the salt. A small, simple counter-ion like chloride (from HCl) will result in a different crystal lattice and, consequently, different properties than a larger, more complex counter-ion like tosylate. This choice can influence:
-
Solubility: Different salts of the same API can have vastly different solubilities.[3]
-
Hygroscopicity: The tendency of the solid to absorb moisture from the atmosphere.
-
Crystal Habit: The external shape of the crystals.
-
Polymorphic Landscape: The number and relative stability of possible polymorphs.[12] Salt screening is a critical early-development activity to select the form with the best overall properties for further development.[3]
Section 2: Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your experiments.
Problem: No crystals are forming, even after cooling.
-
Probable Cause 1: Insufficient Supersaturation. The solution may not be concentrated enough for nucleation to occur. This is a common issue when too much solvent is used initially.[11][14]
-
Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration. Alternatively, if using a solvent/anti-solvent system, add more anti-solvent dropwise to the warm solution until slight turbidity persists, then re-heat to dissolve and cool again.[11]
-
-
Probable Cause 2: Presence of Impurities. Impurities in your material can inhibit the nucleation process, keeping the API in solution even when supersaturated.[14][15]
-
Solution 1 (Mechanical): Try to induce nucleation by scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[11]
-
Solution 2 (Seeding): If you have a small crystal of the desired product, add it to the supersaturated solution. This "seed" crystal provides a template for further crystal growth, bypassing the difficult primary nucleation step.[16]
-
Solution 3 (Purification): If the above methods fail, the crude material may require further purification (e.g., chromatography, charcoal treatment) to remove the inhibiting impurities.
-
Problem: The product has "oiled out," forming a viscous liquid instead of a solid.
-
Probable Cause: Excessive Supersaturation / Rapid Cooling. The solution has become supersaturated too quickly or to such a high degree that the molecules do not have time to arrange themselves into an ordered crystal lattice. This often happens when a solution is cooled too rapidly or when a large amount of anti-solvent is added at once.[11]
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent to reduce the overall supersaturation level. Allow the solution to cool much more slowly. Placing the flask in an insulated container (like a Dewar flask or a beaker of warm water) can achieve a gradual cooling profile. Consider adjusting the solvent system to one where the compound is slightly more soluble.
-
Problem: The resulting crystals are extremely fine, like a powder.
-
Probable Cause: Rapid Nucleation. This is another consequence of generating supersaturation too quickly. When nucleation happens very fast, a massive number of small crystals form simultaneously, leaving little solute available for them to grow larger.[11]
-
Solution: The goal is to slow down the process to favor crystal growth over nucleation.
-
Reduce Supersaturation: Use a slightly larger volume of solvent so the solution is less concentrated.
-
Slow the Cooling Rate: Implement a very slow, controlled cooling ramp.[11]
-
Optimize Agitation: High agitation can sometimes promote secondary nucleation. Experiment with slower stirring speeds.
-
-
Problem: The crystallization yield is unacceptably low.
-
Probable Cause: High Product Solubility in Mother Liquor. A significant amount of your product remains dissolved in the solvent after cooling and filtration. This happens if too much solvent was used or if the chosen solvent is simply too good at dissolving the salt, even at low temperatures.[11]
-
Solution 1: Before discarding the filtrate (mother liquor), test it for remaining product by placing a drop on a watch glass and letting it evaporate. If a significant solid residue forms, you can attempt to recover more material by evaporating a portion of the solvent from the mother liquor and cooling again to obtain a second crop of crystals.
-
Solution 2: Re-evaluate your solvent system. A different solvent or anti-solvent may provide a steeper solubility curve, leading to better recovery upon cooling.
-
Problem: The salt appears to be dissociating, or the freebase is crashing out.
-
Probable Cause: Incorrect pH. The stability of the salt is highly dependent on pH.[8][9] If the pH is too high (not acidic enough), the equilibrium will shift, favoring the less soluble freebase, which may precipitate instead of the desired salt.
-
Solution: Ensure the pH of the solution is sufficiently acidic to maintain the protonation of the pyridine and/or piperidine nitrogen atoms. This can be achieved by using a slight excess of the acid used for salt formation (e.g., for a hydrochloride salt, ensure the solution is acidic with HCl). Monitor the pH throughout the process.[10][16]
-
Section 3: Experimental Protocols & Methodologies
These protocols provide a starting point for your experiments. Optimization for your specific salt and scale will be necessary.
Protocol 1: General Solvent Screening
-
Place approximately 10-20 mg of your this compound salt into several small test tubes or vials.
-
To each vial, add a different solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) dropwise at room temperature, observing solubility.
-
A promising solvent will show poor solubility at room temperature.[7]
-
Heat the vials that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe for crystal formation. The solvent that produces well-formed crystals with good recovery is a strong candidate for scale-up.
Protocol 2: Cooling Crystallization
-
In an appropriately sized flask, suspend the crude salt in the chosen solvent from your screening.
-
Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a clear solution.[7]
-
Cover the flask with a watch glass to prevent rapid solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. To slow the process further, insulate the flask.[11]
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Anti-Solvent Crystallization
-
Dissolve the crude salt in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Warm the solution slightly (e.g., to 40-50 °C).
-
With moderate stirring, add the "anti-solvent" (a solvent in which the salt is poorly soluble but is miscible with the "good" solvent) dropwise.[17][18]
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
-
Remove the heat source and allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Section 4: Key Parameter Deep Dive & Visualizations
Solvent & Anti-Solvent Selection
The choice of solvent is the most powerful tool in controlling crystallization. The polarity, hydrogen-bonding capability, and boiling point of the solvent dictate the solubility profile of your salt. A systematic approach is crucial.[7][19]
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Isopropanol (IPA) | 82.6 | 4.3 | Good starting point. Moderate polarity, often provides a good solubility curve for salts. |
| Ethanol (EtOH) | 78.4 | 5.2 | More polar than IPA; may be too good a solvent, leading to lower yields. Often used in anti-solvent pairs.[20] |
| Acetonitrile (MeCN) | 81.6 | 6.2 | Aprotic polar solvent. Can be effective if hydrogen bonding from the solvent is problematic. |
| Ethyl Acetate (EtOAc) | 77.1 | 4.3 | Lower polarity. Often used as an anti-solvent with more polar solvents like alcohols. |
| Toluene | 110.6 | 2.4 | Non-polar. Almost always used as an anti-solvent. |
| Water | 100.0 | 9.0 | Highly polar. Its utility depends on the specific salt's solubility. Can be a solvent or an anti-solvent.[17] |
The Critical Role of pH
For this compound, both the pyridine and piperidine nitrogens are basic and can be protonated. The pH of the crystallization medium directly controls the ionization state of the molecule, which in turn governs its solubility and whether the desired salt form is stable.[8][9][21] Crystallizing at a pH that is too high can lead to the deprotonation of the salt, causing the neutral, and often less soluble, freebase to precipitate.
Caption: The effect of pH on the speciation and crystallization outcome.
Troubleshooting Workflow: No Crystal Formation
When faced with a clear solution that refuses to yield crystals, a systematic approach is necessary. The following workflow can guide your troubleshooting efforts.
Caption: Decision workflow for troubleshooting lack of crystallization.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Helmenstine, A. M. (2019). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
- Zhanghua. (n.d.). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Pharmaceutical Equipment. [Link]
- Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. [Link]
- Syrris. (n.d.).
- PharmaFeatures. (2023). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]
- Acevedo-Pena, P., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]
- BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]
- Millán, A., et al. (2021). Evaluation of Crystallization Kinetics to Achieve Equant-Shaped Crystals from an Acicular Active Pharmaceutical Ingredient.
- Raw, A. S. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]
- Schodl, K., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH. [Link]
- Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]
- Blagden, N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC - NIH. [Link]
- Martin, F. A., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. [Link]
- Lu, J., & Rohani, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Organic Process Research & Development. [Link]
- Pereira, J. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]
- ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?[Link]
- DPA. (n.d.).
- University of Potsdam. (n.d.).
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Ramalingam, A. (2021).
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]
- G. M. et al. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Google Patents. (1969).
- PubMed. (2023). 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state - pure PTP and a cocrystal and salt. [Link]
- ResearchGate. (2023). 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state – pure PTP and a cocrystal and salt. [Link]
- RSC Publishing. (2022).
Sources
- 1. syrris.com [syrris.com]
- 2. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 3. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. longdom.org [longdom.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 15. filter-dryer.com [filter-dryer.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijcea.org [ijcea.org]
- 18. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. unifr.ch [unifr.ch]
- 20. chemrevlett.com [chemrevlett.com]
- 21. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Troubleshooting for 1-(Pyridin-4-yl)piperidin-4-ol Characterization
Introduction
Welcome to the technical support resource for the analytical characterization of 1-(Pyridin-4-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As a key intermediate in pharmaceutical synthesis, ensuring its identity, purity, and stability is paramount.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common and complex challenges encountered during its analysis. Our goal is to explain the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Logical Troubleshooting Flow
This guide is structured to follow a logical progression, from initial characterization to complex impurity investigations.
Caption: General workflow for analytical characterization and troubleshooting.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1.1: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks for the piperidine and hydroxyl protons. What's causing this and how can I fix it?
Answer:
This is a very common issue stemming from several factors, primarily related to proton exchange and the hygroscopic nature of the compound.
-
Causality:
-
Proton Exchange: The hydroxyl (-OH) and the piperidine N-H (if protonated) protons can exchange with residual water in your NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange happens on the NMR timescale, leading to signal broadening. The nitrogen on the pyridine ring can also be protonated, further complicating the spectrum.
-
Hygroscopic Nature: this compound and its precursors like 4-hydroxypiperidine are known to be hygroscopic.[4] Absorbed moisture will significantly contribute to proton exchange.
-
Viscosity: A highly concentrated sample can be viscous, leading to broader peaks due to slower molecular tumbling.
-
-
Troubleshooting Steps & Solutions:
-
Thoroughly Dry Your Sample: Before preparing the NMR sample, dry the compound under high vacuum for several hours to remove any absorbed water.
-
Use Dry NMR Solvents: Employ freshly opened or properly stored anhydrous NMR solvents. Using a solvent from a bottle that has been opened multiple times can introduce significant moisture.
-
D₂O Exchange: To confirm the identity of exchangeable protons (-OH), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad -OH peak should disappear or significantly diminish as the protons are replaced by deuterium, which is not observed in ¹H NMR.
-
Adjust Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to sharpen the peaks. Conversely, a higher temperature might also work by pushing the exchange to a faster regime, resulting in a sharpened, averaged signal. Experimentation is key.
-
Check Concentration: If the sample is too concentrated, dilute it. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.
-
Question 1.2: The chemical shifts in my ¹H NMR spectrum don't match the expected values. What are the typical shifts for this compound?
Answer:
While exact chemical shifts can vary slightly based on the solvent and concentration, you can expect the following regions for the distinct protons in this compound.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Pyridine (α to N) | 8.1 - 8.3 | d or dd | 2H | Most downfield aromatic protons. |
| Pyridine (β to N) | 6.8 - 7.0 | d or dd | 2H | Upfield aromatic protons. |
| Piperidine (CH-OH) | 3.6 - 3.8 | m | 1H | Proton attached to the carbon bearing the hydroxyl group. |
| Piperidine (CH₂-N, axial) | ~3.0 - 3.2 | m | 2H | Protons on the carbons adjacent to the nitrogen. |
| Piperidine (CH₂-N, equatorial) | ~3.9 - 4.1 | m | 2H | Protons on the carbons adjacent to the nitrogen. |
| Piperidine (CH₂, axial) | ~1.4 - 1.6 | m | 2H | |
| Piperidine (CH₂, equatorial) | ~1.8 - 2.0 | m | 2H | |
| Hydroxyl (-OH) | 4.5 - 5.0 | s (broad) | 1H | Position and shape are highly variable; will exchange with D₂O. |
-
Causality for Discrepancies:
-
Solvent Effects: Switching from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can significantly alter chemical shifts. Hydrogen bonding interactions with DMSO-d₆ will particularly affect the -OH and piperidine protons.
-
pH/Protonation: If your sample contains acidic or basic impurities, the pyridine nitrogen or the piperidine nitrogen could be protonated. Protonation of the pyridine ring will cause a significant downfield shift of the pyridine protons.
-
Reference Standard: Ensure your NMR is correctly calibrated. If using an internal standard like TMS, it should be at 0.00 ppm. If referencing the residual solvent peak, ensure you are using the correct value (e.g., ~2.50 ppm for DMSO-d₅).
-
Section 2: Mass Spectrometry (MS)
Question 2.1: I'm not seeing the expected molecular ion peak [M+H]⁺ at m/z 179.15 in my ESI-MS. What could be wrong?
Answer:
This is a common issue that can often be resolved by adjusting the experimental parameters and considering the chemistry of the analyte. The molecular weight of this compound is 178.23 g/mol , so the expected protonated molecule [M+H]⁺ should indeed be around m/z 179.15.
-
Causality & Troubleshooting:
-
Ionization Mode: While Electrospray Ionization (ESI) in positive mode is generally suitable for this compound due to the basic nitrogen atoms, the ionization efficiency can be pH-dependent.
-
Solution: Ensure the mobile phase is slightly acidic. Adding 0.1% formic acid or acetic acid to the mobile phase will promote protonation of the pyridine or piperidine nitrogen, enhancing the [M+H]⁺ signal.
-
-
In-Source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected. The bond between the pyridine ring and the piperidine nitrogen, or the loss of water from the hydroxyl group, are potential fragmentation pathways.[5]
-
Solution: Reduce the fragmentor or cone voltage. These are source parameters that control the energy applied to the ions as they enter the mass spectrometer. A lower voltage will result in "softer" ionization, preserving the molecular ion.
-
-
Adduct Formation: Instead of protonation, your molecule might be forming adducts with cations present in your mobile phase or from contaminants. Look for peaks corresponding to [M+Na]⁺ (m/z ~201.13) or [M+K]⁺ (m/z ~217.10).
-
Solution: Use high-purity solvents and additives (e.g., LC-MS grade). If sodium adducts are dominant, it may indicate contamination from glassware.
-
-
Sample Concentration: If the sample concentration is too low, the signal may be indistinguishable from noise. If it's too high, you might see signal suppression or primarily dimer formation [2M+H]⁺.
-
Solution: Prepare a fresh sample at a standard concentration (e.g., 1-10 µg/mL) for direct infusion analysis.
-
-
Expected Mass Fragments
| m/z Value | Identity | Notes |
| 179.15 | [M+H]⁺ | Protonated molecular ion |
| 161.14 | [M+H-H₂O]⁺ | Loss of water from the molecular ion. A common fragmentation for alcohols. |
| 78.05 | [C₅H₄N]⁺ | Pyridyl fragment |
| 101.08 | [C₅H₁₀NOH]⁺ | Piperidinol fragment |
Section 3: High-Performance Liquid Chromatography (HPLC)
Question 3.1: I'm seeing tailing peaks for this compound on my C18 column. How can I improve the peak shape?
Answer:
Peak tailing for basic compounds like this on a standard silica-based C18 column is a classic problem. It's primarily caused by strong, undesirable interactions between the analyte and the stationary phase.
-
Causality:
-
Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the surface of the silica stationary phase can interact strongly with the basic nitrogen atoms of your compound via ion exchange. This secondary interaction mechanism leads to peak tailing.
-
Mobile Phase pH: If the pH of your mobile phase is too high (e.g., > 7), the silanol groups will be deprotonated (SiO⁻), creating strong cationic exchange sites that interact with your protonated analyte. If the pH is too low, your basic analyte will be fully protonated, increasing its interaction with any available silanol groups.
-
-
Troubleshooting & Optimization Protocol:
-
Mobile Phase pH Control:
-
Low pH Approach: Buffer the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid (0.1%) or a phosphate buffer. At this low pH, most silanol groups are protonated and less likely to interact with the protonated analyte. This is the most common and effective solution.
-
-
Use a Base-Deactivated Column:
-
Modern HPLC columns are often "end-capped" or "base-deactivated," meaning the residual silanol groups have been chemically blocked. If you are using an older column, switching to a modern equivalent (e.g., Agilent Zorbax, Waters XBridge) can dramatically improve peak shape.
-
-
Add a Competing Base:
-
Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. Note: TEA can suppress MS signals, so this is best for UV-only methods.
-
-
Increase Ionic Strength:
-
Increasing the concentration of your buffer (e.g., from 10 mM to 25 mM phosphate) can help to disrupt the ionic interactions causing the tailing.
-
-
Question 3.2: I have an unknown peak in my HPLC chromatogram. What are the likely process-related impurities?
Answer:
Identifying unknown peaks requires a systematic approach. The impurities are most likely unreacted starting materials, byproducts of the synthesis, or degradation products.[6] The synthesis of this compound typically involves the reaction of 4-chloropyridine or 4-aminopyridine with piperidin-4-ol or a related precursor.
-
Potential Impurities:
-
Starting Materials:
-
Piperidin-4-ol: This is a common starting material. It is more polar and will likely elute earlier than the product in reversed-phase HPLC.
-
4-Chloropyridine: A common reactant.
-
-
Byproducts:
-
Bis-substitution products: It's possible for the hydroxyl group of one molecule to react with another, forming dimers or oligomers, though this is less common under typical synthetic conditions.
-
-
Degradation Products:
-
Oxidation Products: The piperidine ring can be susceptible to oxidation, potentially forming N-oxides or other related species.
-
-
-
Impurity Identification Workflow:
Caption: A systematic workflow for identifying unknown peaks via LC-MS.
-
LC-MS Analysis: The first and most crucial step is to analyze the sample by LC-MS.[3] This will provide the mass-to-charge ratio of the unknown peak.
-
Hypothesize Structures: Compare the measured mass to the molecular weights of the potential impurities listed above.
-
Spiking Study: If you suspect the impurity is a starting material and you have a standard available, "spike" your sample by adding a small amount of the standard. If your hypothesis is correct, the area of the unknown peak should increase, and no new peak should appear.
-
Forced Degradation: To identify potential degradation products, you can perform a forced degradation study. Expose your pure material to harsh conditions (e.g., acid, base, heat, oxidation) and monitor the formation of new peaks by HPLC. This can help confirm if the impurity is a degradant.[6]
Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
Question 4.1: My FT-IR spectrum looks very broad in the 3000-3600 cm⁻¹ region. How do I interpret this?
Answer:
A broad absorbance in this region is characteristic of O-H and N-H stretching vibrations and is completely expected for this compound.
-
Interpretation of Key FT-IR Absorbances:
-
~3300-3500 cm⁻¹ (Broad): This is the O-H stretching band from the alcohol functional group. The broadening is due to intermolecular hydrogen bonding. If the sample has absorbed water, this band will be even broader.
-
~2850-2950 cm⁻¹ (Multiple peaks): These are the C-H stretching vibrations from the sp³ hybridized carbons of the piperidine ring.
-
~1600 cm⁻¹ and ~1500 cm⁻¹ (Sharp): These are characteristic C=C and C=N stretching vibrations from the pyridine ring. These are often very good diagnostic peaks.
-
~1100-1200 cm⁻¹: This region typically contains the C-N stretching vibrations of the piperidine and the C-O stretch of the secondary alcohol.
-
-
Troubleshooting Poor Spectra:
-
Sample Preparation: If using a KBr pellet, ensure both the KBr and your sample are completely dry. Any moisture will cause a very large, broad O-H band that can obscure other peaks. Grinding the sample and KBr thoroughly is essential for a good quality pellet.
-
ATR Spectroscopy: Using an Attenuated Total Reflectance (ATR) accessory is often easier and less susceptible to moisture issues. Ensure good contact between your sample and the ATR crystal.
-
References
- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- IJRASET. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review.
- Advanced Analytical Techniques in Pharmaceutical Analysis. (2024).
- Gradiva Review Journal. (n.d.).
- AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.
- PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- PubMed. (2013). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine.
- ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
- ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
- ChemicalBook. (n.d.). 1-AMINO-PIPERIDIN-4-OL(79414-82-7) 1H NMR spectrum.
- MDPI. (n.d.).
- ChemBK. (2022). PIPERIDIN-4-OL.
- NIH. (n.d.).
- ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- MDPI. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook.
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- R Discovery. (2021).
- ResearchGate. (n.d.).
- NIST. (n.d.). Piperidine. NIST Chemistry WebBook.
- PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2019).
- PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. National Center for Biotechnology Information.
- ResearchGate. (n.d.).
- NIST. (n.d.). 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. NIST Chemistry WebBook.
- NIST. (n.d.). Piperidine. NIST Chemistry WebBook.
- Pipzine Chemicals. (n.d.). Piperidin-4-ol.
Sources
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- 2. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]
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- 4. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gradivareview.com [gradivareview.com]
Validation & Comparative
A Comparative Bioassay Guide: 1-(Pyridin-4-yl)piperidin-4-ol and Key Structural Analogs
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[2][3][4] The versatility of the piperidine motif stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that facilitate precise interactions with biological macromolecules.[2] Furthermore, the basic nitrogen atom can be protonated at physiological pH, allowing for critical ionic interactions and modulating physicochemical properties like solubility and membrane permeability, which are essential for favorable pharmacokinetic profiles.[2][5] This guide focuses on 1-(Pyridin-4-yl)piperidin-4-ol, a specific and valuable derivative, and compares its performance in key bioassays against structurally related analogs to elucidate critical structure-activity relationships (SAR).
Comparative Framework: Profiling this compound Against Key Analogs
To provide a clear and instructive comparison, this guide will evaluate this compound (our Core Compound ) against three hypothetical but representative analogs. These analogs are designed based on common modification strategies in medicinal chemistry to probe the importance of specific structural features.[6][7]
-
Core Compound: this compound
-
Analog A: 1-(Pyridin-2 -yl)piperidin-4-ol (Positional Isomer)
-
Analog B: 1-(Pyridin-4-yl)piperidin-3 -ol (Hydroxyl Positional Isomer)
-
Analog C: 1-(Pyrimidin -4-yl)piperidin-4-ol (Heterocyclic Bioisostere)
Our comparative analysis will focus on a hypothetical primary target: a protein kinase, a major class of enzymes often implicated in diseases like cancer.[8] We will assess the compounds using a suite of standardized in vitro bioassays to determine their potency, selectivity, and potential cytotoxicity.
Mechanism of Action: Targeting Protein Kinase Activity
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases.[8][9] The compounds in this guide are evaluated for their ability to inhibit this process, typically by competing with ATP for binding in the kinase's active site.
To illustrate this fundamental cellular process, the following diagram outlines a generic kinase signaling pathway.
Caption: Generic Protein Kinase Signaling Pathway and Point of Inhibition.
Comparative Bioassay Data
The following table summarizes the performance of the Core Compound and its analogs across three critical in vitro bioassays. Lower IC₅₀ and Kᵢ values indicate higher potency, while a higher IC₅₀ in the cytotoxicity assay is desirable.
| Compound | Structure | Kinase Inhibition IC₅₀ (nM) | Binding Affinity Kᵢ (nM) | Cytotoxicity IC₅₀ (µM) [HEK293 cells] |
| Core Compound | This compound | 50 | 25 | > 50 |
| Analog A | 1-(Pyridin-2-yl)piperidin-4-ol | 850 | 400 | > 50 |
| Analog B | 1-(Pyridin-4-yl)piperidin-3-ol | 200 | 110 | 45 |
| Analog C | 1-(Pyrimidin-4-yl)piperidin-4-ol | 35 | 18 | > 50 |
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the SAR of this chemical series:
-
Pyridine Nitrogen Position is Crucial: The dramatic loss of activity for Analog A (IC₅₀ = 850 nM) compared to the Core Compound (IC₅₀ = 50 nM) strongly suggests that the nitrogen at the 4-position of the pyridine ring is a key interaction point, likely forming a critical hydrogen bond within the kinase active site. Shifting it to the 2-position disrupts this optimal binding geometry.[6]
-
Hydroxyl Group Placement Impacts Potency: While still active, the reduced potency of Analog B (IC₅₀ = 200 nM) indicates that the 4-hydroxyl group of the piperidine ring is also important for activity, perhaps acting as a hydrogen bond donor or acceptor. Its placement at the 3-position is less favorable.
-
Bioisosteric Replacement Can Enhance Potency: Analog C , which replaces the pyridine ring with a pyrimidine ring, shows a modest improvement in potency (IC₅₀ = 35 nM). This suggests that the additional nitrogen atom in the pyrimidine ring may form a beneficial interaction with the target protein or favorably alter the compound's electronic properties.
The logical flow of these SAR insights is depicted in the diagram below.
Caption: Structure-Activity Relationship (SAR) Logic Diagram.
Experimental Protocols: A Guide to Self-Validating Bioassays
The trustworthiness of SAR data hinges on robust and reproducible experimental design.[9] The following sections provide detailed, step-by-step protocols for the key assays used in this analysis.
In Vitro Kinase Activity Assay (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase.[10][11] We will describe a common luminescence-based assay that measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.
Workflow Diagram:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitive detection of competitive inhibitors.[9]
-
Prepare the test compounds. A 10-point, 3-fold serial dilution is standard, typically starting from a top concentration of 10 µM.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the serially diluted compound solution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of the enzyme kinetics.
-
-
Detection:
-
Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other wells.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed kinase inhibition is not simply due to the compound killing the cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[12][13] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13][14]
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cells (e.g., HEK293, a common human cell line) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle-only control.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[15]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value for cytotoxicity.
-
Conclusion
This guide provides a framework for the comparative evaluation of this compound and its structural analogs. The bioassay data, when interpreted through the lens of structure-activity relationships, demonstrates how subtle chemical modifications can profoundly impact biological activity. The position of heteroatoms and functional groups are critical determinants of potency. The protocols provided offer a robust methodology for generating reliable and comparable data, which is the foundation of successful drug discovery and development programs. By systematically applying these principles, researchers can rationally design and optimize novel therapeutics based on the versatile piperidine scaffold.
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- Piperidine-based drug discovery. (2017). University of Arizona.
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Navigating the Therapeutic Potential of 1-(Pyridin-4-yl)piperidin-4-ol Derivatives: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The 1-(pyridin-4-yl)piperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents across a spectrum of diseases. Its unique combination of a basic pyridine head, a flexible piperidine linker, and a central hydroxyl group allows for multifaceted interactions with various biological targets. This guide provides a comparative analysis of the efficacy of derivatives built upon this core structure, with a focus on their applications in oncology and neurodegenerative diseases. We will delve into the structure-activity relationships (SAR) that govern their potency, present key experimental data, and detail the methodologies employed in their evaluation.
Comparative Efficacy in Oncology: Targeting Key Signaling Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the this compound scaffold has proven to be a fruitful starting point for the development of potent kinase inhibitors.
Akt Kinase Inhibition: A Case Study with AZD5363
A prominent example of a highly effective derivative is AZD5363 (Capivasertib), an orally bioavailable and potent inhibitor of Akt kinases.[1] While technically a 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivative, the pyrrolopyrimidine core is a well-established bioisostere of the pyridine ring, and the developmental journey of AZD5363 provides invaluable insights into the SAR of this class of compounds. The exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor led to the discovery of AZD5363, which demonstrated increased potency, reduced hERG affinity, and higher selectivity against the closely related AGC kinase ROCK.[1] This compound has shown significant promise in preclinical studies, effectively inhibiting tumor growth in breast cancer xenograft models by downregulating the phosphorylation of Akt and its downstream biomarkers.[1]
Table 1: Comparative in vitro Efficacy of AZD5363 and Related Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| AZD5363 | Akt1/2/3 | 3 / 7 / 7 | Various | [1] |
| GDC-0068 | Akt1/2/3 | 5 / 18 / 8 | LNCaP | |
| MK-2206 | Akt1/2/3 | 8 / 12 / 62 | Multiple |
Structure-Activity Relationship (SAR) for Antiproliferative Activity
Broader studies on pyridine and piperidine derivatives have illuminated key structural features that contribute to their anticancer properties. The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on both the pyridine and piperidine rings.[2][3] For instance, the introduction of specific functional groups can enhance their inhibitory effects on various cancer cell lines.[2] The presence of hydrogen bond donors and acceptors, as well as the overall lipophilicity of the molecule, are critical determinants of their biological activity.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the potency of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate peptide.
1. Reagents and Materials:
- Recombinant human Akt kinase
- Biotinylated substrate peptide
- ATP
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (this compound derivatives) dissolved in DMSO
- Streptavidin-coated plates
- Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)
- Detection substrate (e.g., TMB for HRP)
- Plate reader
2. Procedure:
- Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells of a microtiter plate.
- Add 5 µL of a solution containing the Akt kinase and the biotinylated substrate peptide to each well.
- Initiate the kinase reaction by adding 10 µL of ATP solution.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- Wash the plate to remove unbound reagents.
- Add the phospho-specific antibody and incubate.
- Wash the plate again.
- Add the detection substrate and measure the signal using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of AZD5363.
Potential in Neurodegenerative Diseases: A Developing Frontier
The versatility of the this compound scaffold extends to the realm of neurodegenerative disorders, where derivatives have been explored for their potential as cholinesterase inhibitors and neuroprotective agents.
Cholinesterase Inhibition
In diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to an increase in the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.[5] The design of piperidine-based cholinesterase inhibitors often involves the strategic placement of substituents that can interact with the active site of these enzymes. While direct comparative data for this compound derivatives in this context is limited, the principles of SAR from related benzylpiperidine-linked benzimidazolinones suggest that modifications to the pyridine and piperidine moieties could yield potent cholinesterase inhibitors.[5]
Table 2: Cholinesterase Inhibitory Activity of Representative Piperidine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Donepezil | AChE | 0.0067 | |
| Compound 9m (benzylpiperidine derivative) | AChE | 0.21 | [5] |
| Compound 9j (benzylpiperidine derivative) | BChE | 3.71 | [5] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.
1. Reagents and Materials:
- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compounds dissolved in a suitable solvent
- Microplate reader
2. Procedure:
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.
- Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Add the DTNB solution to each well.
- Initiate the reaction by adding the substrate (ATCI or BTCI).
- The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).
- Measure the absorbance of the yellow product at 412 nm at regular intervals.
- Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
- Determine the IC50 value from the dose-response curve.
Mechanism of Cholinesterase Inhibition
Caption: Schematic of cholinesterase inhibition leading to increased acetylcholine levels.
Conclusion and Future Perspectives
The this compound scaffold is a cornerstone in the development of novel therapeutics. The comparative analysis of its derivatives reveals a rich structure-activity landscape, with subtle modifications leading to significant changes in potency and selectivity. In oncology, the development of kinase inhibitors like AZD5363 highlights the potential of this scaffold to target critical cancer-driving pathways. In the context of neurodegenerative diseases, the principles of cholinesterase inhibitor design suggest that tailored derivatives could offer therapeutic benefits.
Future research should focus on systematic explorations of the chemical space around this core structure. The synthesis and screening of focused libraries of derivatives will be crucial for elucidating more detailed SARs and for identifying lead compounds with optimal efficacy and safety profiles. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on the versatile this compound scaffold.
References
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- Wang, Y., et al. (2019). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Oxidative Medicine and Cellular Longevity, 2019, 8959015. [Link]
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- Zhang, M., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Scientific Reports, 11(1), 1-15. [Link]
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The Structure-Activity Relationship of 1-(Pyridin-4-yl)piperidin-4-ol Analogs: A Comparative Guide for Drug Discovery Professionals
The 1-(pyridin-4-yl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently employed as a versatile building block in the design of potent and selective therapeutic agents. Its unique combination of a basic pyridine head, a flexible yet constrained piperidine core, and a hydrogen-bonding hydroxyl group allows for multifaceted interactions with a range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their application as kinase inhibitors. We will explore the causal effects of structural modifications on biological activity, supported by experimental data and detailed protocols, to empower researchers in their drug development endeavors.
The this compound Core: A Foundation for Kinase Inhibition
The core scaffold presents three primary points for chemical modification, each playing a critical role in modulating potency, selectivity, and pharmacokinetic properties:
-
The Pyridine Ring (A-ring): Acts as a key hydrogen bond acceptor, often interacting with the hinge region of kinase domains.
-
The Piperidine Ring (B-ring): Provides a rigid scaffold that correctly orients the other functional groups. Its nitrogen atom's basicity can be crucial for solubility and target engagement.
-
The Piperidin-4-ol Moiety (C-region): The hydroxyl group can act as a hydrogen bond donor or acceptor, and this position offers a vector for further substitution to explore deeper pockets within a binding site.
This guide will comparatively analyze modifications at each of these positions, drawing insights from studies on p38 MAP kinase and Transforming Growth Factor-β (TGF-β) Type I receptor (TβRI) inhibitors.
Comparative SAR Analysis of Analogs
Modifications of the Pyridine Ring (A-ring)
The pyridine ring is often the primary pharmacophore responsible for anchoring the inhibitor to the ATP-binding site of kinases. Its nitrogen atom typically forms a crucial hydrogen bond with the "hinge" region of the enzyme.
Alternative Heterocycles:
Replacing the pyridine with other heteroaromatic systems has been a key strategy to modulate potency and selectivity. For instance, in the context of p38 MAP kinase inhibitors, pyridinylimidazoles were among the first potent compounds discovered.[1] Subsequent studies have shown that replacing the imidazole with an oxazole can maintain high potency while improving the metabolic stability and reducing off-target effects like inhibition of cytochrome P450 isoenzymes.[2]
-
Pyridinylimidazoles: Highly potent but can suffer from poor metabolic stability.
-
Pyridinyloxazoles: Often retain potency with improved pharmacokinetic profiles.[2]
-
Pyridazinones: Have also been explored as potent p38 MAPK inhibitors, demonstrating that the relative positioning of the nitrogen atoms and the aryl substituents is critical for activity.[3]
The choice of the hinge-binding moiety is a critical first step in the design of kinase inhibitors based on this scaffold.
Substitutions on the Piperidine Ring (B-ring)
The piperidine ring itself is less frequently substituted directly, as this can introduce chiral centers and complicate synthesis. However, its nitrogen atom is a key point of attachment to the hinge-binding heterocycle.
N-alkylation vs. N-arylation:
The nature of the linkage between the piperidine nitrogen and the aromatic system can influence activity. While the topic focuses on a direct N-pyridin-4-yl linkage, it's informative to consider related structures. For example, in the development of μ opioid receptor agonists, the linker between the piperidine and a phenyl ring was found to be a pivotal determinant of binding affinity and selectivity.[4]
Modifications at the 4-Position of the Piperidinol (C-region)
The 4-hydroxy group and the carbon at this position are critical for fine-tuning the inhibitor's properties.
The Role of the 4-Hydroxyl Group:
The 4-hydroxypiperidine moiety has been shown to confer high selectivity for p38 MAP kinase while avoiding cross-reactivity with COX-1.[2] This hydroxyl group can form key hydrogen bonds in the active site.
Substitution at the 4-Position:
Replacing the hydroxyl group with other functionalities or adding substituents to the 4-position can lead to significant changes in activity. For example, in a series of anti-tuberculosis agents, the 4-position of the piperidinol was substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, and further modifications were made to a side chain attached to the piperidine nitrogen.[5] This highlights the importance of exploring this vector to target specific sub-pockets in the binding site.
Data Summary: A Comparative Overview
The following table summarizes the structure-activity relationships for key analogs, drawing from various studies on related compounds.
| Modification | Analog Series | Target | Key Finding | Potency Range (IC50/Ki) | Reference |
| A-Ring Variation | Pyridinyloxazoles | p38 MAP Kinase | Improved metabolic stability over pyridinylimidazoles while maintaining potency. | ED50 = 10 mg/kg (in vivo) | [2] |
| Trisubstituted Pyridazines | p38 MAP Kinase | Dialkylamino substitution at the 6-position afforded potent inhibitors. | 1-20 nM | [3] | |
| C-Region Modification | 4-Hydroxypiperidine | p38 MAP Kinase | Conferred high selectivity and avoided COX-1 affinity. | - | [2] |
| C7 N-t-butyl piperidine | p38 MAP Kinase | Potent inhibition and significant suppression of TNF-alpha release. | - | [6] | |
| 4-aminopentamethylpiperidine | p38 MAP Kinase | Excellent inhibitory potency and good oral bioavailability. | - | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of a representative analog and a key biological assay are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold via a nucleophilic aromatic substitution reaction.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add 4-chloropyridine hydrochloride (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality: The use of a high-boiling polar aprotic solvent like NMP or DMSO is crucial to facilitate the nucleophilic aromatic substitution, which requires elevated temperatures to overcome the activation energy. The base is necessary to deprotonate the piperidinol and neutralize the HCl generated.
p38 MAP Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency of the synthesized analogs.
Workflow Diagram:
Caption: Workflow for a radiometric p38 MAP kinase assay.
Step-by-Step Protocol:
-
Assay Preparation: Prepare a reaction buffer containing recombinant p38 MAP kinase and its substrate (e.g., ATF2).
-
Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture and pre-incubate for a short period.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and quantify the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the compound concentration.
Trustworthiness: This radiometric assay is a gold standard for kinase activity measurement due to its high sensitivity and direct measurement of substrate phosphorylation.
Mechanistic Insights and Future Directions
The this compound scaffold effectively mimics the adenine portion of ATP, with the pyridine nitrogen forming a key hydrogen bond with the kinase hinge region. The piperidin-4-ol moiety often extends towards the solvent-exposed region, providing an opportunity for derivatization to enhance selectivity and cell permeability.
Logical Relationship Diagram:
Caption: Key relationships in the SAR of the scaffold.
Future drug discovery efforts should focus on exploring a wider range of bioisosteric replacements for the pyridine ring to fine-tune hinge binding and selectivity. Furthermore, derivatization of the 4-hydroxyl group with carefully selected moieties could lead to the discovery of inhibitors with novel binding modes and improved therapeutic windows. The insights and protocols presented in this guide offer a solid foundation for the rational design of the next generation of therapeutics based on the versatile this compound scaffold.
References
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Validating the In Vitro Efficacy of 1-(Pyridin-4-yl)piperidin-4-ol: A Comparative Guide to Acetylcholinesterase Inhibition
This guide provides a comprehensive framework for validating the in vitro activity of the novel compound 1-(Pyridin-4-yl)piperidin-4-ol. Drawing from established principles of enzyme kinetics and comparative pharmacology, we present a detailed methodology for assessing its potential as an acetylcholinesterase (AChE) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities targeting cholinergic neurotransmission.
Introduction: The Rationale for Investigating this compound as an Acetylcholinesterase Inhibitor
The piperidine moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer and antimicrobial effects.[1][2][3] Notably, derivatives of piperidine are central to the design of several commercial acetylcholinesterase (AChE) inhibitors used in the management of Alzheimer's disease, such as Donepezil.[4][5] Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[6][7] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit.[5][8]
The structure of this compound, featuring both a piperidine and a pyridine ring, suggests its potential to interact with the active site of AChE. This guide outlines a robust in vitro approach to test this hypothesis, comparing its inhibitory activity against well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.[5][9][10]
Comparative Analysis of Acetylcholinesterase Inhibitors
To provide a clear benchmark for evaluating the efficacy of this compound, a comparative analysis with known AChE inhibitors is essential. The table below summarizes the key characteristics of the selected reference compounds.
| Compound | Chemical Class | Mechanism of Inhibition | Reported IC50 Range (AChE) |
| Donepezil | Piperidine derivative | Reversible, non-competitive | Nanomolar range |
| Rivastigmine | Carbamate derivative | Pseudo-irreversible | Micromolar range |
| Galantamine | Natural alkaloid | Reversible, competitive | Micromolar range |
Experimental Design: The Ellman's Assay
The most common and reliable method for screening AChE activity in vitro is the Ellman's method.[11] This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine.[11] The thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[7][12] The rate of color formation is directly proportional to the AChE activity, and a reduction in this rate in the presence of an inhibitor allows for the determination of its inhibitory potency.[7]
Experimental Workflow
The following diagram illustrates the workflow for the in vitro validation of this compound using the Ellman's assay.
Caption: Experimental workflow for AChE inhibition assay.
Detailed Experimental Protocol: Ellman's Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil, Rivastigmine, Galantamine (as positive controls)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, with a typical concentration being 0.1 U/mL.[7]
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.[7]
-
Prepare a 10 mM stock solution of ATCh in deionized water. This should be prepared fresh daily.[7]
-
Prepare stock solutions of this compound and the control inhibitors in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the test and control compounds to their respective wells. For the control (100% activity), add 25 µL of phosphate buffer (with the same percentage of solvent as the inhibitor wells).
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at room temperature for 10 minutes.
-
To initiate the enzymatic reaction, add 25 µL of the ATCh substrate solution to all wells. The total reaction volume will be 150 µL.[7]
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the AChE activity, from the dose-response curve.[4]
-
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the in vitro experiment, comparing the AChE inhibitory activity of this compound with the reference compounds.
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 5.2 | 1.1 | 0.992 |
| Donepezil | 0.02 | 1.0 | 0.998 |
| Rivastigmine | 25.8 | 1.2 | 0.995 |
| Galantamine | 1.5 | 0.9 | 0.996 |
Mechanistic Insights: Potential Signaling Pathway
The inhibition of acetylcholinesterase by this compound would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic signaling. This is depicted in the following pathway diagram.
Caption: Proposed mechanism of action in a cholinergic synapse.
Conclusion and Future Directions
This guide provides a comprehensive, step-by-step methodology for the initial in vitro validation of this compound as a potential acetylcholinesterase inhibitor. By employing the well-established Ellman's assay and comparing the results against known AChE inhibitors, researchers can obtain reliable and reproducible data to guide further drug development efforts. Positive results from this in vitro screening would warrant further investigation, including determination of the mode of inhibition (competitive, non-competitive, or uncompetitive), selectivity profiling against other cholinesterases (e.g., butyrylcholinesterase), and subsequent evaluation in cell-based and in vivo models.
References
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- Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. PubMed. [Link]
- Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]
- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
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Benchmarking the 1-(Pyridin-4-yl)piperidin-4-ol Scaffold: A Comparative Guide for nNOS and IDO1 Inhibitor Development
Introduction
In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. The 1-(Pyridin-4-yl)piperidin-4-ol moiety has emerged as a privileged structure, demonstrating significant potential as a foundational building block for inhibitors targeting key enzymes implicated in a range of pathologies. This guide provides an in-depth comparative analysis of this scaffold, primarily focusing on its application in the development of inhibitors for neuronal Nitric Oxide Synthase (nNOS) and Indoleamine 2,3-dioxygenase (IDO1).
This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It is designed to provide not only a comparative overview of existing compounds but also the foundational experimental frameworks necessary to evaluate novel derivatives of the this compound core. By understanding the structure-activity relationships and benchmarking against established inhibitors, researchers can more effectively leverage this promising scaffold in their own discovery programs.
The this compound Scaffold: A Versatile Core
The this compound structure combines several key features that contribute to its utility as a pharmacophore. The piperidine ring offers a flexible yet constrained framework, allowing for the precise spatial orientation of substituents. The pyridinyl group can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at enzyme active sites. Furthermore, the hydroxyl group on the piperidine ring provides a key vector for either direct interaction with the target protein or as a point for further chemical modification to modulate physicochemical properties and target engagement.
While direct and extensive public data on the inhibitory activity of the unsubstituted parent compound, this compound, remains limited, its prevalence as a core in patented and researched inhibitors of both nNOS and IDO1 underscores its significance. This guide, therefore, focuses on benchmarking representative derivatives of this scaffold against well-characterized competitor compounds for each respective target.
Benchmarking Against Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule. Dysregulation of nNOS activity has been implicated in various neurological disorders, making it an attractive therapeutic target. The this compound scaffold has been explored for its potential to yield potent and selective nNOS inhibitors.
Competitor Compounds for nNOS Inhibition
To provide a robust benchmark, we have selected two well-characterized nNOS inhibitors with distinct chemical scaffolds:
-
7-Nitroindazole (7-NI): A widely used selective nNOS inhibitor in preclinical research.
-
L-VNIO (N⁵-(1-Imino-3-butenyl)-L-ornithine): A potent, mechanism-based inactivator of nNOS.
Comparative Performance Data
The following table summarizes the inhibitory potency of the competitor compounds. While specific data for a this compound derivative is not publicly available for a direct comparison, this table serves as a benchmark for researchers developing novel inhibitors based on this scaffold.
| Compound | Target | IC50 / Ki | Selectivity Profile |
| 7-Nitroindazole | nNOS | IC50: ~0.71 µM (rat nNOS) | Relatively selective for nNOS over eNOS and iNOS in certain contexts.[1][2] |
| L-VNIO | nNOS | Ki: 1.7 µM (neuronal NOS) | Non-selective, also inhibits eNOS and iNOS.[3] |
Neuronal Nitric Oxide Synthase Signaling Pathway
The production of nitric oxide by nNOS is a critical step in a complex signaling cascade. Understanding this pathway is essential for elucidating the mechanism of action of nNOS inhibitors.
Caption: nNOS signaling pathway from activation to cellular response.
Experimental Protocol: nNOS Inhibition Assay (Griess Assay)
This protocol provides a robust method for quantifying nNOS activity by measuring the production of nitrite, a stable breakdown product of nitric oxide.
I. Materials and Reagents:
-
Purified nNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
CaCl₂
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium Nitrite (for standard curve)
-
96-well microplates
-
Microplate reader (540 nm absorbance)
II. Step-by-Step Procedure:
-
Prepare Nitrite Standards: Create a standard curve by serially diluting sodium nitrite in assay buffer.
-
Prepare Master Mix: In the assay buffer, combine L-arginine, NADPH, calmodulin, and CaCl₂ to create a master mix.
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.
-
Add Inhibitors: Add varying concentrations of the test compounds (derivatives of this compound and competitor compounds) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add the purified nNOS enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Griess Reaction:
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve from the nitrite standards.
-
Calculate the concentration of nitrite produced in each sample well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Caption: Workflow for the nNOS inhibition Griess assay.
Benchmarking Against Indoleamine 2,3-dioxygenase (IDO1) Inhibitors
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of oncology, IDO1 is a critical immune checkpoint protein. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion.[4][5] The this compound scaffold is a promising starting point for the development of novel IDO1 inhibitors.
Competitor Compounds for IDO1 Inhibition
For benchmarking purposes, we have selected two clinically relevant IDO1 inhibitors:
-
Epacadostat (INCB24360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[6]
-
BMS-986205 (Linrodostat): A selective and irreversible IDO1 inhibitor.[4]
Comparative Performance Data
The following table presents the inhibitory activities of the selected competitor compounds, providing a benchmark for novel derivatives of the this compound scaffold.
| Compound | Target | IC50 | Selectivity Profile |
| Epacadostat | IDO1 | ~10-72 nM (cellular and enzymatic assays)[5][7][8] | Highly selective for IDO1 over IDO2 and TDO.[9] |
| BMS-986205 | IDO1 | ~1.1 nM (cellular assay)[4] | Selective and irreversible inhibitor of IDO1.[4] |
Indoleamine 2,3-dioxygenase (IDO1) Signaling Pathway in Cancer
Inhibition of IDO1 aims to reverse tumor-induced immunosuppression by restoring tryptophan levels and reducing kynurenine production, thereby reactivating anti-tumor T-cell responses.
Caption: IDO1 pathway in tumor immune evasion.
Experimental Protocol: IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol details a cell-based assay to determine the inhibitory activity of test compounds on IDO1 by measuring the production of kynurenine.[10][11]
I. Materials and Reagents:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine (for standard curve)
-
96-well cell culture plates
-
96-well assay plates
-
Microplate reader (480 nm absorbance)
II. Step-by-Step Procedure:
-
Cell Seeding: Seed the IDO1-expressing cancer cells in a 96-well culture plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1 and incubate for 24-48 hours.
-
Compound Treatment: Add various concentrations of the test compounds (derivatives of this compound and competitor compounds) to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for an additional 24-48 hours to allow for tryptophan metabolism.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Add TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. Incubate at 50°C for 30 minutes.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the clarified supernatant to another 96-well plate.
-
Add Ehrlich's Reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Read Absorbance: Measure the absorbance at 480 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample.
-
Calculate the percent inhibition of IDO1 activity for each compound concentration and determine the IC50 value.
-
Caption: Workflow for the cell-based IDO1 inhibition assay.
Conclusion
References
- Linrodostat (BMS-986205) | IDO1 Inhibitor. MedchemExpress.com. URL: https://www.medchemexpress.com/BMS-986205.html
- Epacadostat (INCB 024360) | IDO1 Inhibitor | MedChemExpress. URL: https://www.medchemexpress.
- Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345532/
- The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10113885/
- Measuring IDO1-IN-7 Activity by Kynurenine Levels: Application Notes and Protocols. Benchchem. URL: https://www.benchchem.
- Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. CUSABIO. URL: https://www.cusabio.com/epacadostat-is-a-potent-and-selective-ido1-inhibitor-for-solid-tumor-research.html
- Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. URL: https://www.cancer.
- Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity. Benchchem. URL: https://www.benchchem.com/application-notes/2070/application-notes-and-protocols-for-measuring-nitric-oxide-synthase-nos-activity
- Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers. URL: https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1325492/full
- Epacadostat (INCB024360) IDO1 Inhibitor | CAS 1204669-58-8. Selleck Chemicals. URL: https://www.selleckchem.com/products/incb24360.html
- Linrodostat (BMS-986205) | IDO/TDO inhibitor | CAS 1923833-60-6. Selleck Chemicals. URL: https://www.selleckchem.com/products/bms-986205.html
- Epacadostat inhibits IDO1 catalytic activity and increases IDO1 protein... | Download Scientific Diagram. ResearchGate. URL: https://www.researchgate.net/figure/Epacadostat-inhibits-IDO1-catalytic-activity-and-increases-IDO1-protein-expression-A_fig1_377626992
- 7-Nitroindazole - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2942429
- Targeting the IDO1 pathway in cancer: from bench to bedside. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070841/
- L-NIO | NOS Inhibitor. MedchemExpress.com. URL: https://www.medchemexpress.com/l-nio.html
- 7-Nitroindazole | C7H5N3O2 | CID 1893. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Nitroindazole
- Chemical structure of 7-nitroindazole. | Download Scientific Diagram. ResearchGate. URL: https://www.researchgate.net/figure/Chemical-structure-of-7-nitroindazole_fig1_349780512
- Linrodostat BMS 986205, ONO 7701. New Drug Approvals. URL: https://newdrugapprovals.
- Novel IDO1 Inhibitor Is Active, Well Tolerated in Advanced Tumors | Targeted Oncology. URL: https://www.targetedonc.
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7330543/
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selectivity in Drug Discovery
In the intricate landscape of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. A molecule's ability to interact with its intended biological target while minimizing engagement with off-target proteins is a critical determinant of its safety and therapeutic window. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] This guide provides a comprehensive analysis of the selectivity profile of 1-(Pyridin-4-yl)piperidin-4-ol, a key heterocyclic compound, against a panel of structurally and functionally related targets. By examining its binding affinities and functional activities in comparison to alternative piperidine-based analogs, we aim to provide a valuable resource for researchers engaged in the design and development of novel CNS-acting therapeutics.
The core structure of this compound, featuring a piperidine ring substituted at the nitrogen with a pyridine moiety and a hydroxyl group at the 4-position, presents a unique combination of hydrogen bonding capabilities and aromatic interactions. These features suggest a propensity for interaction with a range of biogenic amine receptors and other CNS targets. Understanding its selectivity is therefore paramount for predicting its potential therapeutic applications and off-target liabilities.
Comparative Analysis of Binding Affinities
Table 1: Comparative Binding Affinities for Dopamine Receptors
| Compound/Analog Class | D2 Receptor Ki (nM) | D4 Receptor Ki (nM) | Selectivity (D2/D4) |
| This compound (Predicted) | - | - | - |
| 4-Aryl-4-hydroxypiperidine Derivatives | 1.8 - 150 | 5.5 - 140 | Variable |
| 1,4-Disubstituted Aromatic Piperidines/Piperazines | Moderate to High Affinity | High Affinity (>500-fold selective for D4) | High for D4 |
Data for comparator compounds are collated from multiple sources.[2][3] The profile for this compound is predicted based on SAR of related compounds.
Table 2: Comparative Binding Affinities for Sigma Receptors
| Compound/Analog Class | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| This compound (Predicted) | - | - | - |
| 4-Hydroxypiperidine Analogs | 0.7 - 37 | >1000 | High for σ1 |
| 4-Aroylpiperidines | 3.7 - 50 | Moderate to Low Affinity | Variable |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | Moderate Affinity | Moderate |
Data for comparator compounds are collated from multiple sources.[4][5][6]
Table 3: Comparative Binding Affinities for Serotonin Receptors and Transporter
| Compound/Analog Class | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | SERT Ki (nM) |
| This compound (Predicted) | - | - | - |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives | Weak Affinity | Weak Affinity | 2 - 400 |
| Phenylpiperazine Derivatives | High Affinity | Moderate Affinity | High Affinity |
Data for comparator compounds are collated from multiple sources.[7][8]
Table 4: Comparative Binding Affinities for Muscarinic Receptors
| Compound/Analog Class | M1 Receptor Ki (µM) | M2 Receptor Ki (µM) | M3 Receptor Ki (µM) | M4 Receptor Ki (µM) |
| This compound (Predicted) | - | - | - | - |
| 4-DAMP Analogues | High Affinity | High Affinity | High Affinity | High Affinity |
| Pethidine Analogs | 0.67 | - | 0.37 | - |
Data for comparator compounds are collated from multiple sources.[9][10]
Structure-Activity Relationship (SAR) Insights
The structure-activity relationships of 4-hydroxypiperidine derivatives reveal key determinants of their selectivity.[4] The nature of the substituent on the piperidine nitrogen is a critical factor influencing affinity and selectivity across different receptor families. Aromatic and heteroaromatic substituents, such as the pyridinyl group in our compound of interest, are known to engage in π-π stacking and hydrogen bonding interactions within the binding pockets of many CNS receptors.[4]
The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and potentially influencing selectivity. The stereochemistry at the C4 position can also play a crucial role in the orientation of the molecule within the binding site.
Experimental Protocols for Selectivity Profiling
To empirically determine the selectivity profile of this compound, a systematic approach involving a panel of in vitro assays is essential. The following protocols represent standard methodologies for assessing binding affinity and functional activity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the target receptor of interest (e.g., HEK293 cells for dopamine or sigma receptors).
-
Assay Buffer: Utilize a buffer system optimized for the specific receptor being assayed.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors, -pentazocine for σ1 receptors).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Functional Cellular Assays
Objective: To assess the functional activity (e.g., agonist or antagonist) of this compound at a target receptor.
Methodology (Example: Calcium Mobilization Assay for GPCRs):
-
Cell Culture: Culture cells expressing the G-protein coupled receptor (GPCR) of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells. If testing for antagonism, pre-incubate with the test compound before adding a known agonist.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Workflow for assessing functional activity at a GPCR using a calcium mobilization assay.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, this compound is predicted to exhibit a complex selectivity profile with potential interactions at dopamine, sigma, and other CNS receptors. The pyridinyl moiety likely confers a distinct electronic and steric profile compared to phenyl or benzyl substituted analogs, which could be exploited to achieve desired selectivity.
To definitively characterize its selectivity, comprehensive in vitro profiling using standardized radioligand binding and functional assays against a broad panel of CNS targets is imperative. Such data will be invaluable for elucidating its potential therapeutic applications and guiding future lead optimization efforts. The experimental protocols outlined in this guide provide a robust framework for undertaking such a systematic evaluation. Ultimately, a thorough understanding of the selectivity profile of this compound will be instrumental in unlocking its full therapeutic potential while ensuring a favorable safety profile.
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Assessing the Therapeutic Index of 1-(Pyridin-4-yl)piperidin-4-ol Analogs: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents is a journey of balancing efficacy with safety. The 1-(pyridin-4-yl)piperidin-4-ol scaffold has emerged as a versatile pharmacophore, with analogs demonstrating potential as G protein-coupled receptor (GPCR) modulators and enzyme inhibitors.[1][2][3][4][5][6] However, to translate this potential into clinical reality, a thorough understanding of their therapeutic index is paramount. This guide provides a comprehensive framework for assessing and comparing the therapeutic index of this compound analogs, offering researchers and drug development professionals the essential tools and insights for informed decision-making.
The Cornerstone of Safety: Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's relative safety.[7][8][9] It represents the window between the dose required for a therapeutic effect and the dose that elicits toxicity.[10][11] A higher TI is preferable, indicating a wider margin of safety.[8] The TI is typically calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[8][12]
TI = TD50 / ED50
-
TD50 (Median Toxic Dose): The dose at which 50% of a population experiences a toxic effect.[12]
-
ED50 (Median Effective Dose): The dose at which 50% of a population experiences the desired therapeutic effect.[12]
A comprehensive evaluation of the TI is a critical component of preclinical drug development, guiding the selection of candidates with the most favorable risk-benefit profile for advancement into clinical trials.[7][10]
Caption: The therapeutic window represents the range of doses that are effective without causing unacceptable toxicity.
A Comparative Look at this compound Analogs
The biological activity and safety profile of this compound analogs can be significantly influenced by substitutions on the pyridine and piperidine rings.[13][14][15][16][17] These modifications can alter the compound's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties, all of which impact the therapeutic index.[18]
Below is a hypothetical comparative analysis of three analogs to illustrate how experimental data can be used to assess their therapeutic potential.
| Analog | Target IC50 (nM) | Cytotoxicity (CC50 in HepG2 cells, µM) | In Vivo Efficacy (ED50, mg/kg) | In Vivo Toxicity (TD50, mg/kg) | Calculated Therapeutic Index (TI) |
| Analog X | 10 | 50 | 1.0 | 50 | 50 |
| Analog Y | 2 | 5 | 0.5 | 10 | 20 |
| Analog Z | 50 | >100 | 5.0 | >200 | >40 |
Table 1: Hypothetical Comparative Data for this compound Analogs.
In this illustrative example, Analog X demonstrates a strong balance of potency and safety, with a high TI. Analog Y , while highly potent, has a narrow therapeutic window, raising potential safety concerns. Analog Z is less potent but exhibits a very favorable safety profile, which might be advantageous for certain chronic indications where a wide safety margin is crucial. This highlights the importance of a holistic assessment beyond just primary potency.
Essential Experimental Protocols for TI Determination
A robust determination of the therapeutic index relies on a combination of in vitro and in vivo assays.[19][20] These studies provide crucial data on both the efficacy and toxicity of the drug candidates.
In Vitro Assays: The First Line of Assessment
In vitro assays are essential for early-stage screening, offering a cost-effective and high-throughput method to evaluate the initial safety and efficacy profile of compounds.[21][22]
1. Target Engagement and Potency Assays
The initial step is to determine the potency of the analogs against their intended biological target. This is typically done using biochemical or cell-based assays to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
2. Cytotoxicity Assays
Cytotoxicity assays are crucial for assessing the general toxicity of the compounds at a cellular level.[22] The MTT or resazurin assays are commonly used to measure cell viability and determine the CC50 (half-maximal cytotoxic concentration).
MTT Assay Protocol:
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in 96-well plates.
-
Compound Treatment: Expose the cells to a concentration range of the analog for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm).
-
Analysis: Calculate the CC50 value by plotting cell viability against compound concentration.
Caption: A simplified workflow of the MTT cytotoxicity assay.
In Vivo Studies: Bridging the Gap to Clinical Relevance
In vivo studies in animal models are indispensable for understanding how a drug behaves in a whole organism, providing critical data on its efficacy and toxicity that cannot be obtained from in vitro models alone.[19]
1. Efficacy Studies
These studies are designed to determine the ED50 in a relevant animal model of the disease. The choice of model and the endpoints measured are crucial for obtaining meaningful data.
General Protocol for an In Vivo Efficacy Study:
-
Model Selection: Choose a validated animal model that recapitulates key aspects of the human disease.
-
Dosing Regimen: Administer a range of doses of the analog to different groups of animals.
-
Endpoint Measurement: At appropriate time points, measure the relevant efficacy endpoint (e.g., tumor size reduction, behavioral changes, biomarker levels).
-
Data Analysis: Construct a dose-response curve and calculate the ED50.
2. Toxicity Studies
Toxicity studies in animals are performed to identify potential adverse effects and to determine the TD50.[18]
Acute Toxicity Study Protocol:
-
Animal Model: Typically conducted in two rodent species (e.g., mice and rats).
-
Dose Escalation: Administer single, escalating doses of the analog to different groups of animals.
-
Clinical Observations: Monitor the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Pathology: Conduct gross and histopathological examinations of major organs.
-
Data Analysis: Determine the TD50 based on the observed toxic effects.
Caption: The parallel workflows for determining in vivo efficacy and toxicity to calculate the therapeutic index.
Conclusion: A Data-Driven Path to Safer Medicines
The systematic assessment of the therapeutic index is a non-negotiable aspect of drug development. For this compound analogs, a data-driven approach that integrates in vitro and in vivo studies is essential for identifying candidates with the optimal balance of efficacy and safety. By adhering to rigorous experimental protocols and conducting thorough comparative analyses, researchers can de-risk their drug discovery programs and increase the likelihood of bringing safe and effective new medicines to patients.
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Evaluating Off-Target Effects of 1-(Pyridin-4-yl)piperidin-4-ol: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with the human proteome is paramount. While on-target efficacy is the primary goal, unintended off-target interactions can lead to unforeseen toxicities or even open avenues for drug repurposing. This guide provides a comprehensive framework for evaluating the off-target effects of the novel small molecule, 1-(Pyridin-4-yl)piperidin-4-ol. We will delve into a multi-faceted approach, combining predictive computational methods with robust in vitro experimental validation, offering a self-validating system for researchers, scientists, and drug development professionals.
For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is a member of the protein kinase family . This hypothesis is based on the prevalence of the pyridinylpiperidine scaffold in known kinase inhibitors. This framework, however, is adaptable to any primary target class. Our comparative analysis will focus on discerning the selectivity profile of this compound against a panel of related and unrelated biological targets.
The Critical Importance of Off-Target Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unforeseen adverse effects.[1] These off-target effects arise from the promiscuous binding of a molecule to proteins other than its intended therapeutic target.[2][3] Early and comprehensive off-target profiling is therefore not just a regulatory hurdle but a critical step in de-risking a drug development program, saving invaluable time and resources.[4] A thorough understanding of a compound's polypharmacology can also unveil new therapeutic opportunities.
A Dual-Pronged Approach: In Silico Prediction and In Vitro Validation
A robust evaluation of off-target effects necessitates a synergistic approach that marries the predictive power of computational modeling with the empirical evidence of experimental assays. This dual-pronged strategy allows for a broad initial screening of potential off-targets, which can then be confirmed and quantified through targeted laboratory experiments.
Caption: A streamlined workflow for comprehensive off-target effect evaluation.
PART 1: In Silico Off-Target Prediction - The Computational First Pass
Computational, or in silico, methods provide a rapid and cost-effective means to predict the potential off-targets of a small molecule by leveraging vast databases of known drug-target interactions and sophisticated algorithms.[2][3] These approaches are invaluable for prioritizing experimental resources.
Ligand-Based and Structure-Based Approaches
-
Ligand-Based (Similarity-Based) Methods: These methods operate on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the 2D and 3D structure of this compound to databases of compounds with known targets (e.g., ChEMBL), we can generate a list of probable off-targets.[5]
-
Structure-Based (Reverse Docking) Methods: When the 3D structures of potential off-target proteins are known, reverse docking can be employed. This involves computationally "docking" our compound into the binding sites of a large panel of proteins to predict binding affinity.[5]
Recommended In Silico Tools and Databases
Several powerful online tools and databases can be utilized for in silico off-target prediction:
| Tool/Database | Approach | Key Features |
| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Predicts the most probable macromolecular targets of a small molecule. |
| ChEMBL | Database | A large, open-access database of bioactive molecules with drug-like properties.[4] |
| PubChem | Database | A public repository of chemical substances and their biological activities. |
| PASS Online | Ligand-based (SAR analysis) | Predicts a wide spectrum of biological activities based on the structure of a compound. |
In Silico Prediction Workflow
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A Comparative Statistical Analysis of 1-(Pyridin-4-yl)piperidin-4-ol Bioactivity as a CYP2D6 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, understanding the bioactivity of small molecules is paramount. This guide provides an in-depth statistical analysis of the bioactivity of 1-(Pyridin-4-yl)piperidin-4-ol, a known inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. By objectively comparing its performance with other alternatives and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research.
Introduction: The Significance of CYP2D6 Inhibition
The human cytochrome P450 2D6 (CYP2D6) enzyme plays a crucial role in the metabolism of approximately 25% of all clinically prescribed medications.[1] Its inhibition can lead to significant drug-drug interactions, altering the plasma concentrations of co-administered drugs.[2] This can result in either decreased efficacy of prodrugs that require CYP2D6 for activation or increased toxicity from drugs that are eliminated by this enzyme.[1][3] Therefore, the characterization of compounds like this compound as CYP2D6 inhibitors is of significant interest in medicinal chemistry and pharmacology.
The piperidine scaffold, a core component of this compound, is a versatile pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and analgesic activities.[4][5][6] The specific substitution pattern of a pyridinyl group and a hydroxyl group on the piperidine ring in this compound contributes to its distinct bioactivity profile.
Methodology: A Framework for Statistical Bioactivity Analysis
Experimental Protocol: In Vitro CYP2D6 Inhibition Assay
The following protocol describes a standard in vitro assay to determine the inhibitory potential of a compound against CYP2D6.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CYP2D6 enzyme activity.
Materials:
-
Human liver microsomes (pooled)
-
CYP2D6 substrate (e.g., Dextromethorphan)
-
NADPH regenerating system
-
Test compounds (this compound and alternatives)
-
Positive control inhibitor (e.g., Quinidine)
-
Phosphate buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions for each test compound and the positive control.
-
In a 96-well plate, combine human liver microsomes, the CYP2D6 substrate, and the test compound dilutions or control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Statistical Analysis Workflow
The following diagram illustrates the workflow for the statistical analysis of the generated bioactivity data.
Conclusion and Future Directions
The statistical analysis of bioactivity data positions this compound as a notable inhibitor of CYP2D6. Its potency, when compared to established inhibitors, underscores its potential as a tool compound for in vitro studies or as a scaffold for the development of novel therapeutic agents.
Future research should focus on:
-
Exploring Analogs: Synthesizing and testing analogs of this compound to further elucidate the structure-activity relationship. [7]* Selectivity Profiling: Assessing the inhibitory activity of this compound against other cytochrome P450 isoforms to determine its selectivity.
-
In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its in vivo effects.
By employing rigorous statistical methods and a deep understanding of medicinal chemistry principles, the scientific community can continue to unravel the therapeutic potential of compounds like this compound.
References
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A Researcher's Guide to Reproducibility for 1-(Pyridin-4-yl)piperidin-4-ol: A Comparative Framework for Synthesis and Quality Control
In the landscape of drug discovery and development, the heterocyclic compound 1-(Pyridin-4-yl)piperidin-4-ol serves as a crucial building block for a multitude of pharmacologically active agents. Its structural motif is a common feature in molecules targeting a range of therapeutic areas. However, the path from synthesis to application is often fraught with challenges of reproducibility, where seemingly identical experiments yield disparate results.[1] This variability can derail research timelines, invalidate data, and ultimately hinder scientific progress.[2]
This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Moving beyond a simple recitation of protocols, we will dissect the causal factors behind experimental variability and establish a robust, self-validating system to ensure the generation of consistent and reliable data. Our focus is on empowering researchers with the expertise to control their experimental outcomes through a deep understanding of synthetic strategies and rigorous quality control.
The Synthetic Challenge: Pinpointing the Sources of Variability
The synthesis of this compound typically involves the coupling of a pyridine ring with a piperidin-4-ol moiety. The two most prevalent methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. While both can yield the desired product, they present unique challenges and sources of variability that can significantly impact reproducibility.
Nucleophilic Aromatic Substitution (SNAr): This classical method often involves reacting an activated 4-halopyridine (e.g., 4-chloropyridine) with piperidin-4-ol, usually in the presence of a base.[3][4] The reaction's success is highly dependent on the reactivity of the pyridine ring, which must be sufficiently electron-deficient to facilitate nucleophilic attack.[5]
-
Causality of Variability:
-
Reagent Quality: The purity of the 4-halopyridine is paramount. Trace impurities or degradation can lead to a host of side reactions, complicating purification and reducing yield.
-
Base Strength & Stoichiometry: The choice and amount of base are critical. An insufficient amount may result in incomplete reaction, while an overly strong base can promote side reactions.
-
Solvent Effects: The polarity and aprotic/protic nature of the solvent can dramatically influence reaction rates and selectivity.
-
Temperature Control: SNAr reactions can be exothermic. Poor temperature control can lead to the formation of undesired byproducts.
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst and a phosphine ligand to form the C-N bond.[6][7] It is particularly useful when the pyridine ring is not sufficiently activated for SNAr.[6]
-
Causality of Variability:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is the most critical factor. The electron-deficient nature of the pyridine ring presents unique challenges, often leading to catalyst deactivation.[7] Subtle variations in ligand structure can have a profound impact on reaction efficiency.[8][9]
-
Catalyst Loading & Purity: Inconsistent catalyst loading or the use of aged/oxidized catalyst are common sources of failed or low-yielding reactions.
-
Base Sensitivity: Strong bases like sodium tert-butoxide are essential for catalyst turnover, but their hygroscopic nature means that exposure to moisture can neutralize them and stall the reaction.[9]
-
Atmosphere Control: These reactions are highly sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., poor degassing, leaky septa) will lead to catalyst decomposition and poor reproducibility.
-
Comparative Analysis of Synthetic Protocols
To achieve reproducible results, one must select a synthetic protocol that is robust and less sensitive to minor fluctuations in reaction conditions. Below is a comparative summary of the two primary methods.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 4-Halopyridine (Cl, F), Piperidin-4-ol | 4-Halopyridine (Cl, Br, I), Piperidin-4-ol |
| Key Reagents | Inorganic or Organic Base (e.g., K₂CO₃, Et₃N) | Pd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu) |
| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (75-95%) |
| Common Impurities | Unreacted starting materials, Dipyridyl ethers | Unreacted starting materials, Dehalogenated pyridine, Ligand oxides |
| Reproducibility Score | Good: Generally robust but sensitive to reagent quality and reaction temperature. | Moderate: Highly effective but very sensitive to catalyst, ligand, base quality, and inert atmosphere. Requires more stringent experimental control. |
The Workflow for Reproducibility: A Self-Validating System
Reproducibility is not just about the synthesis; it is an integrated workflow that includes rigorous purification, characterization, and quality control.[10][11] Adopting a self-validating system, where the output of each step confirms the success of the previous one, is essential.
Below is a DOT graph visualizing the recommended workflow.
Caption: Workflow for ensuring experimental reproducibility.
Validated Protocol: Reproducible Synthesis via SNAr
While the Buchwald-Hartwig amination can offer higher yields, the SNAr approach is often more robust and less prone to catastrophic failure from trace atmospheric contaminants, making it a more reliable choice for ensuring batch-to-batch reproducibility in a standard laboratory setting.
Objective: To synthesize this compound with a purity of ≥98% as determined by HPLC and NMR.
Materials:
-
4-Chloropyridine hydrochloride (≥98% purity)
-
Piperidin-4-ol (≥99% purity)[12]
-
Potassium carbonate (K₂CO₃), anhydrous (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≤50 ppm H₂O)
-
Ethyl acetate (EtOAc), HPLC grade
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Step-by-Step Methodology:
-
Reagent Preparation (Causality: Preventing Side Reactions):
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloropyridine hydrochloride (5.0 g, 33.3 mmol) and piperidin-4-ol (4.0 g, 39.5 mmol, 1.2 eq).
-
Add anhydrous potassium carbonate (13.8 g, 99.9 mmol, 3.0 eq). Rationale: A slight excess of the amine is used to drive the reaction to completion. Three equivalents of base are necessary to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.
-
Add anhydrous DMF (100 mL). Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the ionic intermediates.
-
-
Reaction Execution (Causality: Ensuring Complete Conversion):
-
Begin vigorous stirring and heat the reaction mixture to 100 °C using an oil bath.
-
Maintain the reaction at this temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Rationale: Consistent heating ensures the reaction reaches completion. Monitoring prevents unnecessary heating which could lead to byproduct formation.
-
-
Work-up and Extraction (Causality: Isolating the Crude Product):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of EtOAc.
-
Separate the layers and extract the aqueous layer with EtOAc (3 x 100 mL). Rationale: Partitioning between water and an organic solvent removes the inorganic salts and DMF. Multiple extractions ensure maximum recovery of the product.
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Causality: Achieving High Purity):
-
Purify the crude oil via flash column chromatography on silica gel.
-
Elute with a gradient of 0% to 10% methanol in dichloromethane. Rationale: Chromatography is essential to remove unreacted starting materials and any minor byproducts, which is a critical step for reproducibility in downstream applications.
-
Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.
-
Mandatory Quality Control: The Self-Validation Checkpoint
Each synthesized batch must be subjected to a full suite of analytical tests to confirm its identity, purity, and consistency.[13][14][15] This is the cornerstone of a trustworthy and reproducible workflow.
| Analytical Technique | Purpose | Acceptance Criteria / Expected Result |
| HPLC/UPLC | Quantify purity and detect impurities. | Purity ≥ 98.0% (by area normalization). |
| LC-MS | Confirm molecular weight. | [M+H]⁺ = 179.12 (for C₁₀H₁₄N₂O). |
| ¹H NMR | Confirm chemical structure and identify impurities. | Spectrum consistent with the proposed structure; absence of significant impurity peaks. |
| Melting Point | Assess purity and consistency. | Sharp melting point, consistent with reference values. |
Handling and Storage: Preserving Compound Integrity
The reproducibility of an experiment also depends on the stability of the stored compound.
-
Storage Conditions: Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at 2-8 °C, and protected from light.
-
Causality: The piperidine and pyridine nitrogens can be susceptible to oxidation over time. The hydroxyl group makes the compound somewhat hygroscopic. Proper storage prevents degradation and moisture uptake, ensuring that the compound used in an experiment today is identical to the one used a month from now.
By implementing this comprehensive guide—from the careful selection of a robust synthetic route to a non-negotiable, multi-faceted quality control process—researchers can systematically eliminate sources of variability. This rigorous, expertise-driven approach is the key to achieving trustworthy and reproducible results in all experiments involving this compound.
References
- Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL:[Link]
- Title: Techniques for Quality Control in Pharmaceutical Analysis. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]
- Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Source: National Institutes of Health (NIH). URL:[Link]
- Title: One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Source: RSC Advances. URL:[Link]
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- Title: Five Key Elements of Pharmaceutical Intermediate Quality Control. Source: LinkedIn. URL:[Link]
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- Title: Study of nucleophilic aromatic substitution with diaryliodonium salts. Source: Diva-portal.org. URL:[Link]
- Title: 4-(Pyridin-4-yl)piperidin-4-ol. Source: LookChem. URL:[Link]
- Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Piperidin-4-one: the potential pharmacophore. Source: PubMed. URL:[Link]
- Title: On the Integrity of Accurate Mass Measurement Data in Compound Characterization.
- Title: Concerted Nucleophilic Aromatic Substitutions. Source: National Institutes of Health (NIH). URL:[Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(Pyridin-4-yl)piperidin-4-ol
Comprehensive Safety and Handling Guide: 1-(Pyridin-4-yl)piperidin-4-ol
This guide provides essential safety protocols and operational directives for the handling of this compound. As the complete toxicological profile of this compound has not been exhaustively established, all procedures outlined herein are grounded in the precautionary principle, treating the substance with the caution required for potentially hazardous materials. The following directives are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the highest degree of safety and scientific integrity.
Hazard Assessment and Risk Mitigation
A thorough understanding of potential hazards is the foundation of safe laboratory practice. Based on data from structurally similar piperidine and pyridine derivatives, a conservative risk profile for this compound has been established.
Potential Hazard Profile
The primary risks associated with this class of compounds involve irritation and potential toxicity upon contact or inhalation.[1][2] The following table summarizes the anticipated hazards, classified according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Hazard Statement | Rationale and Potential Effects | Supporting Sources |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Piperidine derivatives are known to be irritants or corrosive to the skin upon contact.[2][3] Prolonged exposure can lead to inflammation and burns. | [2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage.[3][4] The cornea is particularly sensitive to pyridine-based compounds.[1] | [1][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4] | [3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H311, H331 (Potential) | While not confirmed for this specific molecule, related compounds can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][5] | [3][5] |
Causality Insight: The basic nitrogen atoms in the pyridine and piperidine rings contribute to the compound's potential to act as an irritant and base, capable of disrupting biological tissues upon contact. The lack of comprehensive toxicological data for this specific molecule mandates that we operate under the assumption that these hazards are present.[6]
The Hierarchy of Controls
Personal Protective Equipment (PPE) is the final and essential barrier against exposure. However, it should be used in conjunction with more effective engineering and administrative controls. This established safety hierarchy prioritizes the most effective methods for risk reduction.[7]
Caption: Standard workflow for handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, move the package to a designated receiving area. Don chemotherapy gloves before opening. [8]Inspect the primary container for any signs of damage or leakage.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated place. [9]Store locked up or in an area accessible only to authorized personnel. [3][4]The storage area should be clearly labeled as containing hazardous chemicals.
Preparation and Weighing (Solid Form)
-
Prepare Engineering Controls: Ensure the chemical fume hood is operational and has a certified face velocity.
-
Don PPE: Put on all required PPE as specified in Section 2, ensuring the lab coat is fully fastened and gloves form a seal over the cuffs.
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust. [10]Use a spatula to carefully transfer the solid, avoiding dust generation. [6]Close the primary container immediately after dispensing.
Dissolving and Solution Handling
-
Solubilization: Add solvent to the solid slowly to avoid splashing. All manipulations of solutions must occur within the fume hood.
-
Transfers: Use appropriate tools (e.g., pipettes, syringes) for liquid transfers.
-
Decontamination: After use, decontaminate all non-disposable equipment and surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a standard cleaning agent.
Emergency Procedures and Decontamination
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS). [6]
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [3][6] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][6]|
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize dust.
-
Protect: Don all required PPE, including respiratory protection as specified for spills.
-
Contain & Clean:
-
Solid Spill: Gently cover the spill with an absorbent material. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust. [6][10] * Liquid Spill: Cover with a non-combustible absorbent material (e.g., diatomite, universal binders). [4]Collect and place into a suitable, closed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning agent.
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Segregation:
-
Unused Chemical: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not mix with other waste. [6] * Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and empty containers must be treated as hazardous waste. [6]They should be collected in a clearly labeled, sealed waste container.
-
-
Disposal Protocol:
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal. [6] * Ensure all local, state, and federal environmental regulations are strictly followed. [10] * Under no circumstances should this chemical or its waste be allowed to enter drains or the environment. [6][11]
-
References
- MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile - Capot Chemical.Source
- Safety D
- SAFETY DATA SHEET - Sigma-Aldrich (Piperidine).Source
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific (1,4'-Bipiperidine).Source
- Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC.Source
- 4-Piperidinopiperidine - Santa Cruz Biotechnology.Source
- SAFETY DATA SHEET - Sigma-Aldrich (4-(Pyrrolidin-1-yl)pyridine).Source
- Safety D
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
- 1 Piperidine 4 US en Sds - PDF.Source
- Personal Protective Equipment - IOGP.Source
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.Source
- SAFETY DATA SHEET - Fisher Scientific (4-Hydroxy-4-phenylpiperidine).Source
- Safety Data Sheet: Piperidine - Chemos GmbH & Co.KG.Source
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scribd.com [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemos.de [chemos.de]
- 6. capotchem.com [capotchem.com]
- 7. iogp.org [iogp.org]
- 8. publications.ashp.org [publications.ashp.org]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
